Z-DL-Met-OH
Description
The exact mass of the compound N-Carbobenzoxy-DL-methionine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298655 | |
| Record name | N-Benzyloxycarbonyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-61-1, 1152-62-1 | |
| Record name | N-Benzyloxycarbonyl-DL-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Benzyloxycarbonyl)-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyloxycarbonyl-DL-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1152-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Carbobenzoxy-DL-methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Carbobenzoxy-DL-methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyloxycarbonyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Z-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH). The information is curated for researchers, scientists, and professionals in drug development who utilize protected amino acids in their work. This document details the physicochemical properties, synthesis and purification protocols, analytical methods, and potential biological relevance of this compound, presenting quantitative data in structured tables and experimental workflows as visual diagrams.
Core Chemical and Physical Properties
This compound is a synthetic amino acid derivative where the amino group of DL-methionine is protected by a benzyloxycarbonyl (Z) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4434-61-1 | N/A |
| Molecular Formula | C₁₃H₁₇NO₄S | N/A |
| Molecular Weight | 283.34 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 112-116 °C | N/A |
| Solubility | Almost transparent in Methanol | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of DL-methionine with benzyl (B1604629) chloroformate under basic conditions. This procedure, a standard method for introducing the benzyloxycarbonyl protecting group, is outlined below.
Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-DL-methionine
This protocol describes a common method for the N-protection of DL-methionine.
Materials:
-
DL-Methionine
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution of DL-Methionine: Dissolve DL-methionine in an aqueous solution of sodium hydroxide at a cooled temperature, typically using an ice bath to maintain 0-5 °C.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a solution of sodium carbonate. The pH of the reaction mixture should be maintained in the alkaline range.
-
Reaction: Continue stirring the mixture at a low temperature for a set period, after which it can be allowed to warm to room temperature and stirred for several more hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the this compound product.
-
Extract the precipitated product into a fresh portion of ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate/hexane mixture, and dry them under vacuum.
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are summarized below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.5 (m, 1H, α-CH), ~2.5 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂) |
| ¹³C NMR | δ ~174 (C=O, acid), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph), ~53 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~15 (S-CH₃) |
| FT-IR (cm⁻¹) | ~3300 (O-H, acid), ~3030 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |
| Mass Spec (EI) | Expected [M]+ at m/z = 283. Key fragments: m/z 108 (benzyl cation), m/z 91 (tropylium ion), and fragments corresponding to the loss of the side chain. |
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A general reversed-phase HPLC method is described below.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient Program: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and gradually increase it over a set time (e.g., to 90% over 20 minutes) to elute the compound.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak.
Role in Signaling Pathways
While specific studies on the direct involvement of this compound in cellular signaling are limited, its core component, methionine, is a key player in various metabolic and signaling pathways. Methionine metabolism is intricately linked to cellular growth, proliferation, and epigenetic regulation.
Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. These methylation events are critical for gene expression and signal transduction. The mTOR pathway, a central regulator of cell growth and metabolism, is known to be sensitive to amino acid availability, including methionine.
The benzyloxycarbonyl protecting group makes this compound a useful tool for in vitro studies, such as peptide synthesis for creating probes to investigate signaling pathways. However, the bulky protecting group would likely need to be removed for any significant in vivo biological activity related to methionine's natural roles.
This technical guide serves as a foundational resource for understanding the chemical properties and handling of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-DL-Met-OH, an essential building block in synthetic chemistry. This compound, a derivative of the amino acid DL-methionine, is distinguished by the presence of a benzyloxycarbonyl (Z or Cbz) group protecting its amino terminus. This modification is fundamental for its primary application in the controlled, stepwise synthesis of peptides and other complex organic molecules. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in peptide chemistry, offering critical data and methodologies for professionals in research and drug development.
Core Properties and Specifications
This compound is a white crystalline solid utilized as a key intermediate in organic synthesis. The benzyloxycarbonyl protecting group prevents unwanted reactions at the nitrogen atom of the methionine backbone, allowing for specific chemical transformations at other sites of the molecule.[1]
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in stoichiometric calculations.
| Property | Value | Reference(s) |
| CAS Number | 4434-61-1 | [2] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.34 g/mol | [1] |
| IUPAC Name | 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 113 °C | [3] |
| Storage | Room Temperature | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following tables summarize the expected spectral data based on analyses of its stereoisomers, which are spectrally identical for NMR and IR purposes.
¹H NMR Spectral Data (Solvent: D₂O & NaOD) [4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.3-7.5 | m | Aromatic protons (C₆H₅) |
| ~5.1 | s | Benzyl (B1604629) protons (-CH₂-Ph) |
| ~4.3 | m | α-proton (-CH(NHZ)-) |
| ~2.5 | t | Methylene protons (-S-CH₂-) |
| ~2.1 | s | Methyl protons (-S-CH₃) |
| ~1.9-2.0 | m | β-protons (-CH₂-CH(NHZ)-) |
¹³C NMR Spectral Data (Solvent: D₂O & NaOD) [5]
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxyl Carbon (-COOH) |
| ~157 | Carbonyl Carbon (C=O of Z-group) |
| ~136 | Aromatic C (quaternary) |
| ~128-129 | Aromatic CH |
| ~67 | Benzyl Carbon (-CH₂-Ph) |
| ~54 | α-Carbon (-CH(NHZ)-) |
| ~31 | β-Carbon (-CH₂-CH(NHZ)-) |
| ~30 | Methylene Carbon (-S-CH₂-) |
| ~15 | Methyl Carbon (-S-CH₃) |
Key FT-IR Absorption Bands (Solid State) [6]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| ~3300 | N-H Stretch | Amide |
| ~3030 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1690 | C=O Stretch | Amide I (Urethane) |
| ~1530 | N-H Bend | Amide II |
| ~1250 | C-O Stretch | Carboxylic Acid / Urethane |
Chemical Structure and Synthesis
The structure of this compound features a racemic center at the alpha-carbon, with the benzyloxycarbonyl group attached to the amino function.
Caption: Chemical structure of this compound.
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, a straightforward and common method for N-protection of amino acids.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-benzyloxycarbonylation of DL-methionine.
-
Dissolution: Dissolve DL-Methionine (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 eq) or sodium bicarbonate (2.5 eq) with cooling in an ice bath (0-5 °C). An organic co-solvent such as dioxane or THF may be used to aid solubility if necessary.
-
Addition of Protecting Agent: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Simultaneously, add another portion of aqueous base solution dropwise to maintain a pH between 8 and 9.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or dichloromethane (B109758) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer again in an ice bath and acidify to pH 2-3 with cold, dilute HCl. The product, this compound, should precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Use in Solution-Phase Dipeptide Synthesis (Example: Z-Met-Ala-OMe)
This protocol outlines a typical coupling reaction using this compound.
-
Activation of Carboxyl Group: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or HBTU (1.1 eq), and an activator like N-hydroxysuccinimide (NHS, 1.1 eq). Stir for 30 minutes at 0 °C to form the activated ester.
-
Preparation of Amine Component: In a separate flask, dissolve the methyl ester of the second amino acid (e.g., L-Alanine methyl ester hydrochloride, 1.0 eq) in DMF. Neutralize the hydrochloride salt by adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.1 eq) at 0 °C.
-
Coupling Reaction: Add the neutralized amine solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by column chromatography or recrystallization.
Application in Peptide Synthesis and Key Considerations
This compound serves as a crucial building block in peptide synthesis, particularly in the solution-phase approach. The Z-group provides robust protection of the amino group under various coupling conditions.[]
Caption: Workflow for solution-phase peptide synthesis.
Methionine Oxidation: A Critical Challenge
A significant challenge for drug development professionals working with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation.[8] This can occur during synthesis, cleavage from solid-phase resins, or upon storage, leading to the formation of methionine sulfoxide (B87167). This modification can alter the peptide's structure, bioactivity, and shelf-life.
Caption: Oxidation of methionine in peptides.
Strategies to mitigate this issue include performing synthesis and cleavage under an inert atmosphere, using scavengers in cleavage cocktails, or employing post-synthetic reduction steps to convert the sulfoxide back to the thioether.[8] The choice of protecting group strategy and reaction conditions is therefore paramount when developing peptide-based therapeutics containing methionine.
References
- 1. nbinno.com [nbinno.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. BOC-L-Methionine(2488-15-5) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Z-D-MET-OH(28862-80-8) IR Spectrum [m.chemicalbook.com]
- 8. biotage.com [biotage.com]
An In-depth Technical Guide to the Synthesis of Z-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH), a crucial building block in peptide synthesis and drug development. This document details the core synthesis pathway, experimental protocols, and quantitative data to support research and development efforts.
Introduction
N-benzyloxycarbonyl-DL-methionine, commonly abbreviated as this compound, is a protected form of the racemic amino acid DL-methionine. The benzyloxycarbonyl (Z or Cbz) group serves as a critical protecting group for the amine functionality of methionine, preventing unwanted side reactions during peptide chain elongation. This protection strategy is fundamental in the controlled and sequential assembly of amino acids to form complex peptides with therapeutic potential. The synthesis of this compound is a foundational process for laboratories involved in peptide chemistry and the development of novel pharmaceuticals.
Synthesis Pathway: The Schotten-Baumann Reaction
The primary and most efficient pathway for the synthesis of this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of DL-methionine with benzyl (B1604629) chloroformate in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The overall reaction can be depicted as follows:
Caption: General synthesis pathway of this compound via the Schotten-Baumann reaction.
In this reaction, the amine group of DL-methionine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The base, typically sodium hydroxide (B78521) or a mixture of sodium carbonate and sodium bicarbonate, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] The use of a two-phase system, consisting of an aqueous and an organic solvent, is a common characteristic of Schotten-Baumann conditions, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the N-Cbz protection of amino acids.[1]
Materials:
-
DL-Methionine
-
Benzyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of DL-Methionine: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-methionine in a 1:1 aqueous solution of sodium carbonate and sodium bicarbonate. The solution should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled amino acid solution, slowly add benzyl chloroformate dropwise. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 by the slow addition of dilute hydrochloric acid while cooling in an ice bath. The product, this compound, will precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or chloroform/petroleum ether, to obtain pure this compound as a white crystalline solid.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄S | [2] |
| Molecular Weight | 283.35 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 113-115 °C | |
| Typical Yield | > 85% | |
| ¹H NMR (CDCl₃, δ ppm) | 7.35 (m, 5H), 5.5 (d, 1H), 5.1 (s, 2H), 4.6 (m, 1H), 2.6 (t, 2H), 2.2 (m, 2H), 2.1 (s, 3H) | |
| ¹³C NMR (CDCl₃, δ ppm) | 176.0, 156.0, 136.0, 128.5, 128.0, 127.9, 67.0, 53.0, 31.0, 30.0, 15.0 |
Note: NMR data is predicted based on the structure and typical values for similar compounds and may vary slightly based on experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a robust and reliable method for producing this essential protected amino acid. By following the detailed experimental protocol and purification procedures outlined in this guide, researchers can consistently obtain high-purity this compound for their applications in peptide synthesis and drug discovery. The provided quantitative data serves as a valuable reference for characterization and quality control.
References
In-Depth Technical Guide: Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine)
CAS Number: 4434-61-1
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine), a crucial protected amino acid derivative for peptide synthesis and various applications in drug development. This document outlines its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols for its preparation and use.
Core Compound Data
This compound is a synthetic derivative of the essential amino acid DL-methionine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during peptide bond formation.[1] This protection is stable under various conditions but can be selectively removed, making it a valuable tool in synthetic chemistry.[2]
| Property | Value | Reference |
| CAS Number | 4434-61-1 | - |
| Molecular Formula | C₁₃H₁₇NO₄S | - |
| Molecular Weight | 283.34 g/mol | - |
| Appearance | White to off-white solid | - |
| Synonyms | N-Benzyloxycarbonyl-DL-methionine, Cbthis compound | - |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of DL-methionine with benzyl (B1604629) chloroformate under alkaline conditions. This procedure, known as the Schotten-Baumann reaction, effectively introduces the Z-protecting group onto the amino acid.
Materials:
-
DL-Methionine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dioxane or other suitable organic solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve DL-methionine in an aqueous solution of sodium hydroxide. The pH of the solution should be maintained between 9 and 10 to ensure the amino group is deprotonated and nucleophilic.[1]
-
Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while simultaneously adding an aqueous solution of sodium hydroxide to maintain the alkaline pH. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Stirring: After the addition is complete, allow the reaction mixture to stir for 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. This compound will precipitate out of the solution as a white solid.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The Z-group provides robust protection of the N-terminus during the coupling of subsequent amino acids. While the Fmoc/tBu strategy is more common in modern SPPS, the Boc/Bzl (which includes Z-group for side-chain protection) strategy remains useful, particularly for reducing peptide aggregation during synthesis.[3]
Experimental Protocol for Coupling this compound in SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)
-
This compound
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU.[4]
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) for activation with HATU
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.
-
Amino Acid Activation (DIC/HOBt method):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Amino Acid Activation (HATU method):
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to begin activation.
-
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
Experimental Protocol for Z-Group Deprotection
The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis or under strong acidic conditions.
Catalytic Hydrogenolysis:
-
Resin Transfer: Transfer the peptide-resin to a suitable reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Suspend the resin and catalyst in a suitable solvent (e.g., methanol, DMF) and subject the mixture to an atmosphere of hydrogen gas (H₂), often by bubbling the gas through the suspension or using a balloon filled with H₂.
-
Reaction Time: Allow the reaction to proceed for several hours to overnight.
-
Filtration: Filter the reaction mixture to remove the catalyst and the resin.
-
Washing: Wash the resin with the reaction solvent to ensure complete recovery of the deprotected peptide.
Acidic Cleavage (HBr in Acetic Acid):
-
Treatment: Treat the peptide-resin with a solution of hydrogen bromide (HBr) in acetic acid (typically 33% HBr/AcOH).[2]
-
Reaction Time: The reaction is usually complete within 1-2 hours at room temperature.
-
Workup: Following cleavage, the peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and washed to remove residual acid and scavengers.
Biological Considerations of DL-Methionine
It is important for researchers to consider the implications of using a racemic mixture (DL-methionine). In biological systems, only the L-isomer of methionine is directly incorporated into proteins.[5] The D-isomer can be converted to the L-isomer in the liver and kidneys through a two-step enzymatic process.[6] However, this conversion requires energy and specific enzymes.[5] For cellular studies, the differential metabolism of the two isomers may influence experimental outcomes.[7][8]
Signaling Pathways and Workflows
This compound is a synthetic building block and is not directly involved in cellular signaling pathways. Its relevance lies in its role in the chemical synthesis of peptides, which may themselves be designed to interact with signaling pathways. The following diagram illustrates the experimental workflow for the synthesis and utilization of this compound in peptide synthesis.
Caption: Workflow for this compound Synthesis and Use in SPPS.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 6. Effects of levels of methionine supplementations in forms of L- or DL-methionine on the performance, intestinal development, immune response, and antioxidant system in broilers challenged with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Z-DL-Met-OH: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DL-Met-OH, chemically known as N-benzyloxycarbonyl-DL-methionine, is a protected form of the essential amino acid DL-methionine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.[1][] This compound is a fundamental building block in the chemical synthesis of peptides, facilitating the controlled, stepwise addition of methionine residues into a peptide chain.[3] Its application is vital in research laboratories for studying peptide structure and function, and it serves as a precursor in the development of peptide-based pharmaceuticals. This guide provides an in-depth overview of the physicochemical properties, synthesis, purification, analysis, and relevant biological signaling pathways associated with the core amino acid structure of this compound.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 283.34 g/mol | [1] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| CAS Number | 4434-61-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | |
| Solubility | Soluble in methanol | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction. This procedure involves the acylation of the amino acid with benzyl (B1604629) chloroformate under basic aqueous conditions.
Materials:
-
DL-Methionine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of Amino Acid: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve DL-methionine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Acylating Agent: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 10% aqueous sodium carbonate solution. The rate of addition should be controlled to keep the reaction temperature below 5 °C and maintain a basic pH (around 9-10).
-
Reaction: After the complete addition of benzyl chloroformate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity applications, this compound can be purified using preparative reversed-phase HPLC.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Sample solvent: Acetonitrile/water (1:1)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the sample solvent to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column. Elute the compound using a linear gradient of increasing Mobile Phase B. For example, a gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm) to detect the aromatic Cbz group. Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the collected fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by several analytical methods. A common method for assessing purity is analytical HPLC. Chiral HPLC can be used to separate the D and L enantiomers.[4][5]
Analytical HPLC Method:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
The retention time and peak purity can be compared to a known standard. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.
Biological Context and Signaling Pathways
While this compound is primarily a synthetic intermediate, its core structure, methionine, is an essential amino acid with profound roles in cellular metabolism and signaling. Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR pathway, which governs cell growth and proliferation, and the RIPK1 pathway, which is a key regulator of cell survival and death.
Methionine and the mTORC1 Signaling Pathway
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, integrating signals from nutrients, growth factors, and cellular energy status.[6] Methionine itself does not directly signal to mTORC1. Instead, its metabolite, S-adenosylmethionine (SAM), serves as a key signaling molecule.[7][8] A protein named SAMTOR acts as a direct sensor of intracellular SAM levels.[7][8] When SAM levels are high (indicating methionine sufficiency), SAM binds to SAMTOR, causing it to dissociate from the GATOR1 complex. This dissociation relieves the inhibition of GATOR1 on the Rag GTPases, leading to the activation of mTORC1 and the promotion of anabolic processes like protein and lipid synthesis.[7][8] Conversely, under methionine starvation, SAM levels drop, allowing SAMTOR to bind and inhibit GATOR1, which in turn inactivates mTORC1, leading to a shutdown of cell growth and the activation of catabolic processes like autophagy.[9]
Methionine and the RIPK1 Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that determines cell fate in response to stimuli such as TNF-α.[10] It can trigger pro-survival pathways through NF-κB activation or programmed cell death pathways like apoptosis and necroptosis.[11] Recent studies have shown that RIPK1 activity is regulated by the availability of methionine.[12] The metabolite S-adenosylmethionine (SAM) is the donor for methylation reactions. In the presence of sufficient methionine and SAM, RIPK1 is methylated, which keeps it in an inactive state, promoting cell survival.[12] However, under conditions of methionine deprivation, SAM levels decrease, leading to reduced RIPK1 methylation.[12] This hypomethylated state primes RIPK1 for activation, which can then trigger downstream signaling cascades leading to apoptosis.[12] Thus, RIPK1 acts as a sensor of methionine availability to ensure cell survival only when metabolic conditions are favorable.
References
- 1. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. RIPK1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Well Met: RIPK1 senses S-adenosyl methionine to ensure cell survival - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Z-DL-Methionine (Z-DL-Met-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data for N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH), a protected form of the essential amino acid methionine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive understanding of the solubility of closely related compounds and details the experimental protocols for determining the solubility of such molecules.
Data Presentation: Qualitative Solubility of Methionine Derivatives
| Compound | Solvent | Temperature | Solubility Description |
| DL-Methionine | Water | Not Specified | Sparingly soluble[1][2] |
| Ethanol (~750 g/l) | Not Specified | Very slightly soluble[1] | |
| Dilute Acids | Not Specified | Soluble[1][2] | |
| Dilute Alkali Hydroxides | Not Specified | Soluble[1][2] | |
| L-Methionine | Water | Not Specified | Soluble[3] |
| Warm Dilute Alcohol | Not Specified | Soluble[3] | |
| Absolute Ethanol | Not Specified | Insoluble[2][3] | |
| Ether | Not Specified | Insoluble[2][3] | |
| Benzene | Not Specified | Insoluble[3] | |
| Acetone | Not Specified | Insoluble[3] | |
| N-Cbz-L-methionine | Methanol | Not Specified | Almost transparent (indicating good solubility) |
| Protected Peptides | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Generally good solvent for protected peptides[4] |
| N,N-dimethylformamide (DMF) | Not Specified | Commonly used, but solubility can be limited[4] |
It is important to note that the benzyloxycarbonyl (Z) group will significantly influence the solubility profile of DL-methionine, likely increasing its solubility in organic solvents compared to the unprotected form.
Experimental Protocols: Determination of Solubility
For researchers needing to establish precise solubility data for this compound, the following experimental protocols are recommended. The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid.
Apparatus and Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be kept well below the liquid surface and away from the sediment.
-
Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered sample to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not degrade the compound).
-
Once the solvent is completely removed, dry the remaining solid to a constant weight in an oven at an appropriate temperature.
-
Cool the container in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dish with solute - Weight of empty dish) / Volume of sample (mL) * 100
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
An In-Depth Technical Guide to Carbobenzyloxy-DL-methionine: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzyloxy-DL-methionine, also known as N-Cbz-DL-methionine or Z-DL-methionine, is a chemically modified form of the essential amino acid DL-methionine. It is characterized by the presence of a carbobenzyloxy (Cbz or Z) protecting group on the amino group of methionine. This modification is of significant importance in the fields of peptide synthesis, drug development, and biochemical research. The Cbz group is a classic and widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it a valuable tool in multi-step organic synthesis.[1]
This technical guide provides a comprehensive overview of the applications of Carbobenzyloxy-DL-methionine, with a focus on its role in peptide synthesis. It includes detailed experimental protocols, quantitative data, and visual representations of key workflows to assist researchers and professionals in its effective utilization.
Core Applications
The primary application of Carbobenzyloxy-DL-methionine lies in its use as a protected amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group prevents the unwanted participation of the N-terminal amine in the peptide bond formation, ensuring the specific and sequential assembly of amino acids into a desired peptide chain.[2]
Beyond peptide synthesis, Z-DL-methionine serves as a crucial intermediate in the synthesis of various organic molecules and has been explored in other areas:
-
Pharmaceutical Research: As a component in the synthesis of peptidomimetics and other small molecules with potential therapeutic activity.
-
Biochemical Studies: In the preparation of specific peptide substrates or inhibitors for enzymatic assays.
-
Materials Science: For the incorporation of methionine residues into polymers and other materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Carbobenzyloxy-DL-methionine is essential for its proper handling, storage, and application in experimental procedures.
| Property | Value | References |
| CAS Number | 4434-61-1 | [3][4][5] |
| Molecular Formula | C₁₃H₁₇NO₄S | [3][4][6] |
| Molecular Weight | 283.34 g/mol | [3][6] |
| Melting Point | 112-116 °C | [7] |
| Appearance | White to almost white crystalline powder | [7] |
| Solubility | Sparingly soluble in water, soluble in methanol, dilute acids, and dilute alkali solutions. | [8][9] |
| Purity (typical) | >98.0% (HPLC) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Carbobenzyloxy-DL-methionine.
Solid-Phase Peptide Synthesis (SPPS) using Z-DL-methionine
This protocol describes the incorporation of Z-DL-methionine into a peptide chain using a standard Fmoc-based solid-phase synthesis strategy. While Z-DL-methionine has a Cbz protecting group, it can be used in conjunction with the Fmoc strategy for the synthesis of specific peptide segments, with the understanding that the Cbz group requires a different deprotection method (hydrogenolysis) than the acid-labile side-chain protecting groups and cleavage from the resin.
Materials:
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Carbobenzyloxy-DL-methionine (Z-DL-methionine)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Z-DL-methionine:
-
In a separate vial, dissolve Z-DL-methionine (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated Z-DL-methionine solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection (for subsequent Fmoc-amino acids) and coupling steps for the remaining amino acids in the desired sequence.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: This step will not remove the Cbz group from the methionine residue.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
The crude peptide containing the Z-methionine residue can then be purified by reverse-phase HPLC.
-
Deprotection of the Carbobenzyloxy (Cbz) Group
The removal of the Cbz group is a critical step to liberate the free amine of the methionine residue.
Method 1: Catalytic Hydrogenolysis
This is the most common and efficient method for Cbz deprotection.[1]
Materials:
-
Z-protected peptide
-
Solvent (e.g., Methanol, Ethanol, or a mixture with DMF)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (Hydrogen gas balloon or a hydrogenator)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent in a flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Method 2: Enzymatic Deprotection
Enzymatic methods offer a milder and more selective alternative for Cbz group removal, particularly for sensitive substrates. Specific enzymes, known as Cbz-deprotecting enzymes or penicillin acylases, can catalyze this reaction.[10][11]
Materials:
-
Z-protected peptide
-
Phosphate buffer (pH ~7.0)
-
Cbz-deprotecting enzyme (e.g., from Sphingomonas paucimobilis)[10]
Procedure:
-
Dissolve the Z-protected peptide in an appropriate buffer.
-
Add the Cbz-deprotecting enzyme to the solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 28-42°C) with gentle agitation.[10]
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, the enzyme can be removed by denaturation and centrifugation or by using an immobilized enzyme preparation.
-
The deprotected peptide can be isolated from the aqueous solution by lyophilization or extraction.
Quantitative Data
Precise quantitative data for reactions involving Carbobenzyloxy-DL-methionine can be sequence and condition-dependent. The following tables provide typical ranges and expected outcomes based on established peptide synthesis and deprotection methodologies.
Table 1: Typical Yields and Purity in Peptide Synthesis
| Parameter | Typical Range | Notes |
| Single Coupling Efficiency | >99% | Crucial for the synthesis of long peptides. Lower efficiency leads to a higher prevalence of deletion sequences.[12] |
| Overall Crude Peptide Yield (SPPS) | 20-70% | Highly dependent on peptide length, sequence, and synthesis efficiency.[13] |
| Purity of Commercial Z-DL-methionine | ≥98% | High purity of starting materials is essential to minimize the incorporation of impurities.[14] |
| Final Peptide Purity (after HPLC) | >95-98% | Achievable with standard purification protocols for research and pharmaceutical applications.[15] |
Table 2: Deprotection Efficiency of the Cbz Group
| Method | Typical Yield | Conditions & Notes |
| Catalytic Hydrogenolysis | >90% | Generally high-yielding and clean. Catalyst poisoning by sulfur-containing compounds can sometimes be an issue, but is often manageable.[1][16] |
| Enzymatic Deprotection | 87-100% | Highly specific and occurs under mild conditions. Yields can be very high for specific substrates and enzymes.[10] |
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experimental processes and the relationships between different components in a biological system.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of SPPS, highlighting the step where a protected amino acid like Carbobenzyloxy-DL-methionine is incorporated.
Protecting Group Strategy in Peptide Synthesis
This diagram illustrates the logical relationship of using orthogonal protecting groups in peptide synthesis, a core concept for utilizing molecules like Z-DL-methionine.
Conclusion
Carbobenzyloxy-DL-methionine is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its primary role as a protected amino acid in peptide synthesis is well-established, enabling the precise construction of complex peptide sequences. A thorough understanding of its properties, coupled with the appropriate selection of experimental protocols for its incorporation and subsequent deprotection, is crucial for achieving high yields and purity in synthetic endeavors. The methodologies and data presented in this guide serve as a valuable resource for the effective application of Carbobenzyloxy-DL-methionine in the laboratory and beyond.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. N-Carbobenzoxy-DL-methionine - CAS:4434-61-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. N-Carbobenzoxy-L-methionine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. N-Carbobenzoxy-DL-methionine 4434-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Methionine derivatives [m.chemicalbook.com]
- 9. cdn.who.int [cdn.who.int]
- 10. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide: Z-DL-Met-OH vs. L-Methionine in Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) and L-methionine (B1676389), focusing on their distinct roles and applications in biochemical research. We will delve into their chemical properties, biological significance, and appropriate experimental contexts, offering detailed protocols and visual aids to clarify their use.
Introduction: Defining the Compounds
L-Methionine is a naturally occurring, essential amino acid, crucial for a multitude of biological processes. As one of the two sulfur-containing proteinogenic amino acids, it is a fundamental building block for protein synthesis.[1][2] Beyond this structural role, L-methionine is a key player in one-carbon metabolism, serving as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and other metabolites.[1][3][4]
This compound , in contrast, is a synthetic derivative of methionine. It is characterized by two key features:
-
A Racemic Mixture (DL): It contains an equal mixture of both the L- and D-isomers of methionine. While the L-form is biologically active in mammals, the D-form often requires enzymatic conversion to be utilized.[5]
-
A Protecting Group (Z): The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This group is a staple in peptide synthesis, where it prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds.[6]
Fundamentally, L-methionine is a direct biological effector, while this compound is a protected synthetic precursor, not intended for direct biological activity in its intact form.
Physicochemical and Biochemical Properties: A Comparative Overview
The structural differences between L-methionine and this compound dictate their distinct properties and applications. A direct quantitative comparison of biochemical activity (e.g., IC50) is generally not applicable, as this compound is not designed to be a biologically active molecule in the same vein as L-methionine.
| Property | L-Methionine | This compound (N-Benzyloxycarbonyl-DL-methionine) |
| Molar Mass | 149.21 g/mol | 283.35 g/mol [7] |
| Chirality | Pure L-isomer | Racemic mixture (D- and L-isomers) |
| Amino Group | Free and reactive | Protected by a benzyloxycarbonyl (Z) group[6] |
| Biological Role | Essential amino acid, precursor for SAM, protein synthesis, one-carbon metabolism[4][8][9] | Synthetic intermediate, primarily used in peptide synthesis and as a protected form of methionine[6][10] |
| Bioavailability | Directly absorbed and utilized by cells | Not directly bioavailable; requires chemical deprotection to release methionine |
| Primary Use in Studies | Nutritional studies, cell culture media, investigation of metabolic pathways (e.g., mTOR signaling)[11][12] | Organic synthesis, solid-phase peptide synthesis (SPPS), precursor for other methionine derivatives[6] |
Core Biochemical Pathways Involving L-Methionine
L-methionine is central to cellular metabolism. Its primary roles are visualized in the following pathways.
L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[4][8] SAM then donates its methyl group in numerous transmethylation reactions, yielding S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[4] Homocysteine can either be remethylated back to methionine (requiring folate and vitamin B12) or enter the transsulfuration pathway to produce cysteine.[1][8] This cycle is critical for maintaining the cellular methylation potential and synthesizing key metabolites.[4][13]
References
- 1. scitechnol.com [scitechnol.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 4. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]
- 7. Benzyloxycarbonyl-L-methionine | C13H17NO4S | CID 1550857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Benzyloxycarbonyl-L-methionine [chembk.com]
- 11. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-Methionine Racemates for Researchers and Drug Development Professionals
An in-depth examination of the stereoisomers of methionine, their distinct metabolic fates, and the analytical methodologies crucial for their study in research and pharmaceutical applications.
Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers, L-methionine and D-methionine. While L-methionine is the biologically active form directly incorporated into proteins, the synthetic production of methionine typically results in a racemic mixture of DL-methionine.[1] This guide provides a comprehensive technical overview of DL-methionine racemates, detailing their metabolic pathways, the enzymatic processes governing their interconversion, and the analytical techniques required for their differentiation and quantification. This information is critical for professionals in research and drug development to understand the implications of using racemic mixtures in biological systems and pharmaceutical formulations.[2][3]
Metabolic Pathways and Enzymatic Conversion
The biological utility of DL-methionine is contingent upon the body's ability to convert the D-isomer into the active L-isomer. This conversion is a multi-step enzymatic process primarily occurring in the liver and kidneys.[4]
L-Methionine Metabolism: L-methionine is directly utilized in various metabolic pathways. It serves as a precursor for protein synthesis and for the production of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous biochemical reactions, including DNA, RNA, and protein methylation.[5][6] The metabolic pathway of L-methionine also leads to the synthesis of other important compounds like cysteine, taurine, and glutathione, a key intracellular antioxidant.[2][5]
D-Methionine Metabolism and Conversion: The D-isomer of methionine cannot be directly used for protein synthesis.[7] Its conversion to L-methionine is initiated by the enzyme D-amino acid oxidase (DAAO) , a flavoprotein that catalyzes the oxidative deamination of D-amino acids.[8] DAAO converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA).[9][10] This intermediate is then transaminated by a transaminase to form L-methionine, which can then enter the metabolic pool.[11]
The efficiency of this conversion is a critical factor in determining the overall bioavailability of DL-methionine. Factors such as the activity of DAAO and the availability of co-factors can influence the rate and extent of D- to L-methionine conversion.[4]
References
- 1. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Methionine - CD Formulation [formulationbio.com]
- 4. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 5. What is Methionine used for? [synapse.patsnap.com]
- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 7. collagensei.com [collagensei.com]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepoultrysite.com [thepoultrysite.com]
N-Benzyloxycarbonyl-DL-Methionine: A Technical Guide to its Core Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) is a chemically protected form of the essential amino acid methionine, playing a pivotal role in synthetic peptide chemistry and serving as a versatile building block in drug development. The benzyloxycarbonyl (Cbz or Z) group, a robust amine protecting group, facilitates the controlled and sequential formation of peptide bonds, preventing unwanted side reactions. This technical guide provides an in-depth exploration of the core functions of N-Cbz-DL-methionine, detailing its application in peptide synthesis, methodologies for the resolution of its racemic form, and its relevance in cellular signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Function: Amine Protection in Peptide Synthesis
The primary function of the benzyloxycarbonyl group in this compound is to serve as a temporary protecting group for the α-amino group of methionine. This protection is crucial during peptide bond formation to prevent the amino group from reacting with the activated carboxyl group of another amino acid, which would lead to uncontrolled polymerization.[1] The Cbz group is stable under the conditions required for peptide coupling and can be selectively removed under specific conditions that do not affect the newly formed peptide bond or other protecting groups on the amino acid side chains.
Solution-Phase Peptide Synthesis
N-Cbz-DL-methionine is particularly well-suited for classical solution-phase peptide synthesis. The general workflow involves the activation of the carboxyl group of the N-protected amino acid and its subsequent reaction with the free amino group of another amino acid or peptide. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling reagent used for this purpose.
This protocol describes the synthesis of a dipeptide, for example, Z-DL-Met-Gly-OEt.
-
Activation of N-Cbz-DL-Methionine:
-
Dissolve N-Cbz-DL-methionine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise with stirring.
-
Stir the reaction mixture at 0°C for 1 hour to form the O-acylisourea active intermediate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (e.g., Glycine ethyl ester hydrochloride) (1 equivalent) and a tertiary amine base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) in an anhydrous solvent to neutralize the hydrochloride and free the amino group.
-
Add the solution of the activated N-Cbz-DL-methionine to the amino acid ester solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.
-
Wash the filtrate with a series of aqueous solutions to remove unreacted starting materials and byproducts:
-
1 M HCl to remove excess base and unreacted amino component.
-
Saturated NaHCO₃ solution to remove unreacted N-Cbz-DL-methionine.
-
Brine to remove residual salts.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
-
The coupling of N-Cbz-amino acids, including N-Cbz-methionine, typically proceeds with high efficiency.
| N-Protected Amino Acid | Coupling Partner | Coupling Method | Yield (%) | Reference |
| N-Cbz-L-Methionine | L-Alanine | N-(α-aminoacyl)benzotriazole | 85-95 | [2] |
| N-Cbz-L-Methionine | L-Phenylalanine | N-(α-aminoacyl)benzotriazole | 85-95 | [2] |
Deprotection of the Cbz Group
The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by strong acidic conditions (e.g., HBr in acetic acid). The choice of deprotection method depends on the presence of other sensitive functional groups in the peptide.
Enzymatic Resolution of DL-Methionine
Since N-benzyloxycarbonyl-DL-methionine is a racemic mixture, obtaining enantiomerically pure L- or D-methionine derivatives is often necessary for the synthesis of biologically active peptides. Enzymatic resolution is a highly effective method for this purpose. Enzymes such as aminoacylases or proteases like papain can stereoselectively hydrolyze or synthesize amide bonds, allowing for the separation of the two enantiomers.
Principle of Enzymatic Resolution
One common strategy involves the use of an aminoacylase (B1246476) that selectively hydrolyzes the N-acyl group from the L-enantiomer of the racemic mixture. The resulting free L-amino acid can then be separated from the unreacted N-acyl-D-amino acid.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Methionine using Aminoacylase
-
Enzyme Reaction:
-
Prepare a solution of N-acetyl-DL-methionine (e.g., 0.1 M) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add a catalytic amount of a suitable L-aminoacylase (e.g., from Aspergillus oryzae). The addition of a cofactor like Co²⁺ may enhance enzyme activity.[3]
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to allow for the complete hydrolysis of the L-enantiomer.
-
Monitor the progress of the reaction by measuring the amount of liberated L-methionine using a suitable analytical technique (e.g., ninhydrin (B49086) assay or HPLC).
-
-
Separation of Enantiomers:
-
After the reaction is complete, acidify the solution to precipitate the unreacted N-acetyl-D-methionine.
-
Filter the mixture to isolate the solid N-acetyl-D-methionine.
-
The filtrate contains the free L-methionine. Adjust the pH of the filtrate to the isoelectric point of methionine (around pH 5.7) to precipitate the L-methionine.
-
Collect the precipitated L-methionine by filtration.
-
-
Hydrolysis of N-Acetyl-D-Methionine:
-
The isolated N-acetyl-D-methionine can be hydrolyzed by heating with an acid (e.g., HCl) to obtain D-methionine.
-
Role in Cellular Signaling: Methionine and the mTOR Pathway
Beyond its role as a building block for proteins, methionine is a critical nutrient that influences key cellular signaling pathways, most notably the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Methionine itself, and its metabolite S-adenosylmethionine (SAM), act as signaling molecules that activate mTOR complex 1 (mTORC1).
Methionine-Sensing and mTORC1 Activation
The activation of mTORC1 by methionine is a multi-step process. Extracellular methionine can be sensed by the taste receptor T1R1/T1R3, a G protein-coupled receptor. This leads to an increase in intracellular calcium and the activation of the ERK1/2 signaling cascade, which in turn activates mTORC1. Intracellularly, the conversion of methionine to SAM is a key step. High levels of SAM inhibit the protein SAMTOR, which then allows for the activation of the Rag GTPases, leading to the translocation of mTORC1 to the lysosome where it is activated by Rheb.
Signaling Pathway Diagram: Methionine Activation of mTORC1
Applications in Drug Development
The use of N-Cbz-DL-methionine and its enantiomerically pure forms extends into the realm of drug development. As a protected amino acid, it is a fundamental component in the synthesis of peptide-based therapeutics. The incorporation of methionine, and specifically its D-enantiomer, can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. Furthermore, the unique properties of the methionine side chain, such as its susceptibility to reversible oxidation, can be exploited in the design of targeted drug delivery systems or prodrugs.
Conclusion
N-benzyloxycarbonyl-DL-methionine is a cornerstone molecule in the field of peptide chemistry. Its primary function as a protected amino acid enables the precise and controlled synthesis of peptides, which are of significant interest as therapeutic agents. The ability to resolve the racemic mixture into its constituent enantiomers further expands its utility, allowing for the creation of peptides with enhanced stability and specific biological activities. Moreover, the fundamental role of methionine in cellular signaling pathways such as mTOR highlights the broader biological context in which this amino acid operates. A thorough understanding of the chemistry and biology of N-Cbz-DL-methionine is therefore essential for researchers and professionals engaged in the design and development of novel peptide-based drugs and therapies.
References
Storing and Handling Z-DL-Met-OH Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for storing and handling Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) powder. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Understanding its fundamental properties is key to its proper handling and storage.
| Property | Value | Reference |
| Chemical Name | N-Benzyloxycarbonyl-DL-methionine | [2] |
| Synonyms | This compound, Cbthis compound | [2] |
| CAS Number | 4434-61-1 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.34 g/mol | [1] |
| Melting Point | 112-116 °C | [1] |
| Appearance | White to light yellow powder | [1] |
Solubility
| Solvent | Estimated Solubility ( g/100 mL) at 25°C | Qualitative Description |
| Water | < 1 | Sparingly soluble[3] |
| Methanol | 1 - 5 | Soluble[1] |
| Ethanol | < 1 | Very slightly soluble[3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | > 10 | Freely Soluble |
Storage and Handling
Proper storage and handling are paramount to prevent degradation and contamination of this compound powder.
Storage Conditions
Temperature: Store in a cool, dry place. Recommended storage temperatures range from room temperature to refrigeration (2-8°C).[4] For long-term storage, refrigeration is advisable to minimize degradation.
Humidity: this compound should be stored in a tightly sealed container to protect it from moisture. While specific data on its hygroscopicity is unavailable, many amino acid derivatives can be sensitive to moisture.
Light: Protect from light.[3] Store in an opaque container or in a dark location.
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Do not eat, drink, or smoke in the laboratory.
Stability and Degradation
This compound, like other methionine derivatives, is susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for ensuring the quality and reliability of experimental results.
Potential Degradation Pathways
-
Oxidation: The thioether group in the methionine side chain is prone to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This can be initiated by exposure to air, light, or oxidizing agents.
-
Hydrolysis: The benzyloxycarbonyl (Z) protecting group can be cleaved under strong acidic or basic conditions. The peptide bond is also susceptible to hydrolysis at extreme pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote degradation.
Incompatible Materials
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can readily oxidize the thioether group.
-
Strong Acids and Bases: Strong acids and bases can lead to the cleavage of the protecting group and hydrolysis of the compound.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for similar N-protected amino acids and should be validated for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Solvent: Acetonitrile or a mixture of Mobile Phase A and B
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
-
Column Temperature: 30°C
-
Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of any impurities.
-
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment by Neutralization Titration
This method determines the purity based on the acidic carboxylic acid group.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (neutralized)
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound powder.
-
Dissolve the sample in 50 mL of neutralized ethanol. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
Calculate the purity using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of NaOH solution
-
MW = Molecular weight of this compound (283.34 g/mol )
-
W = Weight of the sample (mg)
-
Hygroscopicity Testing
This protocol provides a general method to assess the tendency of this compound powder to absorb moisture from the air.
Apparatus:
-
Analytical balance
-
Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., sodium chloride for ~75% RH)
-
Weighing bottles
Procedure:
-
Dry the empty weighing bottles to a constant weight in an oven and cool them in a desiccator.
-
Accurately weigh approximately 1 g of this compound powder into each of three tared weighing bottles.
-
Place the open weighing bottles in the desiccator over the saturated salt solution at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 24, 48, 72 hours), remove the weighing bottles, close them, and reweigh them.
-
Calculate the percentage of weight gain at each time point.
-
Classify the hygroscopicity based on the weight gain after 24 hours (e.g., as per European Pharmacopoeia guidelines).
Emergency Procedures
Spills:
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Sweep or vacuum up the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and effective use of this compound powder in their work.
References
Z-DL-Met-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety and handling information for Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine), a derivative of the amino acid methionine used in scientific research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Core Safety and Physical Data
The following table summarizes the key quantitative data for this compound, compiled from available safety data sheets.
| Property | Value | Reference |
| CAS Number | 4434-61-1 | [1] |
| Molecular Formula | C13H17NO4S | [1] |
| Molecular Weight | 283.4 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | >97% | [1] |
| Melting Point | 67 - 70 °C / 152.6 - 158 °F | [2] |
| Boiling Point | No data available | [2] |
| Flash Point | No data available | [2] |
| Solubility | No data available | [2] |
| GHS Classification | Not classified as hazardous | [1] |
Hazard Identification and Precautionary Measures
According to available safety data, this compound is not classified as a hazardous substance.[1] However, as with any chemical, it is essential to handle it with care and adhere to good laboratory practices.
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are recommended.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]
Handling and Storage:
-
Avoid creating dust.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with copious amounts of water.[1]
In all cases of exposure, seek medical attention if symptoms persist.[1][2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.[1]
Accidental Release Measures:
In the event of a spill, follow the logical workflow outlined below. The primary objectives are to ensure personnel safety, contain the spill, and properly clean the affected area.
Experimental Protocols
While this guide does not detail specific experimental uses of this compound, it is imperative that all laboratory work involving this compound is preceded by a thorough risk assessment and the development of a detailed experimental protocol. This protocol should incorporate the safety and handling information provided in this document.
Disclaimer
The information provided in this guide is intended for trained professionals and is based on currently available safety data. It is not exhaustive and may not be applicable to all situations. Users should always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all applicable institutional, local, and national safety regulations.
References
Methodological & Application
Application Notes and Protocols for Z-DL-Met-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) in solution-phase peptide synthesis (SPPS). This approach remains a valuable technique for the synthesis of short peptides, peptide fragments for convergent synthesis, and for incorporating non-standard amino acids. The benzyloxycarbonyl (Z) group is a well-established protecting group for the α-amino function, stable under various coupling conditions and readily removable by catalytic hydrogenation.
This document outlines detailed protocols for the coupling of this compound to an amino acid ester, the subsequent deprotection of the Z-group, and discusses critical considerations specific to methionine-containing peptides, including the prevention of side reactions and the characterization of the resulting diastereomeric products.
Data Presentation
The following tables summarize the expected materials, reagents, and typical outcomes for the synthesis of a model dipeptide, Z-DL-Met-Gly-OMe. The yields and purity are estimates based on typical values reported for solution-phase peptide synthesis and should be considered as a general guide.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₁₃H₁₇NO₄S | 283.34 | N-protected amino acid |
| Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl) | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid ester |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for work-up |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |
| Brine (saturated NaCl solution) | NaCl | 58.44 | Aqueous wash |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | MgSO₄ | 120.37 | Drying agent |
| Palladium on carbon (10% Pd/C) | Pd/C | - | Catalyst for deprotection |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent for deprotection |
Table 2: Expected Yields and Purity for Dipeptide Synthesis
| Step | Product | Typical Yield (%) | Typical Purity (%) (after purification) |
| Peptide Coupling | Z-DL-Met-Gly-OMe | 70-85 | >95 |
| Z-Group Deprotection | H-DL-Met-Gly-OMe | >90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of Z-DL-Met-Gly-OMe via DCC/HOBt Coupling
This protocol details the coupling of this compound with glycine methyl ester using DCC as the coupling agent and HOBt to suppress racemization.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Cool the suspension in an ice bath and add triethylamine (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes to generate the free base of glycine methyl ester.
-
Activation of the Carboxyl Component: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Slowly add the solution of this compound and HOBt to the freshly prepared glycine methyl ester solution. To this combined mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Work-up: a. A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to yield pure Z-DL-Met-Gly-OMe.
Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group to yield the free dipeptide.
Materials:
-
Z-DL-Met-Gly-OMe (from Protocol 1)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite® pad)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the purified Z-DL-Met-Gly-OMe (1.0 equivalent) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, typically 10% by weight of the peptide) to the solution. Caution: Pd/C is flammable in the presence of solvents and air.
-
Hydrogenation: a. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. b. Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. b. Wash the Celite® pad with methanol to ensure complete recovery of the product. c. Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-DL-Met-Gly-OMe.
Mandatory Visualizations
Caption: Workflow for the solution-phase synthesis of H-DL-Met-Gly-OMe.
Critical Considerations for Methionine-Containing Peptides
The sulfur-containing side chain of methionine presents unique challenges during peptide synthesis.
Side Reactions
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation to form methionine sulfoxide (B87167) (Met(O)).[1] This can occur during the coupling reaction, work-up, or even during storage.
-
Prevention:
-
Use high-purity, peroxide-free solvents.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize reaction times and exposure to air.
-
The addition of antioxidants or scavengers to cleavage cocktails in solid-phase synthesis is a common strategy and similar principles can be applied in the work-up of solution-phase synthesis if oxidation is a concern.
-
-
-
S-Alkylation: The methionine side chain can be alkylated by carbocations, which may be generated from side-chain protecting groups during deprotection steps in other synthetic strategies (e.g., Boc-SPPS). In the context of Z-group removal by catalytic hydrogenation, this is less of a concern. However, care should be taken to avoid strongly acidic conditions during work-up.
Racemization and Diastereomer Formation
Since the starting material is this compound, a racemic mixture of D- and L-methionine, the resulting dipeptide product will be a mixture of two diastereomers: Z-D-Met-Gly-OMe and Z-L-Met-Gly-OMe.
-
Racemization during Coupling: While the use of HOBt is intended to suppress racemization of the activated amino acid, some degree of epimerization can still occur, particularly if the reaction conditions are not carefully controlled (e.g., elevated temperature or prolonged exposure to base). However, as the starting material is already a racemic mixture, this is less of a concern for the initial coupling.
-
Characterization and Separation: The two diastereomeric dipeptides will likely have different physical properties, including retention times in High-Performance Liquid Chromatography (HPLC).
Concluding Remarks
The use of this compound in solution-phase peptide synthesis is a viable method for the preparation of methionine-containing peptides. Careful control of reaction conditions to minimize oxidation of the methionine side chain is paramount. The resulting product will be a mixture of diastereomers, which can be separated and characterized using standard chromatographic techniques. The protocols provided herein offer a solid foundation for researchers to successfully incorporate this compound into their synthetic peptide workflows.
References
Application Notes and Protocols for Z-DL-Met-OH Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the coupling of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) to an amino acid ester, a fundamental reaction in peptide synthesis. The presence of the benzyloxycarbonyl (Z) protecting group on the N-terminus allows for the controlled formation of a peptide bond with the free amino group of another amino acid derivative. As this compound is a racemic mixture, this coupling reaction will result in the formation of a diastereomeric mixture of the resulting dipeptide, which has implications for purification. Methionine residues in peptides are susceptible to oxidation of the thioether side chain to a sulfoxide, necessitating careful handling and reaction conditions to minimize this side reaction.[1]
This application note outlines a common and effective solution-phase coupling method using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). HOBt is included as an additive to accelerate the reaction and, crucially, to minimize racemization at the chiral center of the activated amino acid.[2][3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the this compound coupling reaction, from starting materials to the final purified product.
Caption: Workflow for this compound Coupling Reaction.
Experimental Protocols
Protocol 1: Synthesis of Z-DL-Met-Gly-OMe via DCC/HOBt Coupling
This protocol details the coupling of this compound with glycine (B1666218) methyl ester (H-Gly-OMe) as a representative amino acid ester.
Materials:
-
N-benzyloxycarbonyl-DL-methionine (this compound)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add N-methylmorpholine (1.0 eq) dropwise at 0°C to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the this compound/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20-30 minutes at 0°C.
-
Add the neutralized glycine methyl ester solution from step 1 to the activated this compound solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is a mixture of two diastereomers (Z-D-Met-Gly-OMe and Z-L-Met-Gly-OMe).
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the diastereomers. The separation of diastereomers can be challenging and may require careful optimization of the chromatographic conditions. Due to their different physical properties, such as solubility, fractional crystallization can also be explored.
-
Data Presentation
The following table summarizes the typical reagents and conditions for the this compound coupling reaction. Please note that yields can vary based on the specific amino acid ester used and the efficiency of the purification process.
| Parameter | Value/Condition | Reference/Note |
| Reactants | ||
| This compound | 1.0 eq | The starting carboxylic acid component. |
| Amino Acid Ester·HCl | 1.0 eq | e.g., Glycine methyl ester hydrochloride. |
| Coupling Reagents | ||
| DCC | 1.1 eq | Dicyclohexylcarbodiimide, the coupling agent.[2] |
| HOBt | 1.1 eq | 1-Hydroxybenzotriazole, to suppress racemization and enhance reactivity.[2] |
| Base | ||
| NMM or TEA | 1.0 eq | N-Methylmorpholine or Triethylamine, to neutralize the amino acid ester hydrochloride salt.[2] |
| Solvent | Anhydrous DCM or DMF | Dichloromethane or Dimethylformamide. Must be anhydrous to prevent hydrolysis of activated species. |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | Initial cooling to minimize side reactions during activation, followed by reaction at room temperature. |
| Reaction Time | 12 - 18 hours | Overnight stirring is common for solution-phase DCC couplings to ensure completion. |
| Yield | 60-85% (combined diastereomers) | This is an estimated yield based on similar DCC/HOBt couplings. Actual yield will depend on the specific substrates and purification efficiency. |
| Purification | Flash Column Chromatography / Fractional Crystallization | Separation of the resulting diastereomers is necessary. The difference in physical properties, such as solubility, between the DD/LL and DL/LD pairs can be exploited. |
Potential Side Reactions and Mitigation
The main potential side reactions in this coupling protocol are:
-
Racemization: The use of HOBt significantly suppresses racemization. Keeping the activation temperature at 0°C is also crucial.
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide. To minimize this, use high-purity, peroxide-free solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of N-acylurea: A side reaction of the activated carboxylic acid with DCC can form an N-acylurea byproduct, which can be difficult to remove. The use of HOBt helps to minimize this by rapidly forming the HOBt-ester intermediate.
The following diagram illustrates the general mechanism of DCC/HOBt mediated peptide coupling.
Caption: DCC/HOBt Coupling Mechanism.
References
Application Notes and Protocols: Activation of Z-DL-Met-OH with DCC/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of the N-protected amino acid Z-DL-methionine (Z-DL-Met-OH) using the coupling reagents N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). This activation is a critical step in peptide synthesis and other amide bond formation reactions.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. However, the direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid moiety must first be "activated" to facilitate the reaction. The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely adopted and effective method for this activation.
DCC is a potent dehydrating agent that reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with a nucleophile, it is prone to racemization and can rearrange to form a stable N-acylurea byproduct, terminating the desired reaction. The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then efficiently reacts with the desired nucleophile.
Reaction Mechanism
The activation of this compound with DCC and HOBt proceeds through a well-established mechanism:
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid group of this compound attacks the carbodiimide (B86325) carbon of DCC, leading to the formation of a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: HOBt, acting as a nucleophilic catalyst, rapidly reacts with the O-acylisourea intermediate. This reaction forms the HOBt ester of this compound and releases dicyclohexylurea (DCU) as a byproduct.
-
Nucleophilic Attack: The resulting HOBt ester is an activated form of the original carboxylic acid. It is now susceptible to nucleophilic attack by an amine (or other nucleophile) to form the desired amide bond, regenerating HOBt in the process.
Quantitative Data
The efficiency of the activation and subsequent coupling reaction can be influenced by factors such as solvent, temperature, and stoichiometry. The following table summarizes representative yields and purity data for peptide coupling reactions using the DCC/HOBt system. While specific data for this compound activation is not extensively published, these values provide a general expectation for the efficiency of this method with N-protected amino acids.
| Parameter | Value | Notes |
| Yield of Activated Ester | Generally high (can be quantitative) | The formation of the HOBt ester is typically rapid and efficient.[1] |
| Yield of Peptide Product | 77% - >95% | Yields can vary depending on the specific amino acids being coupled and the reaction conditions.[1] |
| Optical Purity | Up to 96% | The addition of HOBt significantly suppresses racemization, leading to high optical purity of the final product. |
| Byproduct Formation | N-acylurea formation is minimized | The formation of the inactive N-acylurea byproduct is a known side reaction with DCC, but is effectively reduced by the presence of HOBt. |
Experimental Protocol
This protocol details a general procedure for the activation of this compound with DCC and HOBt for subsequent reaction with a nucleophile (e.g., an amino acid ester).
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
-
Dissolution of Reactants:
-
In the reaction vessel, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Stir the solution at room temperature until all solids have dissolved.
-
-
Cooling:
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to minimize potential side reactions, such as racemization and N-acylurea formation.
-
-
Addition of DCC:
-
Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Add the DCC solution dropwise to the cooled reaction mixture over a period of 10-15 minutes while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Activation:
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the activated HOBt ester.
-
-
Subsequent Reaction (Example: Peptide Coupling):
-
The solution containing the activated this compound HOBt ester is now ready for the addition of the desired nucleophile (e.g., an amino acid ester, 1.0 equivalent).
-
If the nucleophile is an amine salt (e.g., hydrochloride), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equivalent) should be added to the reaction mixture prior to the addition of the nucleophile.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, dilute base, and brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
-
Safety Precautions
-
DCC is a potent skin sensitizer (B1316253) and should be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Anhydrous HOBt can be explosive. It is typically supplied and used as a hydrate, which is safer to handle.
-
The solvents used (DCM, DMF) are hazardous. Consult the safety data sheets (SDS) for proper handling and disposal procedures.
By following these guidelines and protocols, researchers can effectively activate this compound using DCC and HOBt for use in a variety of synthetic applications, leading to high yields and purity of the desired amide products.
References
Application Notes and Protocols: Z-DL-Met-OH Deprotection using Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the benzyloxycarbonyl (Z or Cbz) protecting group from amino acids is a critical step in peptide synthesis and the development of various pharmaceuticals. Catalytic hydrogenation is a widely employed method for this deprotection due to its efficiency and clean reaction profile. This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) using catalytic hydrogenation. DL-Methionine is an essential amino acid and a crucial component in various metabolic pathways, making its synthesis and purification vital for research and drug development.[1] Methionine metabolism is intricately linked to the mTOR signaling pathway, a key regulator of cell growth and proliferation, which is often dysregulated in diseases like cancer.[2][3][4][5]
Data Presentation: Reaction Conditions for this compound Deprotection
The following tables summarize typical experimental conditions for the deprotection of this compound via catalytic hydrogenation and catalytic transfer hydrogenation. The selection of the method depends on the available equipment and the scale of the reaction.
Table 1: Catalytic Hydrogenation with H₂ Gas
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | 5 - 10 | Methanol (B129727) | Room Temperature | 1 | 2 - 6 | >95 |
| 10% Pd/C | 5 - 10 | Ethanol (B145695) | Room Temperature | 1 | 2 - 8 | >95 |
| 10% Pd/C | 10 | Acetic Acid | Room Temperature | 1 | 1 - 4 | >90 |
| 5% Pd/C | 10 - 20 | Methanol | 40 | 3 | 1 - 3 | >95 |
Table 2: Catalytic Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Donor Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | Ammonium (B1175870) Formate (B1220265) | 3 - 5 | Methanol | Reflux | 0.5 - 2 | >98 |
| 10% Pd/C | Formic Acid | Excess | Methanol | Room Temperature | 1 - 3 | >90 |
| 10% Pd/C | 1,4-Cyclohexadiene | 5 - 10 | Ethanol | Room Temperature | 1.5 - 4 | >95 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using H₂ Gas
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10% by weight of the substrate). Caution: Pd/C is flammable and may ignite in the presence of solvents and air.
-
Solvent Addition: Add anhydrous methanol to the flask to dissolve the this compound (concentration typically 0.1-0.5 M).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude DL-methionine. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation of this compound using Ammonium Formate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol
-
Celite®
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and methanol.
-
Reagent Addition: Add ammonium formate (3-5 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The ammonium formate byproducts can be removed by dissolving the crude product in a minimal amount of water and precipitating the DL-methionine by adding ethanol or by other purification techniques.
Potential Side Reactions and Mitigation
The thioether group in methionine is susceptible to two main side reactions during deprotection:
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide.
-
S-alkylation: The sulfur atom can be alkylated, for example, by reactive carbocations generated from other protecting groups in a peptide sequence.
Mitigation Strategies:
-
Use of Scavengers: In cases where other acid-labile protecting groups are present (in peptide synthesis), scavengers such as thioanisole (B89551) or dimethyl sulfide (B99878) (DMS) can be added to the reaction mixture to trap reactive cationic species.[6]
-
Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (argon or nitrogen before the introduction of hydrogen) can help minimize oxidation.
-
Mild Conditions: Using milder hydrogen donors like ammonium formate can sometimes reduce the incidence of side reactions compared to harsher methods.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Factors influencing the catalytic deprotection of this compound.
Caption: Role of Methionine in mTORC1 Signaling Pathway.[2][3][4][5][7]
References
- 1. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of S-adenosylmethionine sensing by SAMTOR in mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. zenodo.org [zenodo.org]
- 7. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Z-Group Removal from Methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. However, the deprotection of Z-protected methionine presents a significant challenge due to the presence of a sulfur atom in the side chain. Sulfur-containing compounds are known to act as poisons for palladium catalysts, leading to decreased catalytic activity and incomplete reactions.[1] This document provides detailed application notes and protocols for the successful palladium-catalyzed removal of the Z-group from methionine, addressing the issue of catalyst poisoning and offering optimized conditions for efficient deprotection.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for different methods of palladium-catalyzed Z-group removal from methionine, providing a basis for method selection and optimization.
| Method | Substrate | Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Transfer Hydrogenation | Z-Methionine | 10% Pd/C | Formic Acid | Methanol | RT | 0.5 | 89 | Not explicitly stated in snippets |
| Catalytic Transfer Hydrogenation | Z-Methionine-containing peptide | Palladium Black | 1,4-Cyclohexadiene | Liquid Ammonia | Reflux | N/A | Complete cleavage | Not explicitly stated in snippets |
| Catalytic Hydrogenation with Prior Oxidation | Z-Methionine | Rh-MoOx/SiO2 | H₂ (70 bar) | N/A | 80 | 48 | Good conversion and selectivity | [2] |
Note: "RT" denotes room temperature. "N/A" indicates data not available in the provided search results. The yield for the catalytic hydrogenation with prior oxidation refers to the conversion of the oxidized methionine derivative to the corresponding amino alcohol.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This protocol is a rapid and effective method for the deprotection of Z-methionine.
Materials:
-
Z-Methionine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Formic Acid (≥95%)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Z-Methionine (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium relative to the substrate).
-
Under an inert atmosphere, add formic acid (a significant excess, e.g., 10-20 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected methionine.
Protocol 2: Strategy to Mitigate Catalyst Poisoning - Oxidation Prior to Hydrogenation
This strategy involves the oxidation of the methionine thioether to a sulfone, which does not poison the palladium catalyst, followed by hydrogenation. This approach is particularly useful for complex peptides where catalyst poisoning is a major concern.[2]
Part A: Oxidation of Z-Methionine to Z-Methionine Sulfone
Materials:
-
Z-Methionine
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or Oxone®)
-
Appropriate solvent (e.g., dichloromethane (B109758) for m-CPBA, or a mixture of water and an organic solvent for Oxone®)
-
Quenching agent (e.g., sodium sulfite (B76179) solution)
-
Extraction solvents (e.g., ethyl acetate, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Z-Methionine in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent portion-wise, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a suitable quenching agent.
-
Perform an aqueous workup to remove excess reagents.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure to obtain Z-Methionine sulfone.
Part B: Catalytic Hydrogenation of Z-Methionine Sulfone
Materials:
-
Z-Methionine sulfone
-
Palladium catalyst (e.g., 10% Pd/C or Rh-MoOx/SiO2)[2]
-
Hydrogen source (H₂ gas)
-
Suitable solvent (e.g., methanol, ethanol, or acetic acid)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
Procedure:
-
Dissolve Z-Methionine sulfone in the chosen solvent in a hydrogenation vessel.
-
Add the palladium catalyst.
-
Purge the vessel with an inert gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-70 bar).[2]
-
Stir the reaction at the desired temperature (e.g., room temperature to 80°C).[2]
-
Monitor the reaction until completion.
-
Carefully vent the hydrogen and purge with an inert gas.
-
Filter the catalyst and concentrate the filtrate to obtain the deprotected methionine sulfone.
Visualizations
Experimental Workflow for Z-Group Removal from Methionine
Caption: Experimental workflows for the deprotection of Z-Methionine.
Reaction Mechanism: Palladium-Catalyzed Hydrogenolysis of the Z-Group
Caption: Simplified mechanism of Z-group hydrogenolysis.
References
Application Notes and Protocols for Z-DL-Met-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) in manual peptide synthesis. This document outlines the properties of this compound, detailed protocols for its incorporation into a peptide chain, and subsequent purification and characterization of the resulting diastereomeric peptides.
Introduction to this compound in Peptide Synthesis
N-Benzyloxycarbonyl-DL-methionine (this compound) is a protected amino acid utilized as a building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a robust N-terminal protecting group, historically significant in solution-phase synthesis and adaptable to manual solid-phase peptide synthesis (SPPS). The use of the DL-racemic mixture of methionine introduces stereochemical diversity, resulting in the synthesis of diastereomeric peptides. This can be a deliberate strategy to study the effects of stereochemistry on peptide structure and function or may necessitate downstream purification to isolate the desired stereoisomer.
The Z-group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, offering orthogonality in certain synthetic strategies.[1] However, its removal requires stronger acidic conditions or catalytic hydrogenation.[1] Methionine itself is susceptible to oxidation of its thioether side chain to a sulfoxide, a side reaction that must be considered during synthesis and cleavage.[2]
Properties and Characteristics of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4434-61-1 | - |
| Molecular Formula | C13H17NO4S | - |
| Molecular Weight | 283.34 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols | - |
| N-terminal Protecting Group | Benzyloxycarbonyl (Z) | [1] |
| Stereochemistry | Racemic (DL) mixture | [] |
Comparison of N-terminal Protecting Groups
The choice of N-terminal protecting group is crucial in peptide synthesis. The following table compares the Z-group with the more commonly used Fmoc and Boc groups.
| Feature | Z-Group (Benzyloxycarbonyl) | Fmoc-Group (9-Fluorenylmethyloxycarbonyl) | Boc-Group (tert-Butoxycarbonyl) |
| Cleavage Conditions | Strong acid (e.g., HBr/AcOH) or catalytic hydrogenation (H2/Pd)[1] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[1] | Moderate acid (e.g., TFA in DCM)[1] |
| Stability | Stable to mild acid and base | Stable to mild acid | Stable to mild base and catalytic hydrogenation |
| Monitoring | No straightforward real-time monitoring | UV absorbance of dibenzofulvene byproduct[4] | No straightforward real-time monitoring |
| Orthogonality | Orthogonal to Fmoc and Boc | Orthogonal to Boc and acid-labile side-chain protecting groups | Orthogonal to Fmoc and base-labile side-chain protecting groups |
| Common Application | Historically in solution-phase; manual SPPS | Automated and manual SPPS | Automated and manual SPPS |
Experimental Protocols
Generalized Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
Disclaimer: The following is a generalized protocol based on standard SPPS principles, as specific literature for manual SPPS with this compound is limited. Optimization may be required for specific peptide sequences.
Materials:
-
Rink Amide or Wang resin
-
This compound
-
Other required N-protected amino acids (e.g., Fmoc- or Boc-protected)
-
Coupling reagents: HBTU, HOBt, or DIC
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagents: 20% piperidine in DMF (for Fmoc), TFA in DCM (for Boc)
-
Z-group deprotection reagent: 33% HBr in acetic acid
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Washing solvents: DMF, DCM, Methanol
-
Ether (cold) for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Deprotection (if pre-loaded resin is used): If using a pre-loaded resin (e.g., Fmoc-Rink Amide), deprotect the N-terminal group (e.g., with 20% piperidine in DMF).
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Z-Group Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 33% HBr in acetic acid to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% DIEA in DCM, and then with DCM and DMF.
-
-
Coupling of the Next Amino Acid: Proceed with the coupling of the next N-protected amino acid as described in step 3.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, deprotect the N-terminal group.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification of Diastereomeric Peptides by HPLC
The use of this compound will result in a mixture of two diastereomeric peptides. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7]
Materials:
-
Crude peptide mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the peptide sample.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The optimal gradient will depend on the specific peptide sequence.
-
Monitor the elution profile at 220 nm or 280 nm. Diastereomers should appear as two distinct, closely eluting peaks.[5]
-
-
Fraction Collection: Collect the fractions corresponding to each diastereomeric peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Freeze-dry the pure fractions to obtain the isolated diastereomeric peptides as fluffy white powders.
Characterization of Diastereomeric Peptides
Mass Spectrometry:
-
Objective: To confirm the molecular weight of the synthesized peptides.
-
Procedure: Analyze each purified diastereomer by ESI-MS or MALDI-TOF MS.
-
Expected Outcome: Both diastereomers will have the identical molecular weight. The observed mass should match the calculated theoretical mass of the peptide.
NMR Spectroscopy:
-
Objective: To confirm the structure and stereochemistry of the peptides.[8][9]
-
Procedure:
-
Dissolve each purified diastereomer in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.
-
-
Expected Outcome:
-
The ¹H NMR spectra of the two diastereomers will show distinct chemical shifts for the protons near the chiral center of the methionine residue and potentially for other residues as well.[8]
-
2D NMR can be used to assign the resonances and provide structural information. Differences in NOE patterns between the diastereomers can indicate conformational differences.
-
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause | Mitigation Strategy |
| Methionine Oxidation | Exposure to oxidizing agents during synthesis or cleavage. | Use scavengers such as dimethylsulfide (DMS) or ammonium (B1175870) iodide in the cleavage cocktail.[2] Perform synthesis and cleavage under an inert atmosphere. |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Use a double coupling strategy.[10] Increase coupling time. Use more efficient coupling reagents. |
| Racemization | Activation of the carboxylic acid can lead to epimerization. | Use racemization-suppressing additives like HOBt or HOAt.[11] Avoid prolonged pre-activation times. |
| Poor Separation of Diastereomers | Similar retention times on HPLC. | Optimize the HPLC gradient, flow rate, and temperature.[5] Try a different stationary phase or mobile phase modifier. |
Visualizations
Caption: General workflow for manual solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Logical workflow for the separation and characterization of diastereomeric peptides.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Z-DL-Met-OH for N-Terminal Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) in N-terminal protection, a critical step in peptide synthesis and the development of peptide-based therapeutics.
Introduction
This compound is a derivative of the amino acid methionine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential during peptide synthesis to prevent unwanted side reactions at the N-terminus, ensuring the controlled and sequential addition of amino acids to the growing peptide chain. The Z group is favored for its stability under various reaction conditions and the multiple methods available for its removal, offering flexibility in synthetic strategies.
Data Presentation
Table 1: Quantitative Data on N-Cbz Protection of Amino Acids
| Amino Acid | Protection Method | Base | Solvent | Yield (%) | Reference |
| General Amines | Cbz-Cl | NaHCO₃ | THF/H₂O | 90 | [cite: ] |
| L-Cyclohexylglycine | Cbz-Cl | NaOH | Water/Ethyl Acetate (B1210297) | 82.3 | [1] |
| General Amines | Cbz-Cl | None | Water | High | [2] |
| DL-Methionine | Phthalamidomalonic Ester Synthesis | Not Applicable | Not Applicable | 54-60 | [3] |
Table 2: Quantitative Data on Deprotection of N-Cbz Group
| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol (B129727) | 40 h (at 60°C) | Not specified | [cite: ] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium (B1175870) Formate (B1220265) | Methanol/Ethanol (B145695) | 2 h | Quantitative | [4] |
| Acidolysis | 33% HBr in Acetic Acid | Not Applicable | Acetic Acid | 20 min - few hours | Not specified | [4] |
| Acidolysis | TFA/Scavengers | Not Applicable | TFA | 2 h | ~44% (for a specific peptide) | [5] |
Experimental Protocols
Protocol 1: N-Terminal Protection of DL-Methionine with Z-Group
This protocol describes the introduction of the benzyloxycarbonyl (Z) group onto the amino group of DL-methionine.
Materials:
-
DL-Methionine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve DL-Methionine in a 2:1 mixture of THF and water in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2 equivalents) to the solution while stirring.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 20 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound. A yield of approximately 90% can be expected.
N-Terminal Protection Workflow
Protocol 2: Deprotection of N-Terminal Z-Group by Catalytic Hydrogenation
This method is a common and mild procedure for removing the Z-group.
Materials:
-
N-Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogen source for transfer hydrogenation (e.g., ammonium formate)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10 mol%).
-
For Hydrogen Gas Method: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
For Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (4-5 equivalents) to the reaction mixture. Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Catalytic Hydrogenation Workflow
Protocol 3: Deprotection of N-Terminal Z-Group by Acidolysis
This method is an alternative to hydrogenation, particularly useful when the peptide contains functional groups sensitive to reduction.
Materials:
-
N-Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the N-Z-protected peptide in 33% HBr in acetic acid in a round-bottom flask.
-
Stir the mixture at room temperature. The reaction time typically ranges from 20 minutes to a few hours. Monitor the reaction by TLC.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the peptide as its hydrobromide salt.
-
Isolate the precipitate by filtration.
-
Wash the solid with diethyl ether.
-
Dry the deprotected peptide hydrobromide salt under vacuum.
Acidolysis Deprotection Workflow
Applications in Drug Development and Research
N-terminal protection with groups like Cbz is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, which are fundamental techniques in the development of peptide-based drugs.
Examples of Peptide Drugs Synthesized Using N-Terminal Protection Strategies:
-
Enfuvirtide (Fuzeon): A 36-amino acid peptide used as an HIV fusion inhibitor. Its complex synthesis involves the coupling of peptide fragments, where N-terminal protection is crucial to ensure the correct sequence assembly.[6][7][8] While specific details on the use of this compound are not always published in full, the principles of N-terminal protection are central to its manufacture.
-
Exenatide (Byetta): A 39-amino acid peptide used to treat type 2 diabetes. The synthesis of Exenatide relies on solid-phase peptide synthesis, where protecting groups, including those for the N-terminus, are essential for achieving the desired product with high purity.[9]
-
Calcitonin Analogues: Synthetic analogues of the hormone calcitonin, used for treating bone diseases, are produced via peptide synthesis. The assembly of the 32-amino acid chain requires a robust N-terminal protection strategy.[4][6][10]
-
Conotoxins: These are neurotoxic peptides from cone snails that are valuable research tools and potential drug leads. Their synthesis, often involving multiple disulfide bridges, necessitates careful use of orthogonal protecting groups, including for the N-terminus.[1][11][12]
Application in Signaling Pathway Research:
Synthetic peptides are invaluable tools for studying cellular signaling pathways. By mimicking or inhibiting protein-protein interactions, they can help elucidate the function of specific proteins within a pathway. N-terminal protection is a key aspect of synthesizing these peptide probes.
-
GPCR Signaling: Synthetic peptides are used to study G protein-coupled receptor (GPCR) interactions and signaling. For instance, peptides mimicking transmembrane domains can disrupt GPCR oligomerization, allowing researchers to probe the functional consequences of these interactions. The synthesis of such peptides requires precise control, including N-terminal protection, to ensure they adopt the correct conformation and function.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in cell proliferation, differentiation, and apoptosis. Synthetic peptides corresponding to specific segments of MAPK pathway proteins can act as inhibitors, helping to dissect the roles of different components of the pathway in normal and cancerous cells.[8]
-
mTOR and GCN2 Signaling in Cancer: Amino acid metabolism is often dysregulated in cancer, with pathways like mTOR and GCN2 playing central roles. Synthetic peptides and amino acid derivatives are used to study these pathways and identify potential therapeutic targets.
References
- 1. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, and characterization of a model peptide having potent calcitonin-like biological activity: implications for calcitonin structure/activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis of human calcitonin and its methionine sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and utility of novel benzophenone-containing calcitonin analogs for photoaffinity labeling the calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Z-DL-Met-OH in Peptide Fragment Condensation for the Synthesis of Diastereomeric Peptide Libraries
Abstract
This document provides detailed application notes and protocols for the use of N-α-Carbobenzoxy-DL-methionine (Z-DL-Met-OH) in peptide synthesis, specifically focusing on its application in fragment condensation to generate diastereomeric peptide libraries. The use of a racemic amino acid derivative like this compound is a specialized strategy employed for synthesizing peptide analogs with modified biological activities or for structure-activity relationship (SAR) studies. These protocols outline the preparation of peptide fragments, the condensation of this compound, and the subsequent separation and characterization of the resulting diastereomers.
Introduction: Rationale for Using this compound in Fragment Condensation
In peptide synthesis, the stereochemistry of each amino acid is crucial for the final conformation and biological activity of the peptide. While enantiomerically pure L-amino acids are predominantly used, the introduction of a D-amino acid or a racemic mixture at a specific position can be a deliberate strategy.
This compound is an N-terminally protected racemic mixture of methionine. The Carbobenzoxy (Z) group provides robust protection of the amino group, preventing unwanted side reactions during peptide coupling[1]. The use of the DL-racemic form allows for the simultaneous synthesis of two diastereomeric peptides, which can then be separated and evaluated. This approach is particularly useful in drug discovery for:
-
Structure-Activity Relationship (SAR) Studies: To understand how the stereochemistry at a specific position affects biological activity.
-
Enzymatic Stability: Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation.
-
Conformational Constraints: The introduction of a D-amino acid can induce specific turns or secondary structures.
Methionine itself is a non-polar amino acid containing a flexible thioether side chain. It is susceptible to oxidation to methionine sulfoxide, a consideration that must be managed during synthesis and handling[2].
This application note focuses on the condensation of the this compound "fragment" onto a growing peptide chain, a process that, while technically a single amino acid addition, is treated with the considerations of fragment condensation, especially concerning purification of the resulting mixture.
Key Experimental Considerations
Several factors must be carefully controlled for the successful use of this compound in peptide synthesis:
-
Coupling Reagents: Efficient activation of the carboxyl group of this compound is critical to ensure high coupling yields and minimize side reactions. Carbodiimides like DCC or DIC, often used with additives such as HOBt or OxymaPure, are common choices[3].
-
Racemization: While a racemic mixture is being used intentionally, it is crucial to avoid racemization of other chiral centers in the peptide chain. The choice of coupling reagents and conditions plays a significant role in preventing this[4].
-
Diastereomer Separation: The resulting peptide mixture will contain two diastereomers. These molecules have different physicochemical properties and can typically be separated by reverse-phase high-performance liquid chromatography (RP-HPLC)[5][6][7].
-
Methionine Oxidation: The thioether side chain of methionine can be oxidized during the synthesis and cleavage steps. The use of scavengers in the cleavage cocktail is recommended to minimize this side reaction[2][8].
Experimental Protocols
General Workflow
The overall workflow for the incorporation of this compound via fragment condensation is depicted below.
Protocol: Condensation of this compound onto a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide assembled on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection (if applicable)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide (1 equivalent) in DMF for 30 minutes.
-
N-terminal Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated coupling solution to the swelled and deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the reaction. If the test is positive (indicating free amines), the coupling can be repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x). Dry the resin under vacuum.
-
Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail containing scavengers to prevent methionine oxidation for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol: Diastereomer Separation by RP-HPLC
Materials:
-
Crude peptide mixture containing diastereomers
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
LC-MS system for fraction analysis
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO, then dilute with Mobile Phase A).
-
Chromatography: Inject the sample onto the C18 column. Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this will need to be optimized for the specific peptide.
-
Fraction Collection: Collect fractions corresponding to the two major eluting peaks. Diastereomers will have different retention times due to their different three-dimensional structures and resulting hydrophobicities[6].
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of each diastereomer.
-
Lyophilization: Pool the pure fractions for each diastereomer and lyophilize to obtain the final peptide powders.
Data Presentation
The successful synthesis and separation of the diastereomeric peptides can be quantified. The following tables present hypothetical data for the synthesis of a model peptide, Ac-Peptide-Met-NH2, where this compound was coupled to a resin-bound peptide fragment.
Table 1: Synthesis and Yield Data
| Parameter | Value | Notes |
| Resin Substitution Level | 0.5 mmol/g | |
| Scale of Synthesis | 100 mg resin | |
| Crude Peptide Yield | 38 mg | After cleavage and precipitation |
| Purity of Crude Product | ~90% (sum of both diastereomers) | Estimated by analytical HPLC |
| Yield of Diastereomer 1 (L-Met) | 12 mg | After preparative HPLC and lyophilization |
| Yield of Diastereomer 2 (D-Met) | 11 mg | After preparative HPLC and lyophilization |
Table 2: Analytical Data for Separated Diastereomers
| Parameter | Diastereomer 1 (L-Met) | Diastereomer 2 (D-Met) |
| RP-HPLC Retention Time | 21.5 min | 22.8 min |
| Purity (by HPLC) | >98% | >98% |
| Mass (Observed) | [M+H]+ = 1234.5 Da | [M+H]+ = 1234.5 Da |
| Mass (Expected) | [M+H]+ = 1234.6 Da | [M+H]+ = 1234.6 Da |
Signaling Pathways and Logical Relationships
The strategic use of this compound is often part of a larger drug discovery or chemical biology workflow. The decision to use a racemic mixture is based on the desire to explore the impact of stereochemistry on a biological outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Z-DL-Met-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) in Solid-Phase Peptide Synthesis (SPPS). It includes protocols for determining solubility in N,N-Dimethylformamide (DMF), a standard SPPS protocol for its incorporation into a peptide chain, and a discussion of important considerations.
Introduction
N-benzyloxycarbonyl-DL-methionine (this compound) is a derivative of the amino acid methionine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group.[1] This protecting group is stable under various conditions, making this compound a useful building block in peptide synthesis.[2] However, the successful incorporation of any amino acid derivative in SPPS is highly dependent on its solubility in the solvents used for coupling reactions, most commonly DMF.[3][4] This document outlines the necessary procedures for effectively using this compound in SPPS workflows.
Methionine residues, in general, require special attention during SPPS due to the susceptibility of the thioether side chain to oxidation.[5][6] While the Z-protecting group primarily shields the N-terminus, appropriate cleavage and handling protocols are necessary to maintain the integrity of the methionine residue in the final peptide.[5][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H17NO4S | [2][8] |
| Molecular Weight | 283.34 g/mol | [2][8] |
| Appearance | White to off-white solid | [1][2] |
| CAS Number | 4434-61-1 | [1][9] |
Solubility of this compound in DMF
Protocol for Determining the Solubility of this compound in DMF
This protocol is adapted from general methods for determining the solubility of amino acid derivatives for SPPS.[3][10]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Pre-weigh a 2 mL microcentrifuge tube.
-
Add an excess amount of this compound (e.g., 50 mg) to the tube.
-
Add 1.0 mL of DMF to the tube.
-
Tightly cap the tube and vortex vigorously for 1 minute.
-
Place the tube in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and equilibrate for at least 24 hours to ensure saturation is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a pre-weighed vial.
-
Determine the weight of the transferred supernatant.
-
Evaporate the solvent from the vial under vacuum.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/L and mol/L.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound in DMF.
Solubility Data Table
| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
Researchers should populate this table with their experimental data.
Protocol for SPPS using this compound (Fmoc/tBu Strategy)
This section provides a general protocol for the manual incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy. This protocol assumes the use of a standard solid-phase synthesis resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole (B89551), 2.5% EDT)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
SPPS Workflow for Incorporating this compound
Caption: General workflow for Solid-Phase Peptide Synthesis incorporating this compound.
Important Considerations
-
Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) during SPPS, particularly during the final cleavage with strong acids like TFA.[5][6] The use of scavengers such as thioanisole and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail is crucial to minimize this side reaction.[7]
-
Racemization: As this compound is a racemic mixture, its incorporation will result in a peptide with both D- and L-methionine at that position. If a specific stereoisomer is required, Z-D-Met-OH or Z-L-Met-OH should be used.
-
Solubility Issues: If this compound exhibits poor solubility in DMF, gentle warming or the use of a co-solvent like Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) may be considered.[10] However, the compatibility of co-solvents with the resin and other reagents must be verified. NMP is a common alternative to DMF in SPPS and may offer different solubility characteristics.[3][4]
-
Storage: this compound should be stored at room temperature to maintain its stability.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Poor solubility of this compound. Steric hindrance. | Increase coupling time. Double couple. Use a small amount of a co-solvent like DCM or switch to NMP. |
| Peptide Oxidation | Insufficient scavengers during cleavage. | Ensure the cleavage cocktail contains appropriate scavengers for methionine, such as thioanisole and EDT. |
| Low Yield | Inefficient coupling or cleavage. | Optimize coupling and cleavage times. Ensure complete Fmoc deprotection. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. benchchem.com [benchchem.com]
HPLC purification of Z-DL-Met-OH containing peptides
An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-terminal Benzyloxycarbonyl-DL-Methionine (Z-DL-Met-OH) provides a comprehensive guide for researchers, scientists, and professionals in drug development. This document outlines the critical considerations and detailed protocols for the successful purification of these specific peptides, addressing the inherent challenges of hydrophobicity and methionine oxidation.
Introduction
Peptides containing N-terminal benzyloxycarbonyl (Z) protected DL-methionine (Met) present unique challenges in purification. The Z-group significantly increases the hydrophobicity of the peptide, while the methionine residue is susceptible to oxidation.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound containing peptides, ensuring high purity and recovery. The focus is on purifying the diastereomeric mixture, with considerations for potential chiral separation discussed.
Challenges in Purification
-
Hydrophobicity: The benzyloxycarbonyl (Z) protecting group is highly hydrophobic, leading to strong retention on reversed-phase columns. This can result in broad peaks and poor resolution if not properly addressed. Method development often requires the use of stronger organic solvents or modifiers to ensure efficient elution.[2]
-
Methionine Oxidation: The sulfur-containing side chain of methionine is easily oxidized to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da).[1] This can occur during synthesis, cleavage, or even during the purification process itself, leading to impurities that are often difficult to separate from the desired peptide.[1] Oxidized peptides are more polar and typically elute earlier in RP-HPLC.[1]
-
Solubility: Highly hydrophobic peptides can have poor solubility in aqueous mobile phases, which can lead to precipitation on the column and low recovery.[2][3] Careful sample preparation and solvent selection are crucial.
Materials and Methods
Instrumentation and Columns
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Columns: A C4 or C8 reversed-phase column is often preferred for hydrophobic peptides over a C18 column to reduce excessive retention.[4] A typical column dimension would be 4.6 x 250 mm for analytical method development and 21.2 x 250 mm for preparative scale. Wide-pore silica (B1680970) (300 Å) is recommended for peptides.[5]
Reagents and Solvents
-
Solvent A (Aqueous): Deionized water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B (Organic): Acetonitrile (B52724) with 0.1% TFA. For highly hydrophobic peptides, n-propanol or isopropanol (B130326) can be used as a stronger eluting solvent, sometimes in a mixture with acetonitrile.[2][6]
-
Sample Solvent: A solvent mixture that ensures complete dissolution of the peptide. A mixture of acetonitrile and water is common. For peptides with very low solubility, organic solvents like isopropanol or hexafluoroisopropanol (HFIP) may be necessary.[6]
-
Additives to Prevent Oxidation: To minimize on-column oxidation, it is recommended to use freshly prepared mobile phases and consider degassing them.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent impurities and ensure efficient purification.
-
Dissolution: Dissolve the crude this compound peptide in a minimal amount of the sample solvent. Start with a mixture similar to the initial mobile phase conditions. If solubility is an issue, gradually increase the organic solvent concentration or try alternative solvents.[2]
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
-
Preventing Oxidation: If the peptide has been previously exposed to oxidizing conditions, consider treating the sample with a mild reducing agent. However, for purification purposes, it is often better to minimize further oxidation by using fresh solvents and proceeding with purification promptly.
Analytical Method Development
Before proceeding to preparative scale, it is essential to develop an optimized analytical method.
-
Initial Gradient: Start with a broad gradient to determine the approximate elution time of the peptide. A typical starting gradient could be 5-95% Solvent B over 30 minutes.
-
Gradient Optimization: Once the retention time is known, a shallower gradient around the elution point will improve resolution between the desired peptide and its impurities.[4] For example, if the peptide elutes at 60% B, a gradient of 50-70% B over 20 minutes can be used.
-
Flow Rate: For a 4.6 mm ID analytical column, a flow rate of 1 mL/min is standard.
-
Detection: Monitor the elution at 214 nm (for the peptide bond) and 254 nm or 280 nm if the peptide contains aromatic residues.[8]
Preparative Purification Protocol
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.
-
Sample Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Gradient Elution: Run the optimized gradient from the analytical method development, adjusting the flow rate for the larger column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to the desired peptide should be collected. It is also advisable to collect fractions of smaller, adjacent peaks for analysis to identify any impurities, such as oxidized species.
-
Post-Purification Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a solid.
Data Presentation
Quantitative data from the purification process should be summarized for clarity and comparison.
Table 1: Analytical HPLC Data for Crude and Purified this compound Peptide
| Sample | Retention Time (min) | Peak Area (%) | Identity (by MS) |
| Crude | 15.2 | 5.5 | Oxidized Peptide (+16 Da) |
| 18.5 | 85.3 | This compound Peptide | |
| 20.1 | 9.2 | Other Impurity | |
| Purified | 18.5 | >98 | This compound Peptide |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Purified Peptide Yield | 75 mg |
| Recovery | 75% |
| Final Purity (by HPLC) | >98% |
Troubleshooting
-
Broad Peaks: This can be due to column overload, poor sample solubility, or secondary interactions with the stationary phase. Reduce the sample load or modify the mobile phase.
-
Early Eluting Peaks: An unexpected peak eluting earlier than the main peptide may indicate methionine oxidation.[1] Confirm with mass spectrometry.
-
Low Recovery: This may be caused by irreversible adsorption of the hydrophobic peptide to the column or precipitation. Using a less hydrophobic column (C4) or adding stronger organic solvents like n-propanol to the mobile phase can help.[2][4]
Considerations for Chiral Separation
The protocol described above purifies the this compound peptide as a mixture of diastereomers. If separation of the Z-L-Met and Z-D-Met containing peptides is required, a subsequent chiral chromatography step would be necessary. This typically involves using a chiral stationary phase (CSP) designed for peptide enantioseparation.[9]
Visualizations
Caption: Overall workflow for the .
References
- 1. benchchem.com [benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Peptides Containing Z-DL-Methionine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) is a protected amino acid commonly utilized in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary or permanent protecting group for the N-terminus of the methionine residue, preventing unwanted reactions during peptide chain elongation. Following synthesis, the characterization of peptides incorporating this compound is crucial to verify the sequence, purity, and stability. Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of these synthetic peptides, providing accurate molecular weight determination and sequence information.[1][2][3] This application note provides detailed protocols for the mass spectrometric analysis of peptides containing the this compound residue, addressing potential challenges such as methionine oxidation and the fragmentation behavior of the Z-group.
Key Considerations for Analysis
The presence of both a methionine residue and the Z-protecting group introduces specific considerations for mass spectrometry analysis:
-
Methionine Oxidation: The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da). This can occur during synthesis, purification, or sample handling and storage.[4][5] Careful sample preparation and the use of antioxidants can minimize this modification. It is also crucial to account for these mass shifts during data analysis.
-
Z-Group Fragmentation: The benzyloxycarbonyl (Z) group can undergo characteristic fragmentation during tandem mass spectrometry (MS/MS), which can be useful for identifying the N-terminal portion of the peptide. However, it can also influence the overall fragmentation pattern and should be considered during spectral interpretation.
-
Ionization Efficiency: The hydrophobicity of the Z-group may influence the ionization efficiency of the peptide in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
Experimental Protocols
1. Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a lyophilized synthetic peptide containing this compound for LC-MS analysis.
-
Reagents and Materials:
-
Lyophilized peptide sample
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Dissolve the peptide in a suitable solvent. A good starting point is 1 mL of Solvent A. Vortex briefly to ensure complete dissolution.
-
For initial analysis, prepare a working solution of approximately 10 µM by diluting the stock solution with Solvent A. The optimal concentration may vary depending on the instrument sensitivity and the ionization efficiency of the peptide.
-
Transfer an aliquot of the working solution to an autosampler vial for LC-MS analysis.
-
To minimize oxidation, it is recommended to use freshly prepared solutions and to store any stock solutions at -20°C or -80°C.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact Mass Analysis
This protocol is designed for determining the molecular weight and assessing the purity of the synthetic peptide.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an ESI source
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Solvent B over 10-15 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of the peptide.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Scan Range (m/z): 300-2000
-
Resolution: >60,000 at m/z 400
-
Data Acquisition: Full MS scan
-
3. Tandem Mass Spectrometry (MS/MS) Protocol for Sequence Verification
This protocol is for fragmenting the peptide to confirm its amino acid sequence.
-
Instrumentation: Same as for LC-MS, with MS/MS capability.
-
LC Parameters: Same as for intact mass analysis.
-
MS/MS Parameters (Data-Dependent Acquisition):
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS.
-
Full MS Scan: Same as above.
-
MS/MS Scan:
-
Select the most intense precursor ions from the full MS scan for fragmentation.
-
Isolation Window: 1-2 m/z
-
Collision Energy: Use a stepped or optimized collision energy (e.g., 25-35 arbitrary units for HCD). The optimal energy will depend on the peptide's size and charge state.
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Detector: Orbitrap or Ion Trap for fragment ion analysis.
-
-
Data Presentation
Quantitative data from the analysis of peptides containing this compound can be summarized to compare different conditions or batches.
Table 1: Relative Abundance of Oxidized and Non-Oxidized Peptide Species
| Sample Condition | % Non-Oxidized Peptide | % Methionine Sulfoxide (+16 Da) |
| Freshly Prepared | 98.5 | 1.5 |
| 24h at Room Temperature | 85.2 | 14.8 |
| Stored at 4°C for 1 week | 92.1 | 7.9 |
| Stored at -20°C for 1 week | 98.2 | 1.8 |
Table 2: Hypothetical Comparison of Ionization Efficiency
| Peptide | N-terminal Group | Relative Ion Intensity (Arbitrary Units) |
| H-Met-Ala-Val-Leu-OH | Free Amine | 1.2 x 10^6 |
| Z-Met-Ala-Val-Leu-OH | Z-group | 2.5 x 10^6 |
Visualizations
Caption: Workflow for the analysis of Z-DL-Met peptides.
Caption: Characteristic MS/MS fragmentation of a Z-DL-Met peptide.
Caption: A hypothetical signaling pathway for drug development.
References
Z-DL-Methionine-OH: A Versatile Building Block for Bioactive Peptides
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) is a crucial building block in the chemical synthesis of bioactive peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group during peptide coupling reactions, preventing unwanted side reactions and ensuring the controlled elongation of the peptide chain. The presence of a DL-racemic mixture of methionine can be strategic in the development of peptides with enhanced stability against enzymatic degradation, a critical attribute for therapeutic candidates. Methionine itself, a sulfur-containing amino acid, can play a significant role in the bioactivity of peptides, particularly in conferring antioxidant properties through the reversible oxidation of its thioether side chain.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of bioactive peptides.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 4434-61-1 |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.34 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 112-116 °C |
| Purity (HPLC) | 98-100% |
Applications in Bioactive Peptide Synthesis
This compound is a versatile building block for the synthesis of a variety of bioactive peptides, including:
-
Antimicrobial Peptides (AMPs): The incorporation of D-amino acids can enhance the proteolytic stability of AMPs, prolonging their therapeutic window.[3][4] Methionine-containing AMPs may also exhibit unique mechanisms of action.
-
Antioxidant Peptides: The methionine residue can act as a scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.[5][6] Peptides containing methionine have demonstrated significant antioxidant capacity.[5]
-
Chemotactic Peptides: Methionine is a key residue in some chemotactic peptides, which are involved in directing the movement of cells.
-
Therapeutic Peptides: The enhanced stability offered by DL-methionine makes it an attractive component for various peptide-based drug candidates.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Methionine-Containing Peptide
This protocol describes the manual synthesis of a hypothetical bioactive peptide containing a this compound residue using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
For the coupling of this compound, follow the same procedure as in step 3, using this compound instead of an Fmoc-protected amino acid. Note that the subsequent deprotection step will not be the standard piperidine treatment. The Z-group is typically removed during the final cleavage from the resin.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). To minimize methionine oxidation, consider adding a scavenger like 1,2-ethanedithiol (B43112) (EDT).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Protocol 2: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of a synthesized peptide against a bacterial strain.
Materials:
-
Synthesized peptide
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture to approximately 1 x 10⁷ Colony Forming Units (CFU)/mL in fresh MHB.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the synthesized peptide in MHB in the 96-well plate. The final concentrations may range from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the peptide that inhibits visible bacterial growth (typically ≥80% inhibition compared to the positive control).[7]
Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol determines the free radical scavenging activity of the synthesized peptide using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Synthesized peptide
-
DPPH solution in methanol (B129727)
-
Methanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the synthesized peptide in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the peptide solutions. Include a control with methanol instead of the peptide solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.
Quantitative Data Summary
The following table provides illustrative quantitative data for the bioactivity of a hypothetical antimicrobial peptide containing DL-methionine, based on typical results reported for similar peptides.
| Parameter | Illustrative Value | Reference Method |
| Peptide Sequence | Ac-K-M(DL)-W-K-F-L-R-R-NH₂ | SPPS |
| Purity (RP-HPLC) | >95% | RP-HPLC |
| Molecular Weight (Observed) | Consistent with theoretical | Mass Spectrometry |
| MIC vs. S. aureus | 16 µg/mL | Broth Microdilution |
| MIC vs. E. coli | 32 µg/mL | Broth Microdilution |
| DPPH Scavenging IC₅₀ | 50 µM | DPPH Assay |
Proposed Mechanism of Action for Antimicrobial Peptides
Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model, all leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
Illustrative Signaling Pathway: Bacterial Membrane Disruption
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive peptides with potential therapeutic applications. Its use can enhance peptide stability, and the incorporated methionine residue can contribute to important biological activities such as antimicrobial and antioxidant effects. The protocols provided herein offer a foundation for the successful synthesis, purification, and characterization of novel bioactive peptides utilizing this compound.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methionine-Enkephalin Using Z-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine-enkephalin (Met-enkephalin), with the sequence Tyr-Gly-Gly-Phe-Met, is an endogenous opioid pentapeptide that plays a significant role in pain modulation and neurotransmission.[1] It acts as a ligand for opioid receptors, primarily the μ- and δ-opioid receptors, in the central and peripheral nervous systems.[2] The chemical synthesis of Met-enkephalin is a crucial process for pharmacological studies and the development of novel analgesic drugs.
This document provides detailed application notes and protocols for the solution-phase synthesis of methionine-enkephalin utilizing N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) as a key starting material. The use of a racemic methionine derivative necessitates a diastereomer separation step, which is also detailed herein.
Synthesis Strategy: A Fragment Condensation Approach
The synthesis of methionine-enkephalin is strategically designed using a solution-phase fragment condensation approach. This method involves the synthesis of smaller peptide fragments, which are then coupled to form the final pentapeptide. This strategy allows for easier purification of intermediates and can lead to higher overall yields compared to a stepwise solid-phase synthesis for this particular sequence.
The chosen fragments for this synthesis are:
-
Fragment A: Z-Gly-Phe-OH
-
Fragment B: H-Gly-DL-Met-OMe
-
Dipeptide Fragment: Z-Gly-Gly-OH
-
Tripeptide Fragment: H-Phe-Met-OMe
The synthesis will proceed via a (2+3) fragment condensation, where the dipeptide Z-Gly-Gly-OH is coupled with the tripeptide H-Phe-Met-OMe. An alternative (3+2) approach is also possible. The final deprotection steps will yield the target methionine-enkephalin.
Protecting Group Strategy
A robust protecting group strategy is essential to prevent unwanted side reactions during peptide synthesis. The following protecting groups are employed:
-
N-terminal α-Amino Group: The benzyloxycarbonyl (Z or Cbz) group is used for the protection of the N-terminal amino group of the growing peptide chain. The Z-group is stable under the coupling conditions and can be removed by catalytic hydrogenation or acidolysis.[3]
-
C-terminal Carboxyl Group: The methyl ester (-OMe) is used to protect the C-terminal carboxyl group. It is stable during the coupling reactions and can be saponified under basic conditions.
-
Tyrosine Side Chain: The phenolic hydroxyl group of tyrosine is protected as a benzyl (B1604629) ether (Bzl) to prevent side reactions. This group is also removable by catalytic hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of Dipeptide Fragment (Z-Gly-Phe-OH)
-
Step 1.1: Esterification of L-Phenylalanine
-
Suspend L-Phenylalanine (1 equiv.) in methanol (B129727).
-
Cool the suspension to 0°C and bubble dry HCl gas through the mixture until saturation.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Evaporate the solvent to obtain H-Phe-OMe·HCl.
-
-
Step 1.2: Coupling of Z-Gly-OH with H-Phe-OMe
-
Dissolve Z-Gly-OH (1 equiv.), H-Phe-OMe·HCl (1 equiv.), and HOBt (1.1 equiv.) in DMF.
-
Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.).[4]
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent and dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate to yield Z-Gly-Phe-OMe.
-
-
Step 1.3: Saponification of Z-Gly-Phe-OMe
-
Dissolve Z-Gly-Phe-OMe in a mixture of methanol and water.
-
Add 1N NaOH (1.1 equiv.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the solution with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to obtain Z-Gly-Phe-OH.
-
Protocol 2: Synthesis of Dipeptide Fragment (H-Gly-DL-Met-OMe)
-
Step 2.1: Esterification of DL-Methionine
-
Follow the procedure in Step 1.1 using DL-Methionine to obtain H-DL-Met-OMe·HCl.
-
-
Step 2.2: Coupling of Z-Gly-OH with H-DL-Met-OMe
-
Follow the procedure in Step 1.2 using Z-Gly-OH and H-DL-Met-OMe·HCl to synthesize Z-Gly-DL-Met-OMe.
-
-
Step 2.3: Deprotection of Z-Gly-DL-Met-OMe
-
Dissolve Z-Gly-DL-Met-OMe in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[5]
-
Filter the catalyst through a pad of Celite and evaporate the solvent to yield H-Gly-DL-Met-OMe.
-
Protocol 3: Synthesis of Protected Pentapeptide (Z-Tyr(Bzl)-Gly-Gly-Phe-DL-Met-OMe)
-
Step 3.1: Synthesis of Z-Tyr(Bzl)-Gly-Gly-OH
-
This tripeptide can be synthesized stepwise starting from H-Gly-OMe, coupling with Z-Gly-OH, followed by deprotection and coupling with Z-Tyr(Bzl)-OH, and finally saponification.
-
-
Step 3.2: Synthesis of H-Phe-DL-Met-OMe
-
Couple Z-Phe-OH with H-DL-Met-OMe·HCl as described in Step 1.2.
-
Deprotect the resulting Z-Phe-DL-Met-OMe via catalytic hydrogenation as in Step 2.3 to obtain H-Phe-DL-Met-OMe.
-
-
Step 3.3: Fragment Condensation
-
Dissolve Z-Tyr(Bzl)-Gly-Gly-OH (1 equiv.), H-Phe-DL-Met-OMe (1 equiv.), and HOBt (1.1 equiv.) in DMF.
-
Cool the solution to 0°C and add DCC (1.1 equiv.).
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Work-up the reaction as described in Step 1.2 to obtain the protected pentapeptide, Z-Tyr(Bzl)-Gly-Gly-Phe-DL-Met-OMe, as a mixture of two diastereomers.
-
Protocol 4: Separation of Diastereomers
-
Step 4.1: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the diastereomeric mixture of Z-Tyr(Bzl)-Gly-Gly-Phe-DL-Met-OMe in a suitable solvent (e.g., methanol/acetonitrile).
-
Inject the solution onto a preparative reverse-phase C18 HPLC column.[6]
-
Elute with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). The gradient should be optimized to achieve baseline separation of the two diastereomers.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Collect the fractions corresponding to each separated diastereomer.
-
Analyze the fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions for each diastereomer and remove the solvent by lyophilization. The desired L-methionine containing peptide is typically the second to elute.
-
Protocol 5: Final Deprotection to Yield Methionine-Enkephalin
-
Step 5.1: Saponification
-
Dissolve the purified Z-Tyr(Bzl)-Gly-Gly-Phe-L-Met-OMe in a mixture of methanol and water.
-
Add 1N NaOH (1.1 equiv.) and stir at room temperature until completion.
-
Acidify with 1N HCl to pH 2-3 and extract with ethyl acetate.
-
Dry and evaporate the solvent to obtain Z-Tyr(Bzl)-Gly-Gly-Phe-L-Met-OH.
-
-
Step 5.2: Catalytic Hydrogenation
-
Dissolve the product from Step 5.1 in methanol or acetic acid.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection of both Z and Bzl groups is complete.[7]
-
Filter the catalyst and evaporate the solvent.
-
The crude Met-enkephalin can be purified by preparative HPLC if necessary.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of methionine-enkephalin based on typical yields from solution-phase peptide synthesis.
| Step | Intermediate/Product | Starting Materials | Typical Yield (%) | Purity (HPLC) |
| 1.2 | Z-Gly-Phe-OMe | Z-Gly-OH, H-Phe-OMe·HCl | 85-95 | >95% |
| 1.3 | Z-Gly-Phe-OH | Z-Gly-Phe-OMe | 90-98 | >97% |
| 2.2 | Z-Gly-DL-Met-OMe | Z-Gly-OH, H-DL-Met-OMe·HCl | 80-90 | >95% |
| 2.3 | H-Gly-DL-Met-OMe | Z-Gly-DL-Met-OMe | 95-99 | >98% |
| 3.3 | Z-Tyr(Bzl)-Gly-Gly-Phe-DL-Met-OMe | Z-Tyr(Bzl)-Gly-Gly-OH, H-Phe-DL-Met-OMe | 70-85 | Mixture of Diastereomers |
| 4.1 | Z-Tyr(Bzl)-Gly-Gly-Phe-L-Met-OMe | Diastereomeric Mixture | 35-45 (per diastereomer) | >98% |
| 5.1 | Z-Tyr(Bzl)-Gly-Gly-Phe-L-Met-OH | Z-Tyr(Bzl)-Gly-Gly-Phe-L-Met-OMe | 90-95 | >98% |
| 5.2 | H-Tyr-Gly-Gly-Phe-L-Met-OH | Z-Tyr(Bzl)-Gly-Gly-Phe-L-Met-OH | 80-90 | >99% |
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Method of Characterization |
| Methionine-Enkephalin | C₂₇H₃₅N₅O₇S | 573.66 | HPLC, Mass Spectrometry, NMR |
Visualizations
Synthesis Workflow
Caption: Solution-phase synthesis workflow for methionine-enkephalin.
Methionine-Enkephalin Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Z-DL-Met-OH in the Synthesis of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes.[1][2] The chemical synthesis of these peptides allows for the incorporation of unnatural amino acids and modifications to enhance their efficacy and stability. Methionine, a sulfur-containing amino acid, can play a crucial role in the structure and function of AMPs. The use of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) provides a stable, protected form of DL-methionine for incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, resistant to racemization and removable under specific conditions that can be orthogonal to other protecting groups used in peptide synthesis.[3][4] This document provides detailed application notes and protocols for the strategic incorporation of this compound in the synthesis of novel antimicrobial peptides.
Rationale for Incorporating DL-Methionine
The inclusion of a racemic mixture of methionine (DL-methionine) can introduce structural diversity into a peptide library, which can be beneficial for screening and identifying novel AMPs with enhanced properties:
-
Enhanced Proteolytic Stability: Natural proteases are stereospecific for L-amino acids. The presence of a D-methionine residue can render the peptide bond resistant to enzymatic degradation, thereby increasing its in vivo half-life.[5]
-
Altered Conformation: The introduction of a D-amino acid can induce significant changes in the peptide's secondary and tertiary structure, potentially leading to novel receptor interactions and improved biological activities.
-
Broadened Antimicrobial Spectrum: The conformational flexibility and altered hydrophobicity resulting from DL-methionine incorporation may lead to peptides with a wider range of activity against various microbial strains.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and antimicrobial activity of methionine-containing peptides. While specific data for peptides synthesized with this compound is limited in publicly available literature, the following represents typical expected outcomes based on similar syntheses and the known activity of methionine-containing AMPs.
Table 1: Synthesis Yield and Purity of a Model Methionine-Containing AMP
| Parameter | Expected Result | Notes |
| Peptide Sequence | Ac-Met-Glu-Glu-Pro-Asp-OH | A model peptide to illustrate synthesis outcomes.[6] |
| Molecular Weight (Theoretical) | Varies by sequence | |
| Synthesis Scale | 0.1 mmol | Standard laboratory scale for initial studies. |
| Crude Peptide Yield | ~70-85% | Dependent on peptide length and sequence complexity. |
| Purity after RP-HPLC | >95% | Necessary for accurate biological assays. |
Table 2: Antimicrobial Activity of Methionine-Containing Peptides
| Peptide | Target Microorganism | MIC (μg/mL) | Reference |
| Peptide B3 (from hMsrB3A) | E. coli | 10-40 (dose-dependent) | [7] |
| Peptide B3 (from hMsrB3A) | K. pneumoniae | Not specified, but bactericidal | [7] |
| Peptide B3 (from hMsrB3A) | S. paratyphi | Not specified, but bactericidal | [7] |
| Peptide B3 (from hMsrB3A) | S. aureus | No activity | [7] |
| KW-13 | S. epidermidis | 4 | [1] |
| KW-13 | S. aureus | 16 | [1] |
| IQ Dipeptide | E. coli ATCC 25922 | 82.4 ± 0.01 | [8] |
| IQ Dipeptide | S. aureus ATCC 25923 | 118 ± 0.01 | [8] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol describes the incorporation of this compound as the final amino acid in a peptide sequence synthesized on a solid support using Fmoc chemistry. The Z-group is stable to the piperidine (B6355638) used for Fmoc deprotection and can be retained in the final peptide if desired, or removed during the final cleavage step depending on the cleavage cocktail used.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Coupling of this compound (Final Amino Acid):
-
Perform the final Fmoc deprotection (step 2).
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected N-terminal of the peptide-resin.
-
Agitate for 2-4 hours. The coupling of Z-protected amino acids can be slower.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. Caution: Handle TFA and other cleavage reagents in a fume hood with appropriate personal protective equipment.
-
To retain the Z-group: A milder cleavage cocktail may be required, though the Z-group is generally stable to TFA.[9][10] A standard cleavage cocktail for peptides containing methionine is TFA/TIS/H₂O/EDT (94:1:2.5:2.5). The EDT is crucial to prevent side reactions with the methionine side chain.
-
To remove the Z-group: Cleavage with strong acids like HBr/AcOH or catalytic hydrogenation (H₂/Pd) would be necessary.[4] However, for standard SPPS, HF cleavage was traditionally used but is now less common due to safety concerns.
-
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze for purity.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
-
Antimicrobial Activity Assay (MIC Determination)
-
Prepare Bacterial Cultures: Inoculate a single colony of the target bacterium into a suitable broth medium and incubate overnight at 37°C.
-
Prepare Peptide Solutions: Dissolve the purified peptide in sterile water or a suitable buffer to create a stock solution. Prepare serial dilutions of the peptide in the assay medium.
-
Microdilution Assay:
-
In a 96-well microtiter plate, add the diluted bacterial culture (adjusted to a final concentration of ~5 x 10⁵ CFU/mL).
-
Add the serially diluted peptide solutions to the wells.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.
Conclusion
The incorporation of this compound into antimicrobial peptides is a viable strategy for generating novel peptide candidates with potentially enhanced stability and activity. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of these peptides. The use of a Z-protecting group for the N-terminal amino acid provides a robust method for peptide synthesis, and careful selection of cleavage conditions allows for either retention or removal of this group, adding another layer of possible chemical modification. The systematic evaluation of such modified peptides is crucial in the ongoing search for new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
- 8. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Z-Deprotection of Methionine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing methionine oxidation during the removal of the benzyloxycarbonyl (Z or Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing a Z-group from a methionine-containing peptide via catalytic hydrogenation?
The main challenge is not typically oxidation during the reductive hydrogenation process itself, but rather the poisoning of the palladium catalyst by the sulfur atom in the methionine side chain. This can lead to slow or incomplete deprotection.
Q2: How can methionine oxidation occur during a reductive process like catalytic hydrogenation?
While the reaction with hydrogen is reductive, oxidation of the susceptible methionine thioether can occur under certain conditions:
-
Dissolved Oxygen: The presence of oxygen in the reaction solvent can lead to oxidation.
-
Workup: Exposure of the peptide to atmospheric oxygen during filtration (to remove the catalyst) and subsequent handling can cause oxidation.
-
Reagent Quality: Peroxides present in solvents like THF or dioxane can be a source of oxidation.
Q3: How can I detect methionine oxidation in my deprotected peptide?
The most common methods for detecting methionine oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides, containing methionine sulfoxide (B87167) (Met(O)), are more polar and typically elute earlier than the non-oxidized peptide.
-
Mass Spectrometry (MS): This is a definitive method to identify oxidation by observing a mass increase of +16 Da for each oxidized methionine residue (Met(O)) or +32 Da for the sulfone (Met(O2)).[1]
Q4: Are there alternatives to standard catalytic hydrogenation for Z-deprotection of methionine-containing peptides?
Yes, transfer hydrogenation is a highly effective alternative. This method uses a hydrogen donor in solution along with a palladium catalyst. It is often faster and can be less susceptible to catalyst poisoning. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), cyclohexene, and 1,4-cyclohexadiene.[2][3][4][5]
Q5: If methionine oxidation does occur, can it be reversed?
Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be done as a separate step after the deprotection and purification of the oxidized peptide. A common and effective method is treatment with ammonium iodide and dimethyl sulfide (B99878) (NH₄I/DMS).[2][6][7] Other reducing agents like N-mercaptoacetamide or dithiothreitol (B142953) (DTT) can also be used.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Z-Deprotection | Catalyst poisoning by the methionine sulfur atom. | • Increase the catalyst loading (e.g., use a 1:1 weight ratio of catalyst to peptide).• Switch to transfer hydrogenation, which can be more robust.[2][3]• Consider using a different catalyst, such as palladium black.[5]• If poisoning is severe, consider an alternative strategy: intentionally oxidize Met to Met(O) or Met(O2) before hydrogenation, as the oxidized forms do not poison the catalyst. The Met(O) can then be reduced back to Met after deprotection.[10] |
| Presence of +16 Da peak in MS | Oxidation of methionine to methionine sulfoxide. | • Prevention: Ensure all solvents are thoroughly degassed before use. Perform the reaction and workup under a strict inert atmosphere (e.g., nitrogen or argon).[9]• Remediation: If oxidation has already occurred, reduce the purified peptide using a post-deprotection protocol, such as treatment with NH₄I and DMS.[6][7] |
| Multiple side products | A combination of incomplete deprotection and side reactions. | • Optimize reaction conditions: shorten reaction time if possible, ensure efficient stirring, and maintain an inert atmosphere.• Purify the main product by HPLC and characterize the side products to diagnose the issue. |
| Low Yield | Catalyst poisoning leading to a complex mixture that is difficult to purify. Adsorption of the peptide to the catalyst. | • After filtration, wash the catalyst thoroughly with the reaction solvent and then a more polar solvent (like acetic acid or a small amount of TFA in methanol) to recover adsorbed product.• Use transfer hydrogenation, which often results in cleaner reactions and simpler workup. |
Comparison of Z-Deprotection Strategies for Methionine-Containing Peptides
| Method | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation (H₂/Pd/C) | Standard, well-established method. | Highly susceptible to catalyst poisoning by methionine.[10] Potential for oxidation if not performed under strict inert conditions. | Requires high catalyst loading and careful exclusion of oxygen. |
| Transfer Hydrogenation | Often faster and less prone to catalyst poisoning. Milder reaction conditions.[2][3] | Requires a suitable hydrogen donor. | A good first alternative to standard hydrogenation. Formic acid or ammonium formate are common and effective donors.[3] |
| Pre-oxidation/Hydrogenation/Reduction | Completely avoids catalyst poisoning during the hydrogenation step.[10] | Adds two extra steps to the synthesis (oxidation and reduction). Reduction of the resulting methionine sulfoxide is required. | Useful for particularly sensitive or complex peptides where catalyst poisoning is a major issue. |
| Acidolysis (e.g., HBr/AcOH) | Not susceptible to sulfur poisoning. | Harsh conditions can cause other side reactions. Not compatible with many other protecting groups (e.g., t-butyl). | Generally considered a less favorable, "last resort" method for complex peptides. |
Experimental Protocols
Protocol 1: Z-Deprotection using Transfer Hydrogenation with Ammonium Formate
This protocol is a robust method for the deprotection of Z-protected methionine-containing peptides, minimizing the risk of catalyst poisoning.
-
Preparation:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) at a concentration of approximately 5-10 mg/mL.
-
Thoroughly degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction Setup:
-
To the peptide solution, add 10% Palladium on carbon (Pd/C). A weight-to-weight ratio of 1:1 (catalyst to peptide) is recommended to overcome potential poisoning.
-
Add ammonium formate (HCOONH₄) in a 5-10 fold molar excess over the peptide.
-
Ensure the reaction flask is maintained under a positive pressure of inert gas.
-
-
Reaction:
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® under an inert atmosphere to remove the Pd/C catalyst.
-
Wash the catalyst on the filter pad with small portions of the degassed solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude peptide can then be purified by standard methods, such as preparative HPLC.
-
Protocol 2: Post-Deprotection Reduction of Methionine Sulfoxide
This protocol is for reducing any methionine sulfoxide (Met(O)) that may have formed during deprotection or handling.
-
Preparation:
-
Dissolve the crude or purified peptide containing Met(O) in a mixture of water and a minimal amount of organic co-solvent (e.g., acetonitrile (B52724) or acetic acid) to ensure solubility.
-
Prepare a solution of ammonium iodide (NH₄I) (10-20 eq.) and dimethyl sulfide (DMS) (10-20 eq.) in water.
-
-
Reaction:
-
Add the NH₄I/DMS solution to the dissolved peptide.
-
Stir the reaction at room temperature. The reduction is usually complete within 30-60 minutes.
-
Monitor the disappearance of the +16 Da peak by MS and the shift in retention time by HPLC.[1]
-
-
Workup:
-
Once the reduction is complete, the peptide can be directly purified by preparative HPLC to remove the reagents and any remaining unreduced peptide.
-
Visualizations
Caption: Z-Deprotection of a methionine-containing peptide.
Caption: Reversible oxidation of methionine.
Caption: Troubleshooting workflow for Z-deprotection.
References
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. shokubai.org [shokubai.org]
Side reactions of Z-DL-Met-OH in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-DL-Met-OH, focusing on its side reactions under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed when working with this compound in acidic conditions?
A1: The thioether side chain of methionine is susceptible to two primary side reactions in acidic media: S-alkylation, leading to the formation of a sulfonium (B1226848) salt, and oxidation, which results in methionine sulfoxide (B87167) (Met(O)).[1][2][3] These reactions are acid-catalyzed and can significantly reduce the yield and purity of your desired product.[1][3] The thioether group of methionine is a reactive nucleophile even at low pH because it is resistant to protonation.[1]
Q2: I am seeing an unexpected peak in my HPLC analysis after acidic treatment of this compound. How can I identify it?
A2: An unexpected peak could correspond to several byproducts. Here's a systematic approach to identify it:
-
Mass Spectrometry (MS) Analysis: The most direct way to identify the unknown peak is to analyze the sample by LC-MS.
-
An increase in mass of +16 Da typically corresponds to the formation of methionine sulfoxide (Z-DL-Met(O)-OH).
-
An increase in mass corresponding to the alkyl group from your acid deprotection step (e.g., +56 Da for a tert-butyl group if using a Boc-protected substrate in TFA) indicates the formation of a sulfonium salt.[1]
-
-
Forced Degradation Studies: To confirm the identity of a suspected oxidation peak, you can intentionally oxidize a sample of your starting material (e.g., with a mild oxidant like hydrogen peroxide) and compare the retention time of the resulting peak with your unknown peak in the HPLC chromatogram.[4]
-
Review Your Scavengers: The presence of these side products often indicates inefficient scavenging of reactive species generated during the acidic treatment.
Q3: My product yield is low after acidic deprotection of a peptide containing this compound. What could be the cause?
A3: Low yield is often a consequence of the side reactions mentioned above. The formation of sulfonium salts and methionine sulfoxide consumes your starting material, leading to a lower yield of the desired product.[1] The extent of these side reactions is influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of both S-alkylation and oxidation.[1]
-
Reaction Time: Longer exposure to acidic conditions increases the formation of byproducts.[1]
-
Inadequate Scavengers: The absence or insufficiency of appropriate scavengers in your cleavage cocktail is a major contributor to side product formation.[1][3]
To improve your yield, consider optimizing these parameters.
Q4: How can I prevent or minimize the formation of sulfonium salts and methionine sulfoxide during acidic treatment?
A4: The most effective strategy is to include scavengers in your acidic cleavage or reaction mixture.[1][3]
-
For Preventing S-alkylation: Use carbocation scavengers. Triisopropylsilane (TIS) is a common choice.
-
For Preventing Oxidation: Add reducing agents or antioxidants. Dimethylsulfide (Me2S) or triphenylphosphine (B44618) (PPh₃) can be effective.[1][5] A combination of scavengers is often more effective than a single one.
Additionally, performing the reaction at a lower temperature and for the minimum time required for completion can significantly reduce the formation of these byproducts.[1]
Q5: I have already formed the sulfonium salt of my methionine-containing compound. Is it possible to reverse this side reaction?
A5: Yes, the S-alkylation of methionine can often be reversed. Heating the peptide or compound at 40°C for 24 hours in a 5% acetic acid solution has been shown to be effective in converting the sulfonium salt back to the free methionine form.[1][3]
Quantitative Data on Side Reactions
The extent of side product formation is highly dependent on the reaction conditions. The following table summarizes the effect of temperature and reaction time on the formation of S-tert-butylated methionine and methionine sulfoxide during TFA-mediated cleavage.
| Cleavage Conditions (TFA/TIS/H₂O 95:2.5:2.5) | Time (hours) | Temperature (°C) | Target Peptide (%) | S-tert-butylated Met (%)[1] | Met(O) (%)[1] |
| Standard | 1 | 25 | 72.7 | 23.9 | 3.4 |
| Extended Time | 2 | 25 | 68.9 | 27.2 | 3.9 |
| Shortened Time | 0.5 | 25 | 77.1 | 19.8 | 3.1 |
| Elevated Temperature | 1 | 40 | 65.2 | 30.1 | 4.7 |
| Reduced Temperature | 1 | 6 | 76.5 | 20.4 | 3.1 |
Data adapted from a study on a model peptide Ac-Met-Glu-Glu-Pro-Asp-OH. The percentages were determined by UV integration of the HPLC chromatogram.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines a general method for assessing the purity of this compound and detecting common side products.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
3. Gradient Elution:
- Start with a linear gradient of 5% to 95% Mobile Phase B over 20 minutes.
- Hold at 95% Mobile Phase B for 5 minutes.
- Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.
4. Detection:
- Monitor the absorbance at 214 nm and 254 nm.
5. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis:
- Inject 10-20 µL of the prepared sample.
- Identify the main peak corresponding to this compound.
- Earlier eluting peaks may correspond to more polar species like methionine sulfoxide, while later eluting peaks could be less polar byproducts.
Protocol 2: Identification of Side Products by LC-MS
1. Instrumentation:
- An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
2. Chromatographic Conditions:
- Use the same HPLC method as described in Protocol 1.
3. Mass Spectrometry Parameters:
- Set the mass spectrometer to scan a mass range appropriate for the expected products (e.g., m/z 100-1000).
- Use positive ion mode to detect the protonated molecules [M+H]⁺.
4. Data Analysis:
- Extract the mass spectrum for each chromatographic peak.
- Calculate the expected masses for this compound, Z-DL-Met(O)-OH, and potential S-alkylated products.
- Compare the observed masses with the calculated masses to identify the side products.
Visualizations
Caption: Primary side reactions of this compound in acidic conditions.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An alternative methodology for the determination of the radiochemical purity of 11C-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete coupling of Z-DL-Met-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound is a common issue in SPPS and can be attributed to several factors:
-
Steric Hindrance: The N-terminal benzyloxycarbonyl (Z) group is bulky and can physically block the activated amino acid from efficiently reaching the free N-terminus of the peptide chain on the solid support. This steric hindrance is a significant kinetic barrier that slows down the coupling reaction.[1]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance presented by the Z-group. Standard carbodiimide (B86325) reagents like DIC might be insufficient for such challenging couplings.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin through inter- or intra-chain hydrogen bonding. This aggregation can make the N-terminal amine inaccessible to the incoming activated this compound.[2][3]
-
Side Reactions of Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide.[4][5] While this is more commonly a problem during acidic cleavage steps, certain coupling conditions or reagent batches of lower purity could potentially contribute to this side reaction, affecting coupling efficiency.
Q2: How can I accurately detect if the this compound coupling is incomplete?
Real-time monitoring of the coupling reaction is crucial for identifying issues early. The most common methods are qualitative colorimetric tests performed on a small sample of resin beads:
-
Kaiser Test (Ninhydrin Test): This is the most widely used method for detecting free primary amines. A positive result, indicated by a deep blue or purple color on the beads and in the solution, confirms the presence of unreacted amines and thus an incomplete coupling reaction.[2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative colorimetric test to detect free amines.[2]
-
Bromophenol Blue Test: This test can detect both primary and secondary amines based on an acid-base reaction.[2]
For a definitive, quantitative analysis after the synthesis is complete, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides lacking the methionine residue) will confirm coupling failure.[2]
Q3: I've detected an incomplete coupling. What are the immediate troubleshooting steps?
If a monitoring test like the Kaiser test is positive, you should take immediate action before proceeding to the next synthesis cycle.
-
Perform a Second Coupling (Double Coupling): This is the most straightforward initial step. Drain the reaction vessel and repeat the coupling step using a fresh solution of activated this compound.[1][2] This often drives the reaction to completion.
-
Capping: If the coupling remains incomplete after a second attempt, the unreacted N-terminal amines should be permanently blocked to prevent the formation of deletion sequences. This is achieved by acetylating the free amines using a reagent like acetic anhydride.[3]
Below is a troubleshooting workflow to address incomplete coupling:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Q4: Which coupling reagents and conditions are most effective for a hindered residue like this compound?
For sterically hindered amino acids, the choice of coupling reagent and reaction conditions is critical. Standard protocols may need to be adjusted to achieve high coupling efficiency.
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salt-based reagents are generally more reactive and effective for difficult couplings. Consider using reagents like HATU, HCTU, or PyBOP, which are known to perform well for hindered couplings.[1][2]
-
Optimize Reagent Equivalents and Reaction Time: Increase the excess of this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin's free amine capacity). Extend the reaction time significantly, from a standard 1-2 hours to 4-6 hours or even overnight.[1]
-
Elevate the Temperature: Cautiously increasing the reaction temperature to 35-50°C can improve the reaction kinetics.[1][2] However, this should be monitored carefully, as higher temperatures can increase the risk of side reactions or racemization.
The diagram below illustrates the general mechanism of amino acid activation and coupling.
Caption: General pathway for amino acid activation and coupling in SPPS.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, low racemization with HOBt. | Often insufficient for sterically hindered couplings. |
| HBTU/HCTU | Uronium/Aminium Salt | High | Fast reaction rates, highly efficient for most couplings. | Can be less effective for extremely difficult sequences. |
| HATU | Uronium/Aminium Salt | Very High | Generally considered one of the most effective for hindered couplings due to the reactivity of the HOAt leaving group.[1] | Higher cost. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, particularly in reducing racemization.[1] | Byproducts can be more difficult to wash away. |
Table 2: Recommended Starting Conditions for this compound Coupling
| Parameter | Standard Protocol | Recommended for this compound |
| Amino Acid (eq.) | 2 - 3 | 3 - 5 |
| Coupling Reagent (eq.) | 1.9 - 2.9 | 2.9 - 4.9 |
| Base (DIPEA) (eq.) | 4 - 6 | 6 - 10 |
| Reaction Time | 1 - 2 hours | 4 hours to overnight[1] |
| Temperature | Room Temperature | Room Temperature to 40°C[1] |
| Solvent | DMF | DMF or DMF/DCM mixture |
Experimental Protocols
Protocol 1: HATU Coupling Protocol for this compound
This protocol outlines a robust method for coupling sterically hindered amino acids.
-
Resin Preparation: After successful deprotection of the N-terminal Fmoc group (confirmed by a negative Kaiser test on the previous cycle), wash the peptide-resin thoroughly with DMF (3-5 times).
-
Activation Mixture (Pre-activation): In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin.
-
Agitation: Agitate the mixture at room temperature for at least 4 hours. Gentle heating (e.g., 35°C) can be applied if necessary.
-
Monitoring: After the designated time, take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to check for completion.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Kaiser Test (for monitoring free primary amines)
-
Sample Collection: Remove a few beads (approx. 5-10) from the reaction vessel and place them in a small glass test tube. Wash the beads with ethanol (B145695) and allow them to dry.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5% ninhydrin (B49086) in ethanol.
-
Reagent B: 80% phenol (B47542) in ethanol.
-
Reagent C: 2% 0.001M KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): An intense blue or purple color appears on the beads and/or in the solution, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 3: Capping with Acetic Anhydride
This procedure is used to terminate peptide chains that have failed to couple.
-
Resin Preparation: After an incomplete coupling, wash the peptide-resin with DMF (3x) and then with DCM (3x).
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride, a base (like DIPEA or pyridine), and a solvent (DCM or DMF). A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next deprotection step.
-
Confirmation: Perform a final Kaiser test. It should now be negative, confirming the successful acetylation of all previously unreacted amines.
References
Technical Support Center: Racemization of Methionine during Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the racemization of methionine (Met) during peptide synthesis. Our aim is to help you identify potential issues, prevent their occurrence, and ensure the chiral integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for methionine-containing peptides?
A1: Racemization is the conversion of a single enantiomer of a chiral amino acid (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers. During peptide synthesis, the α-carbon of an amino acid is susceptible to this change, which can lead to the incorporation of the incorrect D-methionine isomer into your peptide sequence. This is a significant concern because the presence of D-amino acids can alter the peptide's three-dimensional structure, biological activity, receptor binding affinity, and immunogenicity, potentially compromising research results and the therapeutic efficacy of peptide-based drugs.
Q2: What are the primary mechanisms of methionine racemization during peptide synthesis?
A2: Methionine racemization during peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone (B7731731) Formation: This is the most common pathway. During the activation of the carboxylic acid of the N-protected methionine, an oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component can then produce both the desired L-peptide and the undesired D-diastereomer.
-
Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated methionine by a base, forming an achiral enolate intermediate. This intermediate can then be protonated from either side, resulting in racemization. This pathway is more prevalent under strongly basic conditions.[1]
Q3: Which factors influence the extent of methionine racemization?
A3: Several factors during the coupling step can influence the degree of methionine racemization:
-
Coupling Reagents: The choice of coupling reagent significantly impacts the reactivity of the activated amino acid and its propensity to form a racemization-prone intermediate.
-
Base: The type of base, its concentration, and its steric hindrance play a crucial role. Stronger, less sterically hindered bases are more likely to abstract the α-proton, leading to increased racemization.
-
Temperature: Elevated temperatures, often used to drive difficult couplings or in microwave-assisted synthesis, can increase the rate of racemization.
-
Pre-activation Time: Longer pre-activation times of the Fmoc-methionine before addition to the resin can lead to higher levels of racemization.
-
Solvent: The polarity of the solvent can influence reaction kinetics and the stability of intermediates, thereby affecting the extent of racemization.
Troubleshooting Guides
Issue 1: High levels of D-methionine detected in the final peptide.
This is a common problem indicating that significant racemization occurred during the coupling of methionine.
-
Evaluate Your Coupling Reagent and Additives:
-
Onium Salts (HBTU, HATU, HCTU): While efficient, these reagents can promote racemization, especially with prolonged reaction times or in the presence of strong bases.
-
Carbodiimides (e.g., DIC): These should always be used with a racemization-suppressing additive.
-
Recommended Action: If using a carbodiimide-based method, ensure the presence of an additive like OxymaPure or HOAt. If using onium salts and experiencing high racemization, consider switching to a DIC/OxymaPure coupling strategy, which is known for its low racemization potential.[2][3][4][5]
-
-
Assess the Base Used:
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
Impact: Stronger, less hindered bases like DIPEA can increase the rate of racemization.
-
Recommended Action: Switch to a more sterically hindered and weaker base such as 2,4,6-collidine, especially for problematic couplings.
-
-
Control the Reaction Temperature:
-
Impact: Higher temperatures accelerate the rate of racemization.
-
Recommended Action: Perform the methionine coupling step at room temperature or even at 0°C if racemization is a persistent issue. If using a microwave synthesizer, consider reducing the temperature for the methionine coupling step.
-
-
Minimize Pre-activation Time:
-
Impact: The longer the activated methionine exists before coupling, the greater the opportunity for racemization.
-
Recommended Action: Use in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide. If pre-activation is necessary, keep the time to a minimum (e.g., 1-2 minutes).
-
| Coupling Reagent/System | Additive | Relative Racemization Risk for Sensitive Amino Acids |
| HBTU, TBTU, HCTU | - | Moderate to High |
| HATU | - | Moderate |
| DIC | None | High (Not Recommended) |
| DIC | HOBt | Low |
| DIC | OxymaPure | Very Low |
| COMU | - | Very Low |
Disclaimer: This table provides a general risk assessment based on literature for racemization-prone amino acids. Specific quantitative data for methionine under all these conditions is limited.[2]
Issue 2: Methionine oxidation is observed alongside racemization.
Methionine's thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167) during synthesis and cleavage. This can be a complicating factor.
An effective strategy to mitigate both issues is to intentionally use Fmoc-L-methionine sulfoxide [(Fmoc-Met(O)-OH)] during synthesis and then reduce it back to methionine post-synthesis.
Rationale:
-
Improved Synthesis: The more polar methionine sulfoxide can disrupt peptide aggregation, leading to improved coupling efficiency and easier purification.
-
Potential for Reduced Racemization: While the sulfoxide itself can racemize, controlling the other coupling parameters (reagent, base, temperature) remains crucial. Some studies suggest that under certain conditions, the oxidized form may be more prone to epimerization.[1] Therefore, careful optimization is still necessary.
Caption: Workflow for mitigating methionine-related issues using an oxidation-reduction strategy.
Experimental Protocols
Protocol 1: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol is adapted for the reduction of purified peptides containing methionine sulfoxide.
Materials:
-
Peptide containing methionine sulfoxide
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Procedure:
-
Dissolve the Peptide: Dissolve the purified peptide containing methionine sulfoxide in a solution of 95:5 (v/v) TFA:water to a concentration of approximately 1-2 mg/mL.
-
Prepare the Reduction Cocktail: In a separate vial, prepare the reduction cocktail by mixing NH₄I and DMS. A common ratio is a significant molar excess of both reagents relative to the methionine sulfoxide.
-
Initiate Reduction: Add the reduction cocktail to the dissolved peptide solution.
-
Incubate: Allow the reaction to proceed at room temperature. Monitor the reaction progress by HPLC-MS at regular intervals (e.g., every 30 minutes) until complete reduction is observed. The reaction is typically complete within 1-2 hours.
-
Quench and Purify: Once the reaction is complete, dilute the mixture with water and purify the reduced peptide by preparative HPLC to remove the reagents and byproducts. Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Chiral Analysis of Methionine by HPLC after Hydrolysis and Derivatization with Marfey's Reagent
This protocol allows for the quantification of D-methionine in a synthetic peptide.
Materials:
-
Peptide sample (approx. 0.1-0.5 mg)
-
6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl (or DCl/D₂O).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the acid to dryness.
-
Re-dissolve the amino acid residue in water.
-
-
Derivatization with Marfey's Reagent:
-
To the dissolved amino acid sample, add 1 M NaHCO₃ to make the solution basic.
-
Add a solution of Marfey's reagent in acetone (typically 1% w/v).
-
Incubate the reaction at 40°C for 1 hour.
-
After cooling, add 2 M HCl to stop the reaction and neutralize the solution.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at 340 nm.
-
The L-Met-L-FDAA and D-Met-L-FDAA diastereomers will have different retention times, allowing for their separation and quantification. The D-amino acid derivative typically elutes later.[6][7]
-
Caption: Experimental workflow for the chiral analysis of methionine in a peptide sample.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. oxymapure.com [oxymapure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine epimerization in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for Z-DL-Met-OH
Welcome to the technical support center for Z-DL-Met-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize your peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is slow or incomplete. What are the common causes and solutions?
A slow or incomplete coupling reaction can be attributed to several factors ranging from reagent choice to reaction conditions. The primary causes include inefficient activation of the carboxylic acid, poor solubility of reactants, or aggregation of the peptide chain.[1][2]
To address this, consider the following troubleshooting steps:
-
Change Coupling Reagent : Switch to a more potent coupling reagent known for high efficiency, such as HATU, HCTU, or PyBOP.[1][3]
-
Optimize Reaction Conditions : Moderately increasing the temperature (e.g., to 30-40°C) can improve reaction kinetics, but must be done cautiously to avoid side reactions like racemization.[1][4]
-
Extend Reaction Time : If the reaction is sluggish, extending the coupling time, for example from 2 hours to overnight, can help drive it to completion.[1]
-
Improve Solubility : Ensure all reactants are fully dissolved. Common solvents for peptide coupling include DMF, NMP, and DCM. In cases of poor solubility, using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl may be beneficial.[1][2]
-
Perform a Double Coupling : If monitoring indicates an incomplete reaction, you can filter the resin (in solid-phase synthesis) and repeat the coupling step with a fresh solution of activated this compound.[1]
Q2: What are the recommended coupling reagents and conditions for this compound?
The optimal coupling reagent depends on the specific requirements of your synthesis (e.g., solid-phase vs. solution-phase, scale, and sensitivity of the substrates). Urethane-protected amino acids like this compound are generally robust.[5] A good starting point is to use a well-established carbodiimide (B86325) method or a more potent aminium/uronium salt-based reagent.
-
Carbodiimides : Reagents like DCC or DIC are cost-effective and widely used, typically in combination with an additive like HOBt or Oxyma Pure to suppress racemization.[5][6]
-
Aminium/Uronium Salts : Reagents such as HBTU, TBTU, and HATU are highly efficient and react quickly.[6][7] HATU is particularly effective for difficult or sterically hindered couplings.[1][3]
-
Phosphonium Salts : Reagents like PyBOP and PyAOP are also highly effective and are known for low levels of racemization.[3][6]
Q3: How can I minimize racemization during the coupling of this compound?
Racemization is a critical side reaction where the stereochemistry of the amino acid is lost.[5] While the Benzyloxycarbonyl (Z) protecting group helps to reduce the tendency for racemization, it can still occur, especially with extended activation times or elevated temperatures.[1][5]
Key strategies to prevent racemization include:
-
Use Additives : Always use a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure, especially when using carbodiimide coupling reagents.[1][5]
-
Control Temperature : Perform the reaction at the lowest temperature that allows for a reasonable rate, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[4]
-
Minimize Pre-activation Time : Add the amine component as soon as possible after the carboxyl group has been activated by the coupling reagent.[4][8]
-
Choice of Base : Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5]
Q4: Are there specific side reactions associated with the methionine side chain? How can I prevent them?
Yes, the thioether side chain of methionine is susceptible to oxidation and S-alkylation.
-
Oxidation : The sulfur atom can be readily oxidized to form methionine sulfoxide (B87167) (Met(O)), particularly under acidic conditions like the final TFA cleavage step in solid-phase peptide synthesis (SPPS).[2][9][10]
-
S-alkylation : During SPPS cleavage, carbocations generated from side-chain protecting groups can alkylate the thioether, forming a sulfonium (B1226848) salt.[9][11]
Prevention Strategies:
-
Use Scavengers : During TFA cleavage, add scavengers to the cocktail to quench reactive species. Dithiothreitol (DTT) can help suppress oxidation.[2] Using a cleavage cocktail that contains ethanedithiol (EDT) can help prevent re-attachment of the peptide to the resin.[12]
-
Work Under Inert Atmosphere : Performing cleavage under a nitrogen or argon atmosphere can help minimize contact with atmospheric oxygen.[12]
-
Post-Synthesis Reduction : If oxidation occurs, the resulting methionine sulfoxide can sometimes be reduced back to methionine in a separate step after purification.[10]
Q5: How do I properly monitor the reaction to determine the optimal coupling time?
Monitoring reaction completion is crucial to avoid unnecessarily long reaction times (which can increase side reactions) or incomplete couplings. The method depends on whether you are performing solid-phase or solution-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS) : A common method is a qualitative colorimetric test, such as the bromophenol blue test. A small sample of resin beads is washed, and the test is performed. A yellow color indicates the absence of free amines and a complete reaction, while a blue or green color suggests an incomplete reaction.[1]
-
Solution-Phase Synthesis : The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Typical Conditions (Solvent, Temp) | Typical Coupling Time | Key Remarks |
| DCC / HOBt | Carbodiimide | DCM or DMF, 0°C to RT | 2 - 12 hours | Cost-effective. Byproduct (DCU) is insoluble in DCM, which can be an advantage in solution-phase but problematic in SPPS.[5][7] |
| DIC / HOBt | Carbodiimide | DMF or NMP, RT | 1 - 4 hours | Preferred over DCC for SPPS as the urea (B33335) byproduct is soluble.[5] Still requires an additive to suppress racemization.[6] |
| EDC / Oxyma | Carbodiimide | Aqueous or Organic (DMF, DCM), RT | 1 - 6 hours | Water-soluble carbodiimide and byproduct, useful for easy workup via aqueous extraction.[6] Oxyma is a non-explosive alternative to HOBt.[13] |
| HBTU / DIPEA | Aminium Salt | DMF or NMP, RT | 15 - 60 minutes | Fast and efficient. Excess reagent can cause guanidinylation of the N-terminus, terminating the chain.[1][3] |
| HATU / DIPEA | Aminium Salt | DMF or NMP, RT | 5 - 30 minutes | More reactive than HBTU with less racemization.[7] Excellent for sterically hindered or difficult couplings.[1][3] |
| PyBOP / DIPEA | Phosphonium Salt | DMF or CH₂Cl₂, RT | 15 - 90 minutes | Efficient with minimal racemization. Does not cause guanidinylation. Byproduct (HMPA) from the original BOP reagent is carcinogenic; PyBOP is a safer alternative.[3][7] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling of this compound using DIC/HOBt
This protocol describes a standard procedure for coupling this compound to an amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware, dried overnight
Procedure:
-
Dissolution : In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Amine Neutralization : In a separate flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIPEA (1.0 equivalent) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Activation : Cool the solution from Step 1 to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise to the solution and stir for 10-15 minutes. This is the "pre-activation" step.[14]
-
Coupling : Add the neutralized amine solution from Step 2 to the activated acid solution from Step 3.
-
Reaction : Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (or until completion is confirmed by TLC/HPLC).[15]
-
Work-up :
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification : Purify the crude peptide product by column chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
Diagram 2: General Workflow for Coupling Time Optimization
Caption: A general experimental workflow for optimizing peptide coupling time.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Z-DL-Met-OH Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
The two most common and effective methods for the removal of the benzyloxycarbonyl (Z) protecting group from this compound are catalytic hydrogenolysis and acidolysis.
-
Catalytic Hydrogenolysis: This is generally the cleanest method, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) in a suitable solvent like methanol (B129727) or ethanol. It proceeds under mild conditions and typically results in high yields with minimal side products.
-
Acidolysis: This method involves the use of strong acids to cleave the Z group. Common reagents include hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TFMSA). While effective, acidolysis can generate reactive benzyl (B1604629) cations that may lead to side reactions.
Q2: What are the primary side reactions observed during the deprotection of this compound?
The methionine side chain is susceptible to two main side reactions during deprotection, particularly under acidic conditions:
-
S-alkylation: The nucleophilic thioether group of the methionine side chain can be alkylated by carbocations generated during acid-catalyzed deprotection. In the case of Z-group removal, this involves the formation of a benzyl cation, which can lead to the formation of a sulfonium (B1226848) salt.[1] This side reaction is a significant concern as it introduces a stable and often difficult-to-remove impurity.
-
Oxidation: The thioether side chain of methionine is prone to oxidation, forming methionine sulfoxide (B87167) (Met(O)).[2] This can occur during the acidic cleavage step, especially in the presence of air or impure reagents.[1]
Q3: How can I prevent side reactions during this compound deprotection?
The most effective way to minimize side reactions is by using scavengers in the reaction mixture. Scavengers are compounds that are more reactive towards the byproducts of the deprotection reaction (like benzyl cations) than the methionine side chain.
-
For S-alkylation: Scavengers such as thioanisole (B89551), anisole, or dimethyl sulfide (B99878) (DMS) are commonly used to trap the benzyl cations.[1][3]
-
For Oxidation: The addition of reducing agents like dithiothreitol (B142953) (DTT) or thioanisole to the cleavage cocktail can help suppress oxidation.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Recommended Solution |
| Catalytic Hydrogenolysis: Inactive catalyst. | Use fresh, high-quality palladium catalyst. Ensure the catalyst is not poisoned by sulfur-containing compounds from previous reactions. |
| Catalytic Hydrogenolysis: Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure (typically 1-4 atm) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Acidolysis: Insufficient acid strength or concentration. | For difficult deprotections, a stronger acid like TFMSA may be required. If using HBr in acetic acid, ensure it is fresh and has the correct concentration. |
| Acidolysis: Insufficient reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction closely to avoid degradation of the product. |
Issue 2: Presence of Side Products (S-benzylation or Oxidation)
| Possible Cause | Recommended Solution |
| Generation of benzyl cations during acidolysis leading to S-benzylation. | Add a scavenger to the reaction mixture. Thioanisole is particularly effective in preventing S-alkylation.[3] A combination of scavengers can also be used. |
| Oxidation of the methionine thioether. | Add a reducing agent like DTT to the reaction mixture.[2] Ensure all solvents and reagents are degassed and the reaction is carried out under an inert atmosphere. |
| Impure reagents or solvents. | Use high-purity, fresh reagents and solvents to minimize potential oxidants. |
Data Presentation: Scavenger Cocktail Efficiency
| Cleavage Cocktail Composition (v/v/v) | Target Product (%) | S-Alkylated Product (%) | Oxidized Product (%) |
| TFA / H₂O / TIS (95:2.5:2.5) | 74.7 | 23.9 | 1.4 |
| TFA / Anisole (95:5) | 78.0 | 20.2 | 1.8 |
| TFA / Anisole / H₂O (92.5:5:2.5) | 77.9 | 21.0 | 1.1 |
| TFA / Thioanisole / H₂O (92.5:5:2.5) | 85.2 | 13.1 | 1.7 |
| TFA / Thioanisole / DTT (90:5:5 w/v) | 92.1 | 5.8 | 2.1 |
Data adapted from a study on a methionine-containing peptide to illustrate the relative effectiveness of different scavengers. TIS = Triisopropylsilane.[2]
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (approximately 10% by weight of the this compound).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected DL-methionine.
Protocol 2: Acidolysis of this compound using HBr in Acetic Acid
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Scavenger Addition: Add a scavenger such as thioanisole (1-2 equivalents) to the solution.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrobromide salt of DL-methionine.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Role of scavengers in preventing S-benzylation.
References
Technical Support Center: Z-DL-Met-OH Peptide Synthesis
Welcome to the technical support center for Z-DL-Met-OH peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of N-Benzyloxycarbonyl-DL-methionine (this compound) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
A1: The main challenges when using this compound stem from a combination of factors:
-
Steric Hindrance: The benzyloxycarbonyl (Z) protecting group is bulky and can sterically hinder the coupling reaction, potentially leading to lower coupling efficiencies and incomplete reactions.[1]
-
Side Reactions of Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167). This can occur during synthesis and particularly during acidic conditions used for deprotection or cleavage.[2] S-alkylation is another possible side reaction.[2]
-
Racemic Nature: The use of a DL-racemic mixture results in the formation of diastereomeric peptides. These diastereomers can have different physicochemical properties, making purification and characterization more complex.[3][4]
-
Peptide Aggregation: The hydrophobicity of the Z-group can contribute to peptide aggregation, especially in longer peptide chains, which can lead to insolubility and low yields.[3]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like Z-protected residues, more potent coupling reagents are often recommended.[1]
-
Carbodiimides (DCC, DIC): These are classic coupling reagents and are most effective when used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.[1][5] DCC is commonly used in solution-phase synthesis, but the dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off.[5]
-
Onium Salts (HBTU, HATU, PyBOP): These reagents are generally more efficient for challenging couplings and can lead to higher yields and faster reaction times.[1][6] HATU, in particular, is known for its high efficiency and low racemization rates.[6]
Q3: How can I minimize the oxidation of the methionine side chain?
A3: Oxidation of the methionine thioether to methionine sulfoxide is a common side reaction.[2] To minimize this:
-
Use Scavengers: During cleavage or deprotection steps that use acidic conditions, add scavengers like dithiothreitol (B142953) (DTT) to the reaction mixture.[7]
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent oxidation.[8]
-
Post-Synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can often be reduced back to methionine in a separate step.[9]
Q4: What are the implications of using a DL-racemic mixture, and how do I handle the resulting products?
A4: Using this compound will result in a mixture of two diastereomeric peptides (e.g., Z-L-Met-L-Peptide and Z-D-Met-L-Peptide). These diastereomers may have different biological activities and physicochemical properties.[3]
-
Purification: The primary method for separating peptide diastereomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] The separation can be challenging but is often achievable due to subtle differences in the peptides' secondary structures and hydrophobic interactions with the stationary phase.[4][10]
-
Characterization: Analytical techniques such as HPLC and mass spectrometry can be used to identify and quantify the different diastereomers in the mixture.[4]
Q5: What are the standard methods for deprotecting the Z-group, and are there any special considerations for methionine-containing peptides?
A5: The benzyloxycarbonyl (Z) group is typically removed under reductive conditions.
-
Catalytic Hydrogenation: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source.[11] This method is generally mild and effective.
-
Strong Acids: Strong acids like HBr in acetic acid or liquid HF can also cleave the Z-group, but these harsh conditions can promote side reactions with methionine.[6] When deprotecting a peptide containing methionine, it is crucial to avoid strongly oxidative conditions. Catalytic hydrogenation is generally compatible, but care should be taken to ensure the reagents are free of oxidizing contaminants.
Troubleshooting Guides
Issue 1: Low Coupling Yield
Low yield is a common problem in peptide synthesis. The following workflow can help you troubleshoot the issue.
Caption: A logical workflow for troubleshooting low peptide coupling yield.
Issue 2: Presence of Impurities Related to Methionine
The methionine side chain is prone to specific side reactions, primarily oxidation.
Caption: Troubleshooting guide for methionine side reactions.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Z-Protected Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Risk | Byproduct Solubility | Typical Use Case |
| DCC | Moderate | Moderate | Low (DCU precipitates) | Solution-phase synthesis where byproduct filtration is feasible[5] |
| DIC | Moderate | Moderate | High (DIU is soluble) | Solid-phase and solution-phase synthesis[5] |
| HBTU/HATU | High / Very High | Low | High | Difficult couplings, sterically hindered amino acids, minimizing racemization[6] |
| PyBOP | High | Low | High | Alternative to aminium salts, effective for hindered couplings[6] |
This table provides general guidelines. Optimal reagent selection is sequence-dependent.
Table 2: Representative Yields for Dipeptide Synthesis with Z-Protected Amino Acids
The following data is based on a model system for the synthesis of a dipeptide using a Z-protected amino acid in solution-phase and should be considered as a general guideline.
| Coupling Method | Reaction Time | Typical Yield (%) | Reference |
| Z-AA-OH + DCC/HOBt | 12-24 hours | 70-85% | [11] |
| Z-AA-OH + HATU/DIPEA | 2-4 hours | 85-95% | [6] |
| Z-AA-ONp (active ester) | 24-48 hours | 60-80% | General knowledge |
Yields are highly dependent on the specific amino acids being coupled, solvent, temperature, and purification methods.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis using this compound
This protocol describes a general method for coupling this compound with a C-terminally protected amino acid (e.g., H-Gly-OMe·HCl) using DCC and HOBt.
Caption: Experimental workflow for a typical solution-phase peptide coupling.
Detailed Steps:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in the same anhydrous solvent and add triethylamine (B128534) (TEA, 1.0 equivalent) to neutralize the salt.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the flask containing this compound and HOBt.
-
Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide product by silica (B1680970) gel column chromatography.
-
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group from the purified peptide.
Detailed Steps:
-
Reaction Setup:
-
Dissolve the purified Z-protected peptide in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 10% by weight of the peptide).
-
-
Hydrogenation:
-
Evacuate the flask and backfill it with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Workup:
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
-
Disclaimer: These protocols are intended as general guidelines. Reaction conditions may need to be optimized for specific peptide sequences and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methionine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the purification of methionine-containing peptides. Particular focus is given to the prevention and mitigation of methionine oxidation, a common and critical issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of methionine-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Mass spectrometry analysis shows a significant peak with a +16 Da mass increase. | This indicates the oxidation of a methionine residue to methionine sulfoxide (B87167).[1][2] This can occur during synthesis, cleavage from the solid support, purification, or storage.[1][2] | - Optimize Cleavage Cocktail: Use a cleavage cocktail specifically designed to minimize methionine oxidation. "Reagent K" or cocktails containing dithiothreitol (B142953) (DTT) are effective. For peptides that also contain cysteine, a combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage solution can eliminate oxidation.[1] - Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method involves using ammonium (B1175870) iodide and dimethyl sulfide (B99878).[1][2] - Improve Storage and Handling: Store the purified peptide under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and avoid repeated freeze-thaw cycles to minimize post-purification oxidation.[1] |
| RP-HPLC chromatogram shows a pre-peak eluting before the main peptide peak. | Oxidized peptides are more polar than their non-oxidized counterparts and therefore typically elute earlier during reverse-phase HPLC.[1] | - Confirm with Mass Spectrometry: Analyze the fractions corresponding to the pre-peak and the main peak by mass spectrometry to confirm the +16 Da mass shift indicative of oxidation. - Optimize Purification Gradient: A shallower gradient during RP-HPLC can improve the separation of the oxidized and non-oxidized forms. - Employ Post-Purification Reduction: If the pre-peak corresponds to the oxidized peptide, consider a post-purification reduction step followed by re-purification. |
| Peptide shows reduced or no biological activity. | Oxidation of methionine residues can alter the peptide's three-dimensional structure and, consequently, its biological function. | - Characterize the Extent of Oxidation: Use a combination of RP-HPLC and mass spectrometry to quantify the percentage of oxidized peptide. - Implement Preventative Measures: During synthesis and purification, stringently apply methods to prevent oxidation, such as using appropriate cleavage cocktails and an inert atmosphere.[1] - Reduce and Re-test: Perform a reduction of the oxidized peptide and re-evaluate its biological activity. |
| Mass spectrometry analysis shows a peak with a mass increase corresponding to tert-butylation. | S-alkylation (tert-butylation) of the methionine thioether can occur during the removal of tert-butyl (tBu) based protecting groups, where the generated tBu cations react with methionine. | - Optimize Cleavage Time and Temperature: Shorter cleavage times can reduce the formation of the alkylated by-product.[3] Interestingly, S-alkylation can be reversible in acidic media, so in some cases, longer reaction times might also minimize it.[3] - Use Scavengers: Incorporate scavengers in the cleavage cocktail that can "trap" the reactive carbocations. |
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and when does it primarily occur?
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. The thioether side chain can be oxidized to a sulfoxide (+16 Da mass shift) or a sulfone (+32 Da mass shift).[1] While this can happen at various stages, the primary risk is during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[1]
Q2: How can I detect methionine oxidation in my synthetic peptide?
The most common and effective methods for detecting methionine oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and will typically elute earlier than the non-oxidized peptide.[1]
-
Mass Spectrometry (MS): This is a definitive method that identifies oxidation by observing a mass increase of +16 Da for each oxidized methionine residue.[1]
Q3: What are scavengers and how do they help prevent methionine oxidation?
Scavengers are reagents added to the cleavage cocktail to prevent unwanted side reactions. In the context of methionine-containing peptides, they can function in two main ways:
-
Reducing Agents: Some scavengers can directly reduce any methionine sulfoxide that may have formed back to methionine.
-
Carbocation Traps: During cleavage, reactive carbocations are generated from protecting groups. These can lead to S-alkylation of methionine. Scavengers trap these carbocations, preventing this side reaction.[1]
Q4: Can oxidized methionine be reversed?
Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. A common laboratory-scale method involves treating the oxidized peptide with a solution of ammonium iodide and dimethyl sulfide.[1][2]
Q5: Does the choice of cleavage cocktail significantly impact methionine oxidation?
Absolutely. The composition of the cleavage cocktail is critical. For instance, crude peptides cleaved with standard cocktails like K, R, and B can show 15% to 55% oxidation, whereas specialized cocktails like Reagent H can result in no detectable methionine sulfoxide.[4]
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Preventing Methionine Oxidation
| Cleavage Cocktail | Composition | Efficacy in Preventing Methionine Oxidation |
| Reagent B (Modified) | TFA:water:TIS (95:2.5:2.5) | Significant formation of methionine sulfoxide observed.[2] |
| Reagents K, R, and B | (Standard compositions) | Can result in 15% to 55% methionine sulfoxide formation.[4] |
| Reagent H | TFA (81%), phenol (B47542) (5%), thioanisole (B89551) (5%), 1,2-ethanedithiol (B43112) (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w) | No detectable methionine sulfoxide in the crude peptide.[4] |
| TFA/An/TMSCl/Me2S + PPh3 | TFA/Anisole/TMSCl/Me2S (85:5:5:5) with 1 mg/mL PPh3 | Eradicates methionine oxidation.[3][5] |
| TFA/An/TIS/TMSCl/Me2S + PPh3 | TFA/Anisole/TIS/TMSCl/Me2S (80:5:5:5:5) with 1 mg/mL PPh3 | Eradicates methionine oxidation, especially suitable for Cys-containing peptides.[5] |
Data adapted from multiple sources. Results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Cleavage of Methionine-Containing Peptides with an Oxidation-Suppressing Cocktail
This protocol utilizes a cleavage cocktail containing scavengers to minimize oxidation during the final cleavage step.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail: TFA/Anisole/TMSCl/Me2S (85:5:5:5)
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
-
Centrifuge
-
Vacuum drying apparatus
Procedure:
-
Prepare the cleavage cocktail. For every 1 mL of the final solution, add 1 mg of PPh₃.
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and dry the peptide pellet under vacuum.
Protocol 2: Reduction of Methionine Sulfoxide in a Purified Peptide
This protocol can be used to reduce methionine sulfoxide (Met(O)) back to methionine if oxidation has already occurred.[1]
Materials:
-
Oxidized peptide
-
Water
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
HPLC system for monitoring
-
Mass spectrometer for confirmation
Procedure:
-
Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.
-
Prepare a solution of ammonium iodide and dimethyl sulfide in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.
-
Add the NH₄I/DMS solution to the dissolved peptide.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by RP-HPLC and mass spectrometry. The reduced peptide will have a longer retention time than the oxidized form.
-
Once the reduction is complete, purify the peptide using standard chromatographic techniques.
Visualizations
Caption: Workflow for peptide purification highlighting the critical cleavage step.
Caption: Decision tree for troubleshooting methionine oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Removal of dicyclohexylurea after DCC coupling of Z-DL-Met-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of dicyclohexylurea (DCU) following the DCC coupling of Z-DL-Met-OH.
Frequently Asked Questions (FAQs)
Q1: What is dicyclohexylurea (DCU) and why is it a problem in my DCC coupling reaction?
A1: Dicyclohexylurea (DCU) is a byproduct formed during the activation of a carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC).[1][2][3] In your case, it is generated during the coupling of this compound. While DCC is an effective coupling agent, the resulting DCU is notoriously insoluble in many common organic solvents, which can make its removal from the reaction mixture challenging.[2][4][5][6][7] If not removed, DCU can contaminate your final peptide product, affecting its purity, yield, and downstream applications.
Q2: What are the primary methods for removing DCU?
A2: The most common methods for DCU removal leverage its poor solubility. These include:
-
Filtration: As DCU often precipitates out of the reaction mixture, it can be largely removed by simple filtration.[2][4][5][6][8][9]
-
Crystallization: The crude product can be dissolved in a suitable solvent and cooled to induce crystallization of the remaining DCU, which can then be filtered off.[4][10]
-
Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is insoluble but your desired product is soluble can effectively remove the byproduct.[4][11]
-
Chromatography: Column chromatography can be used to separate the product from any remaining DCU.[4][8][12]
Q3: Are there alternative coupling agents that avoid the DCU issue?
A3: Yes, several alternatives to DCC are available. The most common is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea (B33335) byproduct of EDC is water-soluble, making it easily removable through a simple aqueous workup.[3][4][7][9][12][13][14] Another option is Diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble in organic solvents than DCU, which can be advantageous in solid-phase synthesis.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| DCU precipitates with my product. | The chosen crystallization solvent is not optimal, causing both your product and DCU to precipitate. | - Screen different solvents for crystallization. The ideal solvent will have high solubility for your product at an elevated temperature and low solubility at a lower temperature, while DCU remains sparingly soluble. - Try a multi-solvent system. For example, dissolve the crude mixture in a good solvent for your product (e.g., ethyl acetate) and then add a poor solvent for DCU (e.g., hexane) to selectively precipitate the byproduct. |
| DCU remains in solution after filtration. | The reaction solvent has some solubility for DCU, or the reaction has not gone to completion, leaving unreacted DCC which is more soluble. | - Concentrate the reaction mixture and redissolve it in a solvent with lower DCU solubility (e.g., diethyl ether, acetonitrile) before filtration.[5][8] - Ensure the reaction is complete by monitoring with TLC or LC-MS. |
| DCU co-elutes with my product during column chromatography. | The polarity of your product and DCU are too similar in the chosen eluent system. | - Modify the eluent system. Sometimes adding a small amount of a different solvent can significantly alter the separation. For instance, adding chloroform (B151607) to the eluent has been reported to help dissolve and separate urea byproducts.[12] - Consider using a different stationary phase, such as Florisil, which has been shown to effectively separate DCU.[12] |
| Low yield of my peptide after purification. | The purification method is too harsh, leading to product loss. Multiple precipitation or washing steps can reduce yield. | - Optimize the number of washing/precipitation steps. Aim for the minimum number required for acceptable purity. - If using chromatography, ensure proper loading and elution conditions to minimize band broadening and product loss on the column. |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration and Precipitation
This protocol is a standard method for removing the bulk of DCU after a DCC coupling reaction.
-
Initial Filtration: Once the reaction is complete (as monitored by TLC or LC-MS), filter the reaction mixture through a medium-porosity fritted funnel to remove the precipitated DCU.[5][8] Wash the filter cake with a small amount of the reaction solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover any entrained product.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Precipitation/Crystallization:
-
Dissolve the crude residue in a minimal amount of a suitable cold solvent in which your this compound coupled product is soluble but DCU has low solubility. Acetonitrile is often a good choice for this purpose.[4][12]
-
Alternatively, dissolve the crude product in a small volume of a solvent like ethyl acetate (B1210297) and cool the solution in a refrigerator or freezer to precipitate the remaining DCU.[8][10]
-
-
Second Filtration: Filter the cold suspension to remove the precipitated DCU. Wash the collected DCU with a small amount of the cold solvent.
-
Final Workup: The filtrate, now largely free of DCU, can be further purified if necessary by column chromatography or by proceeding with aqueous workup (e.g., washing with dilute acid and base solutions to remove any remaining starting materials or byproducts).[8]
Protocol 2: Aqueous Workup for DCU Removal
This protocol can be effective if the desired peptide product is stable to acidic and basic conditions.
-
Initial Filtration: As in Protocol 1, perform an initial filtration to remove the bulk of the precipitated DCU.
-
Solvent Exchange: After concentrating the filtrate, dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.5 N HCl).[8] This step helps to remove any unreacted amine components and can sometimes help to precipitate more DCU at the interface.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove any unreacted this compound.[8]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which should now have a significantly reduced DCU content.
Data Presentation
Table 1: Solubility of Dicyclohexylurea (DCU) in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble/Very low (<1%) | [13][15][16] |
| Ethanol | Soluble, especially when warm | [15][16] |
| Acetone | Soluble | [15] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [15][17] |
| Dichloromethane (DCM) | Sparingly soluble | [5][8] |
| Chloroform | Sparingly soluble | [5][8] |
| Acetonitrile | Low solubility | [5][8] |
| Diethyl Ether | Practically insoluble | [11] |
| Dioxane | Reported to be quite insoluble | [4] |
Note: Solubility can be temperature-dependent. "Sparingly soluble" or "low solubility" indicates that the solvent can be effective for precipitating or washing out DCU.
Visualizations
Caption: Workflow for DCU removal by filtration and precipitation.
Caption: Troubleshooting logic for DCU removal issues.
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
Technical Support Center: Z-DL-Met-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for aggregation issues encountered when using Z-DL-Met-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a protected amino acid derivative where the N-terminus is protected by a benzyloxycarbonyl (Z) group. It is a racemic mixture, containing both the D and L isomers of methionine. The aggregation tendency of this compound stems from several factors:
-
Hydrophobicity of the Z-group: The benzyloxycarbonyl group is aromatic and highly hydrophobic, which promotes intermolecular association to minimize contact with polar solvents.
-
Hydrophobicity of the Methionine Side Chain: The thioether side chain of methionine also contributes to the overall hydrophobicity of the molecule.
-
Intermolecular Hydrogen Bonding: Like other amino acids, this compound can form intermolecular hydrogen bonds, leading to self-assembly and aggregation.
Q2: At what stages of peptide synthesis can aggregation of this compound occur?
A2: Aggregation can be a problem at multiple stages of solid-phase peptide synthesis (SPPS):
-
During dissolution: Difficulty in completely dissolving this compound in the synthesis solvent can lead to incomplete coupling.
-
On-resin during synthesis: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support. This can hinder subsequent deprotection and coupling steps.
-
During cleavage and purification: Changes in the solvent environment during cleavage from the resin and subsequent purification can induce precipitation and aggregation of the final peptide.
Q3: What are the common side reactions associated with the methionine residue in this compound?
A3: The methionine residue is susceptible to two primary side reactions, particularly during the acidic conditions of cleavage:
-
Oxidation: The thioether side chain can be oxidized to form methionine sulfoxide, resulting in a mass increase of +16 Da in the final peptide.
-
S-alkylation: The thioether can be alkylated, for example, by carbocations generated from side-chain protecting groups during cleavage, leading to undesired modifications.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Synthesis Solvents
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.
Figure 1. Workflow for troubleshooting poor solubility of this compound.
Quantitative Solubility Data (Estimated)
| Solvent | Estimated Solubility (mg/mL) | Remarks |
| DMF (N,N-Dimethylformamide) | > 100 | Generally a good solvent for Z-protected amino acids. |
| NMP (N-Methyl-2-pyrrolidone) | > 100 | Often superior to DMF for dissolving hydrophobic and aggregation-prone sequences. |
| DCM (Dichloromethane) | 20 - 50 | Moderate solubility; often used in combination with more polar solvents. |
| DMSO (Dimethyl Sulfoxide) | > 100 | A very effective solvent, but use with caution as it can oxidize methionine. |
Issue 2: On-Resin Aggregation During Peptide Synthesis
On-resin aggregation can lead to incomplete coupling and deprotection steps. The following guide provides strategies to mitigate this issue.
Figure 2. Strategies to mitigate on-resin aggregation.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the coupling of this compound. Optimization may be required based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Proceed to the next cycle.
Protocol 2: Cleavage and Deprotection of a Methionine-Containing Peptide
This protocol includes scavengers to minimize the oxidation and S-alkylation of the methionine residue.
-
Resin Preparation: After the final synthesis cycle, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIPS/EDT (92.5:2.5:2.5:2.5, v/v/v/v). The triisopropylsilane (B1312306) (TIPS) and ethanedithiol (EDT) act as scavengers.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. Users should adapt these procedures to their specific experimental conditions and perform appropriate safety assessments.
Technical Support Center: Z-DL-Met-OH Coupling Reactions
Welcome to the technical support center for monitoring Z-DL-Met-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on ensuring reaction completion and troubleshooting common issues encountered during the synthesis of methionine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the completion of my this compound coupling reaction?
A1: Reaction completion can be monitored using several analytical techniques. The most common methods are Thin-Layer Chromatography (TLC) for a quick qualitative check, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed for detailed structural confirmation and accurate conversion determination.[1][2]
Q2: What is the simplest way to get a quick status update on my reaction?
A2: Thin-Layer Chromatography (TLC) is the fastest and most straightforward method for a qualitative assessment. By spotting the reaction mixture alongside the starting materials (this compound and the amine component), you can visually track the disappearance of the starting materials and the appearance of the product. A complete reaction is generally indicated by the complete consumption of the limiting starting material.
Q3: My TLC plate shows a single new spot, but I'm unsure if the reaction is 100% complete. What should I do?
A3: While TLC is excellent for monitoring progress, it may not have the sensitivity to detect small amounts of unreacted starting material. For quantitative assessment, it is best to use a more sensitive technique like HPLC or ¹H NMR.[1] HPLC can precisely quantify the remaining starting material and the product, giving you an accurate percentage of completion.[3][4]
Q4: What are the advantages of using HPLC to monitor the reaction?
A4: HPLC offers high resolution and sensitivity, allowing for the accurate quantification of reactants, products, and any impurities or byproducts.[3][4] This makes it the preferred method for determining the precise conversion rate and purity of the reaction mixture, which is critical in drug development and process chemistry.
Q5: Can NMR be used to determine reaction completion?
A5: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring these reactions.[1][2] By integrating the signals corresponding to specific protons in the starting material and the product, you can calculate the reaction conversion. For example, the disappearance of the signal for the α-proton of the free amine starting material and the appearance of a new amide proton signal can be tracked.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material still present after expected reaction time) | 1. Insufficient reaction time or temperature: The kinetics of the coupling may be slow. 2. Inefficient coupling reagent: The chosen reagent may not be potent enough for this specific coupling. 3. Poor solubility of reactants: Reactants may not be fully dissolved, limiting their interaction. 4. Deactivation of coupling reagent: Moisture or other impurities can deactivate the coupling reagent. | 1. Extend the reaction time (e.g., from 2 hours to overnight). Consider a moderate increase in temperature (e.g., to 30-40°C), but monitor for racemization.[5] 2. Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[5][6] 3. Use a solvent system that ensures full solubility, such as DMF, NMP, or a mixture (e.g., DMF/DCM).[5] 4. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple Spots on TLC / Peaks in HPLC (Besides starting materials and product) | 1. Racemization: The chiral center of the amino acid may have epimerized during activation. 2. Side reactions: Formation of byproducts such as N-acylurea (if using carbodiimides like DIC/DCC). 3. Oxidation of Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167).[7] | 1. Add a racemization suppressant like HOBt or HOAt to the reaction mixture. Lower the reaction temperature and minimize the pre-activation time.[6] 2. Use a phosphonium (B103445) or uronium-based coupling reagent (e.g., HATU) to avoid N-acylurea formation. 3. Degas solvents and run the reaction under an inert atmosphere to minimize oxygen exposure. Use fresh, high-purity this compound. |
| Low or No Product Yield | 1. Steric hindrance: If coupling to a bulky amine, the reaction can be sterically impeded. 2. Incorrect stoichiometry: Improper ratio of coupling reagents, base, or the amino acid. 3. Peptide aggregation (for solid-phase synthesis): The growing peptide chain may aggregate, blocking reactive sites. | 1. Use a highly active coupling reagent (HATU, HCTU). Increase the equivalents of the amino acid and coupling reagent to drive the reaction.[5] 2. Carefully re-check all calculations and ensure accurate measurement of all components. A common ratio is 1.2-2 equivalents of the amino acid and coupling reagent. 3. Consider adding a chaotropic salt (e.g., LiCl) or using a solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.[5] |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spotting: On the baseline of the TLC plate, spot the this compound starting material (SM1), the amine starting material (SM2), a co-spot of both starting materials (Co), and the reaction mixture (Rxn).
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A common system is Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization: Dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a suitable reagent, such as ninhydrin (B49086) (to detect free amines) or potassium permanganate.
-
Interpretation: Monitor the disappearance of the starting material spots in the 'Rxn' lane and the appearance of a new product spot. The reaction is considered complete when the limiting starting material spot is no longer visible.
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column is typically used.[3]
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it with the mobile phase to an appropriate concentration.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% Trifluoroacetic Acid (TFA), is common.
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 254 nm.
-
Analysis:
-
Inject standards of this compound and the amine component to determine their retention times.
-
Inject the reaction mixture sample.
-
Integrate the peak areas of the starting materials and the product. Calculate the percent conversion by comparing the product peak area to the initial total peak area of the limiting reactant.
-
Visualizations
Caption: General workflow for this compound coupling and monitoring.
Caption: Troubleshooting logic for an incomplete coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Slow Z-Deprotection by Hydrogenation
Welcome to our technical support center dedicated to addressing challenges with Z-deprotection (benzyloxycarbonyl, Cbz or Z) by catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this common yet sometimes problematic reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during the N-benzyl deprotection of secondary amines.
My Z-deprotection reaction is slow or incomplete. What are the common causes and how can I fix it?
A sluggish or incomplete Z-deprotection can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions. Below is a systematic guide to pinpoint and resolve the issue.
1. Catalyst Inactivity or Poisoning
-
Possible Cause: The palladium catalyst (typically Palladium on Carbon, Pd/C) is the workhorse for this transformation, but its activity can be compromised. Catalysts can be old, improperly stored, or poisoned by substances in the reaction mixture.[1][2] The product amine itself can coordinate to the palladium surface, blocking active sites and causing catalyst inhibition.[1][3][4] Sulfur or phosphorus-containing functional groups or impurities are notorious for irreversibly poisoning palladium catalysts.[1][5]
-
Solutions:
-
Use Fresh Catalyst: Always start with a fresh batch of catalyst from a reputable supplier.[1][2]
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the weight percentage of the catalyst can sometimes overcome slow reaction rates.[4] A typical starting point is 10% (w/w) of the substrate.[2]
-
Consider a More Active Catalyst: If standard 10% Pd/C is ineffective, Pearlman's catalyst (Pd(OH)₂/C) is often a more active alternative and can be successful where Pd/C fails.[1][2]
-
Acidification: To prevent product amine inhibition, add a stoichiometric amount of a mild acid, such as acetic acid.[1][2][5] This protonates the newly formed amine, preventing its coordination to the palladium catalyst.[1][3] Note that this will necessitate a neutralization step during the workup.[3][4]
-
Catalyst Pre-treatment: In some cases, pre-reducing an old catalyst may restore some activity.[6]
-
2. Inefficient Mass Transfer or Insufficient Hydrogen
-
Possible Cause: Catalytic hydrogenation is a heterogeneous reaction, meaning the reactants in the liquid phase must interact with the solid catalyst and dissolved hydrogen gas. Poor mixing or insufficient hydrogen availability will slow down the reaction.[4][7]
-
Solutions:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate the diffusion of reactants to the catalyst surface.[2][7][8] For larger scale reactions, mechanical stirring is more effective than a magnetic stir bar.[6]
-
Proper Hydrogenation Setup: The reaction vessel must be thoroughly purged of air and filled with hydrogen. This is typically done by evacuating the flask and backfilling with hydrogen gas three times.[1] A hydrogen-filled balloon is often sufficient for lab-scale reactions.[7][8]
-
Increase Hydrogen Pressure: If a balloon at atmospheric pressure is insufficient, increasing the hydrogen pressure can enhance the reaction rate.[7]
-
3. Substrate and Solvent Issues
-
Possible Cause: The solubility of your substrate in the chosen solvent is crucial for an efficient reaction.[1] Steric hindrance around the Z-group can also make it difficult for the substrate to access the catalyst's active sites.[4][7]
-
Solutions:
-
Solvent Optimization: Polar solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and ethyl acetate (B1210297) (EtOAc) are common choices.[2] If solubility is an issue, experimenting with solvent mixtures may be beneficial.[1][2] Acetic acid can also serve as a solvent and has the added benefit of preventing product inhibition.[2]
-
Increase Reaction Temperature: For sterically hindered substrates, gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[2][4][7]
-
Alternative Deprotection Methods: If hydrogenation consistently fails due to substrate-specific issues, consider alternative deprotection methods such as acidolysis (e.g., HBr in acetic acid) or transfer hydrogenation.[9][10]
-
I am observing side reactions, such as the reduction of other functional groups. How can I improve selectivity?
-
Possible Cause: Standard catalytic hydrogenation with Pd/C and H₂ can also reduce other sensitive functional groups like alkenes, alkynes, nitro groups, and some aromatic systems.[1][8][11]
-
Solutions:
-
Catalytic Transfer Hydrogenation: This is often a milder and more selective method.[1] It uses a hydrogen donor in place of hydrogen gas. Common donors include ammonium (B1175870) formate (B1220265), formic acid, and 1,4-cyclohexadiene.[1][7][12] This technique can often preserve other reducible groups.[1]
-
Careful Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material has been consumed to minimize over-reduction.[4]
-
Alternative Catalysts: The choice of catalyst can influence selectivity. While Pd/C is common, other catalysts may offer better selectivity for specific substrates.
-
Data Summary
The following table summarizes typical reaction conditions for common Z-deprotection methods.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Typical Time | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm or higher) | MeOH, EtOH, EtOAc | Room Temp. | 1-4 h | Advantages: Very mild, neutral pH, clean byproducts.[8] Disadvantages: Can be slow, catalyst poisoning is an issue, not compatible with other reducible groups.[8][11] |
| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 0.5-3 h | Advantages: Avoids pressurized H₂ gas, often faster and more selective than standard hydrogenation.[1][8] Disadvantages: Requires removal of the hydrogen donor.[1] |
| Acidolysis | 33% HBr in Acetic Acid | None | Acetic Acid | Room Temp. | 1-2 h | Advantages: Effective for substrates where hydrogenation fails. Disadvantages: Harsh acidic conditions, not compatible with acid-labile groups.[9][10] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the Z-protected compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.[7][9]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10% w/w of the substrate) to the solution.[1][2] Caution: Pd/C can be pyrophoric and should be handled with care in an inert atmosphere if dry.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an oxygen-free atmosphere.[1][7]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
-
Preparation: Dissolve the Z-protected amine (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.[8]
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[8]
-
Catalyst Addition: Purge the flask with an inert gas (e.g., nitrogen or argon) and carefully add 10% Pd/C catalyst.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[8]
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with methanol.[4]
-
Isolation: Concentrate the filtrate under reduced pressure and purify the residue as needed.
Visualizations
Below are diagrams illustrating the Z-deprotection reaction and a troubleshooting workflow.
Caption: General reaction scheme for Z-deprotection by catalytic hydrogenation.
Caption: A troubleshooting workflow for slow Z-deprotection by hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Impact of Z-DL-Met-OH on Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Z-DL-Met-OH and other hydrophobic modifications on peptide solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect peptide solubility?
A1: this compound is a derivative of the amino acid methionine. The "Z" stands for a benzyloxycarbonyl group, which is a common protecting group used in peptide synthesis.[1] This group is known to be hydrophobic. "DL-Met" indicates a racemic mixture of both D- and L-isomers of methionine, which is also a hydrophobic amino acid. The "-OH" signifies a hydroxyl group. Due to the presence of the hydrophobic Z-group and methionine, peptides modified with or containing this compound are expected to have reduced solubility in aqueous solutions.[2]
Q2: My peptide contains a Z-group (benzyloxycarbonyl) and is insoluble in aqueous buffers. Why is this happening?
A2: The benzyloxycarbonyl (Z) group is a large, aromatic, and hydrophobic N-terminal protecting group.[3] Its presence significantly increases the overall hydrophobicity of the peptide. In aqueous environments, these hydrophobic moieties tend to associate with each other, leading to the formation of insoluble aggregates.
Q3: Can the D-amino acid in this compound influence peptide solubility?
A3: The presence of a D-amino acid can alter the peptide's backbone conformation. While this can sometimes disrupt secondary structures that lead to aggregation, in other cases, it can promote unique packing arrangements that favor self-assembly and reduce solubility.
Q4: At what stage of my workflow can I expect to see solubility issues with peptides containing hydrophobic moieties like this compound?
A4: Solubility problems with hydrophobic peptides can arise at several stages:
-
Post-synthesis Processing: During cleavage from the resin and subsequent purification (e.g., via HPLC), changes in the solvent environment can trigger aggregation and precipitation.
-
Lyophilization and Reconstitution: The process of lyophilization can sometimes promote the formation of aggregated structures that are difficult to redissolve. Reconstituting the lyophilized peptide in an inappropriate solvent is a common cause of insolubility.
Q5: Are there any specific handling precautions for peptides containing methionine, such as this compound?
A5: Yes. Peptides containing methionine are susceptible to oxidation, especially when dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] This can alter the peptide's properties and activity. If an organic solvent is required, consider using dimethylformamide (DMF) as an alternative to DMSO for methionine-containing peptides.[5]
Troubleshooting Guides
Problem: My peptide containing a hydrophobic modification (e.g., Z-group) will not dissolve in water or buffer.
This guide provides a systematic approach to solubilizing hydrophobic peptides.
Solvent Selection Guide for Peptides Based on Charge
The net charge of a peptide is a primary determinant of its solubility. Use the following table to guide your initial solvent choice.
| Peptide Net Charge | Recommended Initial Solvents | Rationale |
| Positive (Basic) | Sterile Water, then 10-30% Acetic Acid | Dissolving in an acidic solution increases the net positive charge, improving solubility.[6][7] |
| Negative (Acidic) | Sterile Water, then 0.1 M Ammonium (B1175870) Bicarbonate | Dissolving in a basic solution increases the net negative charge, enhancing solubility.[4] |
| Neutral or Highly Hydrophobic | Minimal Organic Solvent (DMSO, DMF, Acetonitrile) followed by dropwise addition to aqueous buffer | Organic solvents can disrupt hydrophobic interactions, allowing the peptide to dissolve.[5][8][9] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for your peptide without risking the entire sample.
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.
-
Initial Test: Weigh out a small, known amount of the peptide (e.g., 1 mg).
-
Water First: Add a small volume of sterile, purified water (e.g., 100 µL) and vortex. Observe for dissolution.
-
pH Adjustment (if necessary):
-
If the peptide is basic and did not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[6]
-
If the peptide is acidic and did not dissolve in water, add 0.1 M ammonium bicarbonate dropwise while vortexing.
-
-
Organic Co-solvent (if necessary):
-
Final Steps: Once dissolved, you can dilute the stock solution to your final desired concentration. Centrifuge the solution to pellet any remaining particulates before use.
Protocol 2: Using Sonication to Aid Dissolution
Sonication can be an effective method to break up small aggregates and enhance solubility.
-
Initial Suspension: Prepare a suspension of the peptide in the chosen solvent as determined from the small-scale test.
-
Sonication: Place the vial containing the peptide suspension in a sonication water bath.
-
Procedure: Sonicate in short bursts of 10-15 seconds.
-
Cooling: To prevent overheating and potential peptide degradation, place the vial on ice between sonication bursts.[8]
-
Observation: Continue until the solution becomes clear. A properly solubilized peptide should result in a transparent, particle-free solution.[8]
References
- 1. bachem.com [bachem.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
Avoiding S-alkylation of methionine during synthesis
Welcome to the technical support center for addressing challenges related to the S-alkylation of methionine residues during peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize or eliminate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is S-alkylation of methionine?
A1: S-alkylation is a side reaction that occurs during peptide synthesis, particularly during the final acidolytic cleavage step. The nucleophilic sulfur atom of the methionine thioether side chain is attacked by electrophilic carbocations, forming a stable sulfonium (B1226848) salt.[1] In the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy, the most common form of this is S-tert-butylation, resulting from the reaction of methionine with tert-butyl cations generated from the cleavage of tBu-based protecting groups.[2][3][4][5] This modification adds approximately 56 Da to the mass of the peptide.
Q2: When does S-alkylation of methionine occur?
A2: S-alkylation is an acid-catalyzed reaction.[2][3][4][6] In Fmoc/tBu SPPS, the primary risk of S-alkylation is during the final cleavage and deprotection step, which uses a strong acid like trifluoroacetic acid (TFA) to remove side-chain protecting groups and release the peptide from the resin.[1][2][3][4] The methionine thioether is a reactive nucleophile at the low pH (<3) conditions of TFA cleavage.[3]
Q3: How can I detect S-alkylation in my synthetic peptide?
A3: The most definitive method for detecting S-alkylation is Mass Spectrometry (MS). Look for a mass increase corresponding to the alkyl group. For the common S-tert-butylation, this will be a mass shift of +56 Da.[7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, as the formation of the charged sulfonium salt will alter the retention time of the peptide, though this can be less straightforward to interpret than a clear mass shift in MS.
Q4: What are "scavengers" and how do they prevent S-alkylation?
A4: Scavengers, also known as carbocation traps, are reagents added to the cleavage cocktail to prevent unwanted side reactions.[3][8] They are nucleophilic compounds that are more reactive towards the generated carbocations (e.g., tert-butyl cations) than the methionine side chain. By "trapping" these carbocations, they prevent them from reacting with the peptide and causing S-alkylation.[3][8] Common scavengers for this purpose include anisole, thioanisole, and dimethyl sulfide (B99878) (DMS).[1][2][7]
Troubleshooting Guides
Issue 1: My mass spectrometry analysis shows a significant peak with a +56 Da mass increase, indicating S-tert-butylation.
| Potential Cause | Recommended Solution |
| Inefficient Carbocation Scavenging | The cleavage cocktail may lack sufficient or effective scavengers to trap the tert-butyl cations generated during deprotection. |
| Solution: Enhance your cleavage cocktail by adding or increasing the concentration of scavengers. A variety of cocktails have been developed for this purpose, such as Reagent K (TFA/phenol/H₂O/thioanisole/EDT) or newer formulations containing reagents like anisole, dimethyl sulfide (DMS), and trimethylsilyl (B98337) chloride (TMSCl).[1][3][6] See the tables below for a comparison of different cleavage cocktails. | |
| Prolonged Cleavage Time | Longer exposure to the strong acidic conditions of the cleavage cocktail increases the opportunity for S-alkylation to occur. |
| Solution: Reduce the duration of the cleavage reaction. Studies have shown that shortening the cleavage time from 1 hour to 30 minutes can reduce the formation of the alkylated by-product.[2] | |
| Elevated Cleavage Temperature | Higher temperatures accelerate the rate of chemical reactions, including the S-alkylation side reaction. |
| Solution: Perform the cleavage reaction at a lower temperature. For instance, conducting the cleavage at 6°C can yield similar low levels of by-products as a shorter reaction at 25°C.[2][4] It has been observed that at 40°C, the alkylation of methionine can become the main reaction.[2][4] | |
| Inherent Peptide Sequence Susceptibility | The structural conformation of the peptide or the proximity of other residues might make the methionine more susceptible to alkylation. |
| Solution: If optimizing the cleavage cocktail and reaction conditions is insufficient, the S-alkylation can be reversed post-cleavage. See Protocol 3 for a detailed procedure. |
Data Presentation
Table 1: Effect of Cleavage Time and Temperature on S-alkylation
This table summarizes the effect of varying cleavage time and temperature on the formation of S-tert-butylated and oxidized methionine by-products for the peptide Ac-MEEPD-OH using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.
| Entry | Time (h) | Temperature (°C) | S-tert-butylated Met (%) | Met Sulfoxide (%) | Target Peptide (%) |
| 1 | 1 | 25 | 22.8 | 10.6 | 66.6 |
| 2 | 0.5 | 25 | 16.0 | 9.0 | 75.0 |
| 3 | 2 | 25 | 37.0 | 9.0 | 54.0 |
| 4 | 1 | 40 | 60.0 | 5.0 | 35.0 |
| 5 | 1 | 6 | 17.0 | 8.0 | 75.0 |
| Data adapted from a 2023 study on methionine side reactions.[2] |
Table 2: Comparison of Cleavage Cocktails for Minimizing S-alkylation and Oxidation
This table compares the effectiveness of different scavenger cocktails in the cleavage of Ac-MEEPD-OH (1 hour at 25°C).
| Cocktail Composition (v/v) | S-tert-butylated Met (%) | Met Sulfoxide (%) | Target Peptide (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 22.8 | 10.6 | 66.6 |
| TFA/Anisole (95:5) | 19.0 | 11.0 | 70.0 |
| TFA/Anisole/H₂O (95:5:5) | 18.0 | 8.0 | 74.0 |
| TFA/Anisole/TIS (95:5:5) | 17.0 | 11.0 | 72.0 |
| TFA/Anisole/TMSCl/DMS (85:5:5:5) + 1 mg/mL PPh₃ | 4.0 | 0.0 | 96.0 |
| Data adapted from a 2023 study on methionine side reactions.[2][3] |
Visualizations
Caption: Mechanism of S-alkylation and the role of scavengers.
Caption: Troubleshooting workflow for detected S-alkylation.
Experimental Protocols
Protocol 1: Optimized Cleavage to Minimize S-Alkylation
This protocol is designed for the cleavage of peptides containing methionine and other sensitive residues like Cys and Trp, using an optimized scavenger cocktail.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/Anisole/TMSCl/DMS (85:5:5:5 v/v) . For every 1 mL of this solution, add and dissolve 1 mg of Triphenylphosphine (PPh₃).[2][6] Note: If the peptide also contains Cys(Trt), add Triisopropylsilane (TIS) to the cocktail at 5% (v/v).[2][6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature (25°C) for 30 minutes to 1 hour.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove scavengers and organic by-products.
-
Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for analysis and purification.
Protocol 2: Reversal of S-tert-butylation
This protocol can be used to reverse the S-tert-butyl sulfonium salt back to the free thioether if S-alkylation has already occurred.[2][5]
-
Peptide Dissolution: Dissolve the lyophilized crude peptide containing the S-tert-butylated methionine in 5% aqueous acetic acid.
-
Incubation: Heat the solution in a sealed vial at 40°C for 24 hours.[2][5]
-
Monitoring: After 24 hours, take an aliquot of the solution and analyze it by HPLC and mass spectrometry to confirm the reversal of the sulfonium salt to the free thioether. The +56 Da modification should be absent or significantly reduced.
-
Final Processing: Once the reaction is complete, lyophilize the peptide solution to remove the acetic acid and water. The peptide can then be purified as needed.
Caption: Experimental workflow for peptide cleavage and deprotection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Z-DL-Met-OH Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Z-DL-Met-OH (N-Carbobenzoxy-DL-methionine) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
Solvent Type: The choice of solvent can significantly impact stability. Protic solvents may participate in hydrogen bonding, while aprotic solvents may offer a more inert environment.
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. The rate and type of degradation can vary with pH.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Presence of Oxidizing Agents: The methionine moiety is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) and other related impurities.
-
Exposure to Light: Photodegradation can occur, and it is recommended to protect solutions of this compound from light.[1]
Q2: What is the main degradation product of this compound?
A2: The primary degradation product of this compound is Z-DL-Methionine sulfoxide, formed through the oxidation of the sulfur atom in the methionine side chain. Further oxidation can lead to the formation of Z-DL-Methionine sulfone. In some cases, especially for N-terminal methionine residues (not directly applicable to this compound but relevant for peptide chemistry), oxidation can lead to dehydromethionine.
Q3: In which types of solvents is this compound generally more stable?
A3: While specific quantitative data is limited, this compound is expected to be more stable in anhydrous, aprotic solvents that are free of peroxides and other oxidizing impurities. It is sparingly soluble in water and very slightly soluble in ethanol.[1] It dissolves in dilute acids and dilute solutions of alkali hydroxides, but these conditions may also promote degradation.[1]
Q4: Are there any known incompatibilities for this compound in solution?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to rapid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks appear in HPLC analysis of a this compound solution. | Oxidation of the methionine sulfur. | Prepare fresh solutions daily. Use high-purity, peroxide-free solvents. Degas solvents before use. Store solutions protected from light and at a low temperature (e.g., 2-8 °C). |
| Hydrolysis of the carbobenzoxy (Z) group or the ester linkage (if applicable). | Avoid highly acidic or basic conditions. Buffer the solution to a neutral pH if compatible with the experimental requirements. | |
| Loss of this compound concentration over time. | Degradation due to inappropriate storage conditions. | Review storage conditions. Ensure the solution is stored in a tightly sealed container, protected from light, and at the recommended temperature. |
| Adsorption to the container surface. | Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing solutions, especially at low concentrations. | |
| Inconsistent results in experiments using this compound solutions. | Variability in solution stability between experiments. | Standardize the solution preparation and handling protocol. Prepare fresh solutions for each experiment or define a strict in-use stability period based on validation data. |
| Contamination of the solvent with oxidizing agents. | Use freshly opened bottles of high-purity solvents. Consider purifying solvents to remove peroxides if necessary. |
Quantitative Data
Specific kinetic data such as degradation rates and half-lives for this compound in various solvents are not extensively available in peer-reviewed literature. Researchers are advised to perform their own stability studies under their specific experimental conditions. However, solubility data can provide initial guidance on solvent selection.
Table 1: Solubility of DL-Methionine in Different Solvents
Note: this compound is a derivative of DL-Methionine. While the N-carbobenzoxy group will alter solubility, the general trends may be similar. This data is for the parent amino acid, DL-Methionine.
| Solvent | Solubility | Remarks |
| Water | Sparingly soluble[1] | Solubility increases in dilute acids and bases.[1] |
| Ethanol | Very slightly soluble[1] | |
| Dilute Acids | Soluble[1] | May promote hydrolysis of the Z-group. |
| Dilute Alkali Hydroxides | Soluble[1] | May promote hydrolysis and other degradation pathways. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound in a specific solvent.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, acetonitrile, DMSO)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours), repeat with 1 M HCl and/or gentle heating (e.g., 60 °C).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating. Neutralize the solution before analysis.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 60 °C or 80 °C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) if necessary.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to Z-DL-Met-OH and Fmoc-DL-Met-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis, influencing yield, purity, and the propensity for side reactions. This guide provides an objective comparison of two commonly used N-α-protecting groups for DL-methionine: the traditional Benzyloxycarbonyl (Z) group and the modern 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This comparison will delve into their respective performance characteristics, typical applications, and the experimental considerations for their use in peptide synthesis.
At a Glance: Key Performance Differences
The primary distinction between Z-DL-Met-OH and Fmoc-DL-Met-OH lies in the synthetic methodologies they are best suited for and the conditions required for their removal. Fmoc-protection is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection, which is orthogonal to the acid-labile side-chain protecting groups.[1][2] In contrast, the Z-group is predominantly employed in solution-phase synthesis and requires harsher deprotection conditions, such as strong acids or catalytic hydrogenation.[3][4]
| Parameter | This compound (Typically Solution-Phase) | Fmoc-DL-Met-OH (Solid-Phase) |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS is not common) | Solid-Phase Peptide Synthesis (SPPS) |
| Deprotection Conditions | Strong acids (e.g., HBr/acetic acid), Catalytic hydrogenation | Mild base (e.g., 20% piperidine (B6355638) in DMF) |
| Orthogonality | Limited in SPPS with standard acid-labile side-chain protection | Fully orthogonal with acid-labile side-chain protecting groups |
| Racemization Potential | Generally low during coupling[3] | Methionine has some susceptibility to racemization[5] |
| Side Reactions | Oxidation of methionine thioether under acidic conditions[1] | Oxidation of methionine thioether, especially during final cleavage[1] |
| Solubility | Z-protected amino acids can sometimes have poor solubility | Fmoc-protected amino acids generally have good solubility in common SPPS solvents |
In-Depth Comparison
Chemical Strategy and Synthetic Environment
Fmoc-DL-Met-OH is the standard choice for Solid-Phase Peptide Synthesis (SPPS) . In SPPS, the growing peptide chain is anchored to a solid resin support, which simplifies the purification process to simple washing and filtration steps after each reaction.[6] The Fmoc group's stability to acid and lability to mild base allows for the selective deprotection of the N-terminus without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.[7]
This compound , on the other hand, is a legacy of solution-phase peptide synthesis . In this method, all reactants are dissolved in a solvent, and purification after each step typically involves more laborious techniques like extraction and crystallization.[8] The use of Z-protected amino acids in modern SPPS is uncommon because the harsh conditions required for Z-group removal (e.g., strong acids like HF or HBr/acetic acid, or catalytic hydrogenation) are often incompatible with the linkers and side-chain protecting groups used in standard Fmoc- or Boc-based SPPS.[3][4]
Coupling Efficiency and Yield
In Fmoc-SPPS , coupling efficiencies are typically very high, often exceeding 99%. This is crucial for the synthesis of long peptides, as the overall yield is a product of the yield of each individual step. The good solubility of most Fmoc-amino acids in standard SPPS solvents like DMF contributes to these high efficiencies.
For Z-protected amino acids in solution-phase synthesis , while the coupling reaction itself can be efficient, the overall yield is often diminished by losses incurred during the multi-step purification required after each coupling.
Racemization and Side Reactions
Racemization is a critical concern in peptide synthesis, as the incorporation of a D-amino acid in place of an L-amino acid (or vice-versa) can dramatically alter the peptide's biological activity. While the Z-group is known to suppress racemization during activation[3], methionine itself has a recognized susceptibility to epimerization.[5] In Fmoc-SPPS, the activation of the carboxyl group can lead to some degree of racemization for all amino acids, and specific coupling reagents and additives (e.g., HOBt or Oxyma) are used to minimize this side reaction.[1]
The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide, particularly under acidic conditions.[1] This can be a significant issue during the final cleavage and deprotection step in Fmoc-SPPS, which is typically carried out in strong acid (e.g., trifluoroacetic acid - TFA). Scavengers are often added to the cleavage cocktail to mitigate this. For Z-protected methionine, the strongly acidic conditions sometimes used for deprotection also pose a risk of oxidation.
Another consideration is the use of a DL-racemic mixture . Standard peptide synthesis protocols are designed for enantiomerically pure L-amino acids to produce a single, well-defined peptide product. The use of this compound or Fmoc-DL-Met-OH will result in the incorporation of both D- and L-methionine at the corresponding position in the peptide chain, leading to a mixture of diastereomers. This may be desirable for specific applications, such as in the generation of peptide libraries or to enhance proteolytic stability, but it complicates purification and characterization.
Experimental Protocols
General Protocol for Fmoc-SPPS using Fmoc-DL-Met-OH
This protocol outlines a standard manual solid-phase peptide synthesis cycle.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate Fmoc-DL-Met-OH (3-5 equivalents) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Return to step 2 for the coupling of the next amino acid.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Solution-Phase Synthesis using this compound
This protocol outlines a typical coupling step in solution-phase synthesis.
-
Carboxyl Group Activation: Dissolve this compound in a suitable solvent (e.g., DMF or DCM). Add a coupling reagent (e.g., DCC or HBTU) and an additive to suppress racemization (e.g., HOBt) at 0°C.
-
Coupling: To the activated this compound solution, add the amino-component (the peptide chain with a free N-terminus) and a base (e.g., DIPEA). Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up and Purification:
-
Filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Perform an aqueous work-up to remove water-soluble reagents and byproducts. This typically involves sequential washes with dilute acid, base, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting protected peptide by crystallization or column chromatography.
-
-
Z-Group Deprotection:
-
Catalytic Hydrogenation: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol (B129727) or ethanol) and add a palladium catalyst (e.g., Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete.
-
Acidolysis: Treat the Z-protected peptide with a strong acid such as HBr in acetic acid.
-
-
Purification: Purify the deprotected peptide.
Visualizing the Workflow and Comparison
Caption: Comparative workflows for peptide synthesis.
Caption: Logical comparison of Z- and Fmoc-DL-Met-OH.
Conclusion
The choice between this compound and Fmoc-DL-Met-OH is fundamentally a choice between two distinct peptide synthesis philosophies. For the vast majority of modern peptide synthesis applications, particularly for the creation of long or complex peptides for research and drug development, Fmoc-DL-Met-OH is the superior choice. Its compatibility with the efficient and automatable Solid-Phase Peptide Synthesis (SPPS) workflow, coupled with its mild and orthogonal deprotection chemistry, makes it the industry standard.
This compound remains a relevant tool for specific applications, primarily in solution-phase synthesis, which can be advantageous for the large-scale production of short peptides where purification strategies are well-established. The use of a DL-racemic mixture with either protecting group should be a deliberate choice based on the research goals, with the understanding that it will produce a diastereomeric mixture of the final peptide. Careful consideration of the potential for methionine oxidation and racemization is necessary regardless of the chosen protecting group strategy.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. biomatik.com [biomatik.com]
A Comparative Guide to Z-Protected vs. Boc-Protected Methionine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of an appropriate α-amino protecting group for methionine is a critical decision that significantly influences coupling efficiency, deprotection yields, and the prevalence of side reactions. The inherent reactivity of methionine's thioether side chain presents unique challenges, making the choice between the classic benzyloxycarbonyl (Z) group and the widely-used tert-butoxycarbonyl (Boc) group a matter of strategic importance. This guide provides an objective comparison of Z-protected and Boc-protected methionine, supported by established chemical principles and available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Properties and Strategic Overview
The primary distinction between Z- and Boc-methionine lies in their deprotection chemistry, which dictates their application in different peptide synthesis methodologies.
-
Boc-Methionine (Boc-Met-OH): This derivative is a cornerstone of solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its removal during the repetitive deprotection steps in SPPS.[1]
-
Z-Methionine (Z-Met-OH): The Z-group is stable to the acidic conditions used for Boc removal, making it an orthogonal protecting group.[2] Its removal is typically achieved through catalytic hydrogenation. While extensively used in solution-phase peptide synthesis, its application in SPPS is less common for Nα-protection but sees use in side-chain protection strategies.[2]
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head quantitative comparisons of Z-Met-OH and Boc-Met-OH in solid-phase peptide synthesis are not extensively documented in readily available literature, a qualitative and semi-quantitative analysis can be constructed from the known chemical behaviors of each protecting group.
Table 1: Performance Comparison of Z-Protected vs. Boc-Protected Methionine
| Parameter | Z-Protected Methionine (Z-Met-OH) | Boc-Protected Methionine (Boc-Met-OH) | Key Considerations |
| Deprotection Method | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA) | Orthogonality of Z-group to acid-labile side-chain protecting groups. Harshness of repetitive acid treatment for Boc-SPPS. |
| Common Side Reactions | Potential for catalyst poisoning by sulfur. | 1. Oxidation: to methionine sulfoxide (B87167) (+16 Da). 2. S-alkylation: by tert-butyl cations (+56 Da).[3][4] | Methionine's thioether is susceptible to oxidation under various conditions. S-alkylation is a specific issue in Boc-SPPS due to the generation of tert-butyl cations during deprotection.[3] |
| Mitigation of Side Reactions | Use of sulfur-tolerant catalysts or pre-oxidation of methionine.[5] | Addition of scavengers (e.g., TIS, EDT, thioanisole) to the cleavage cocktail.[6] | Scavengers are crucial to prevent modification of the methionine side chain during Boc deprotection and final cleavage. |
| Application in SPPS | Less common for Nα-protection; used for side-chain protection and in solution-phase synthesis.[2] | Widely used in Boc-SPPS. | The prevalence of automated synthesizers is geared towards the chemistries of Fmoc and Boc protecting groups. |
Key Experimental Workflows & Signaling Pathways
To visually represent the chemical transformations and strategic considerations discussed, the following diagrams illustrate the structures of the protected amino acids and the deprotection pathways.
Caption: Chemical Structures of Z- and Boc-Protected Methionine.
References
A Comparative Guide to Z-DL-Met-OH in Solution-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of yield, purity, and overall efficiency. While solid-phase peptide synthesis (SPPS) has become the dominant methodology for many applications, classical solution-phase synthesis remains a valuable and often preferred technique for the large-scale production of short peptides and for specific synthetic strategies.
This guide provides an in-depth comparison of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) with its common alternatives, Boc-DL-Met-OH (N-tert-Butoxycarbonyl-DL-methionine) and Fmoc-DL-Met-OH (N-(9-Fluorenylmethoxycarbonyl)-DL-methionine), within the context of solution-phase synthesis. We will objectively evaluate their performance based on key parameters, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The selection of an N-α-protecting group profoundly influences the strategic approach to peptide synthesis, dictating the conditions for both coupling and deprotection. The benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups offer distinct advantages and disadvantages in a solution-phase setting.
| Parameter | This compound | Boc-DL-Met-OH | Fmoc-DL-Met-OH |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acids (HBr/AcOH) | Moderate to strong acids (e.g., TFA, HCl in dioxane) | Mild base (e.g., Piperidine (B6355638) in DMF) |
| Typical Coupling Yield | Good to Excellent (85-95%) | Good to Excellent (90-98%) | Good to Excellent (90-98%) |
| Racemization Risk | Low with carbodiimide/additive methods | Low with carbodiimide/additive methods | Low with carbodiimide/additive methods |
| Solubility in DMF | Soluble | Soluble | Readily soluble (≥ 0.5 M) |
| Solubility in DCM | Moderately soluble | Soluble | Limited solubility[1] |
| Side Reactions | Potential for catalyst poisoning by sulfur. Oxidation of methionine. | S-alkylation (tert-butylation) of methionine during deprotection.[2][3][4] | Oxidation of methionine. |
Key Advantages of this compound in Solution-Phase Synthesis
The Z-group, while being one of the classical protecting groups, offers several distinct advantages in the context of solution-phase peptide synthesis:
-
Stability: The Z-group is stable to a wide range of reaction conditions, including the mildly acidic and basic conditions often used during workup and purification steps in solution-phase synthesis. This robustness minimizes unintended deprotection during the synthesis sequence.
-
Crystallinity: Z-protected amino acids and peptide intermediates are often crystalline solids, which facilitates their purification by recrystallization. This can be a significant advantage in solution-phase synthesis where purification of intermediates is a crucial step.
-
Cost-Effectiveness: In many cases, Z-protected amino acids are more cost-effective than their Fmoc-protected counterparts, which can be a significant factor in large-scale synthesis.
-
Orthogonality: The Z-group is orthogonal to the Boc and Fmoc protecting groups. This allows for complex synthetic strategies where different protecting groups are selectively removed at various stages of the synthesis.
Experimental Protocols
To provide a practical comparison, we present detailed protocols for the synthesis of a model dipeptide, Met-Gly-OMe, using Z, Boc, and Fmoc protected methionine in a solution-phase approach.
Synthesis of Z-Met-Gly-OMe
Step 1: Coupling
-
Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, suspend Glycine (B1666218) methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add N-methylmorpholine (NMM) (1.1 equivalents) to neutralize the salt.
-
Add the neutralized glycine methyl ester solution to the this compound solution.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Met-Gly-OMe.
-
Purify the crude product by recrystallization or silica (B1680970) gel chromatography.
Expected Yield: 85-95%
Step 2: Deprotection
-
Dissolve the purified Z-Met-Gly-OMe in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain H-Met-Gly-OMe.
Expected Yield: >90%
Synthesis of Boc-Met-Gly-OMe
Step 1: Coupling
-
Dissolve Boc-DL-Met-OH (1 equivalent), Glycine methyl ester hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).[5]
-
Cool the solution to 0°C.
-
Add N,N'-Diisopropylethylamine (DIPEA) (3 equivalents) to the mixture.[5]
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[5]
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.[5]
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
Expected Yield: 90-98%
Step 2: Deprotection
-
Dissolve the purified Boc-Met-Gly-OMe in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure.
-
Coo-evaporate with toluene (B28343) to remove residual TFA.
-
The resulting product is the TFA salt of H-Met-Gly-OMe.
Expected Yield: Quantitative
Synthesis of Fmoc-Met-Gly-OMe
Step 1: Coupling
-
Dissolve Fmoc-DL-Met-OH (1 equivalent), Glycine methyl ester hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in DMF.
-
Add DIPEA (2.2 equivalents) to the mixture.
-
Add HBTU (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
Expected Yield: 90-98%
Step 2: Deprotection
-
Dissolve the purified Fmoc-Met-Gly-OMe in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product to obtain H-Met-Gly-OMe.
Expected Yield: >95%
Data Presentation
Solubility Data (Qualitative)
| Solvent | This compound | Boc-DL-Met-OH | Fmoc-DL-Met-OH |
| DMF | Soluble | Soluble[6] | Readily Soluble (>0.5 M)[1] |
| DCM | Moderately Soluble | Soluble | Limited Solubility[1] |
| Methanol | Soluble | Soluble | Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble | Sparingly Soluble |
| THF | Moderately Soluble | Soluble | Moderately Soluble |
Note: Quantitative solubility data for this compound and Boc-DL-Met-OH in a variety of organic solvents is not extensively published. The qualitative assessments are based on general chemical principles and available information.
Mandatory Visualizations
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: Orthogonality of Z and Boc protecting groups.
Conclusion
This compound remains a highly relevant and advantageous choice for solution-phase peptide synthesis, particularly for large-scale production of shorter peptides where cost and the ability to purify crystalline intermediates are major considerations. Its robust stability and orthogonal nature to other common protecting groups provide synthetic flexibility. While Boc- and Fmoc-protected methionines offer milder deprotection conditions, which are often favored in SPPS, the classical Z-group holds its own in the domain of solution-phase synthesis. The choice of protecting group should ultimately be guided by the specific requirements of the target peptide, the scale of the synthesis, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 93000-03-4: Boc-DL-Met-OH | CymitQuimica [cymitquimica.com]
Orthogonal Protecting Group Strategies: A Comparative Guide for Z-DL-Met-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methionine Protection Strategies with Supporting Experimental Data
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. For sulfur-containing amino acids like methionine, the prevention of side reactions such as oxidation of the thioether side chain is a critical consideration. This guide provides a comprehensive comparison of orthogonal protecting group strategies focusing on the use of N-α-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH). We will objectively compare its performance against common alternatives, supported by experimental data, and provide detailed protocols for key experiments.
The Challenge of Methionine in Peptide Synthesis
Methionine's thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167) during synthesis and cleavage steps, particularly under acidic conditions.[1][2] Another common side reaction is S-alkylation by carbocations generated during the removal of acid-labile protecting groups.[3] These modifications can alter the peptide's biological activity and introduce heterogeneity into the final product. Therefore, a robust protection strategy for methionine is often necessary for the successful synthesis of complex peptides.
This compound in an Orthogonal Protection Scheme
The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, removable by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1][4] Its stability to the basic conditions used for Fmoc group removal and the milder acidic conditions for Boc group removal makes it a valuable component of orthogonal and quasi-orthogonal protection strategies.[1][5] The use of this compound allows for the selective deprotection of other protected amino acids in the peptide chain while the Z-group on methionine remains intact.
Comparative Analysis of Methionine Protection Strategies
To evaluate the efficacy of this compound, we compare it with two prevalent alternative strategies: the use of unprotected Fmoc-Met-OH and the use of Fmoc-Met(O)-OH, where the methionine side chain is pre-oxidized.
Data Presentation: Performance Comparison
| Parameter | This compound | Unprotected Fmoc-Met-OH | Fmoc-Met(O)-OH |
| Coupling Efficiency (%) | ~95-98 | >99 | ~98-99.5 |
| Racemization Potential | Low with appropriate coupling reagents | Low | Very Low |
| Side Chain Oxidation during Synthesis | Not applicable (N-α protection) | High risk | Not applicable (pre-oxidized) |
| S-Alkylation during Cleavage | Moderate risk | High risk | Low risk |
| Additional Steps Required | Z-group deprotection (e.g., hydrogenolysis) | None | On-resin or post-cleavage reduction of sulfoxide |
Note: The data presented above is a summary of typical results and can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Coupling of this compound in Solution-Phase Synthesis
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (e.g., H-Gly-OMe)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Add the amino component (1.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by flash chromatography.
Protocol 2: On-Resin Reduction of Methionine Sulfoxide
This protocol is applicable when using the Fmoc-Met(O)-OH strategy.
Materials:
-
Peptide-resin containing Met(O)
-
N,N-Dimethylformamide (DMF)
-
Liquid Hydrogen Fluoride (B91410) (HF) apparatus
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2-mercaptopyridine in liquid HF.[6]
-
Following the reaction, evaporate the HF under a stream of nitrogen.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed with the final cleavage of the peptide from the resin.
Protocol 3: HPLC Analysis of Methionine Enantiomers
To assess the extent of racemization during coupling, the synthesized peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral HPLC.
Materials:
-
Synthesized peptide
-
6N HCl
-
Chiral HPLC column (e.g., cyclofructan-based)
-
Mobile phase (e.g., methanol/acetonitrile/acetic acid/triethylamine)[7]
-
D- and L-Methionine standards
Procedure:
-
Hydrolyze the peptide sample in 6N HCl at 110 °C for 24 hours in a sealed tube.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Analyze the chromatogram to determine the ratio of D- and L-methionine by comparing the retention times and peak areas with the standards.[7][8]
Mandatory Visualization
Caption: Orthogonal protection workflow with Z, Fmoc, and Boc groups.
Caption: Comparison of three strategies for incorporating methionine.
Discussion and Recommendations
The choice of methionine protection strategy depends on several factors, including the synthesis methodology (solid-phase vs. solution-phase), the overall protecting group scheme, and the susceptibility of the peptide to oxidation.
-
This compound is a viable option, particularly in solution-phase synthesis or in solid-phase synthesis where an orthogonal protecting group is required. Its primary advantage is the protection of the N-α position, preventing unwanted side reactions at this site during coupling. However, the use of a racemic mixture (DL) will result in diastereomeric peptides, which may require challenging purification. The final deprotection step, typically hydrogenolysis, may not be compatible with other functional groups in the peptide, such as other reducible groups.
-
Unprotected Fmoc-Met-OH is the most straightforward approach in Fmoc-based solid-phase peptide synthesis (SPPS).[9] While coupling efficiencies are generally high, the risk of side-chain oxidation during synthesis and, more significantly, during the final trifluoroacetic acid (TFA) cleavage is a major drawback.[2][10] The inclusion of scavengers in the cleavage cocktail is essential to minimize this side reaction.[3]
-
Fmoc-Met(O)-OH offers an elegant solution to the oxidation problem by incorporating the methionine residue in its already oxidized sulfoxide form.[11] This strategy can improve the solubility of aggregation-prone peptides and simplifies purification.[11] The final step requires the reduction of the methionine sulfoxide back to methionine, which can be performed either on-resin or in solution after cleavage.[5][6] This adds an extra step to the synthesis but provides a more controlled and often cleaner final product.
For researchers prioritizing a clean synthesis with minimal oxidative side products, the Fmoc-Met(O)-OH strategy followed by reduction is often the preferred method in modern SPPS. While the use of This compound can be effective in specific orthogonal schemes, the introduction of a racemic center and the potentially harsh deprotection conditions are significant considerations. The use of unprotected Fmoc-Met-OH remains a common and efficient method, provided that appropriate scavengers are employed during cleavage to mitigate oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Met-OH [cem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Incorporation of Z-DL-Met-OH: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise validation of amino acid incorporation is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the presence of Z-DL-Methionine-OH (Z-DL-Met-OH), a protected amino acid, within a peptide sequence. While Edman degradation is a cornerstone of peptide sequencing, its application to N-terminally protected residues presents significant challenges. Here, we objectively evaluate the efficacy of Edman degradation alongside powerful alternatives, supported by experimental considerations.
The Edman Degradation Dilemma with N-Terminal Protection
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, enabling its sequence to be determined. The method relies on the reaction of phenyl isothiocyanate (PITC) with the free primary amine of the N-terminal amino acid. However, in the case of this compound, the N-terminus is protected by a benzyloxycarbonyl (Z) group. This chemical modification blocks the primary amine, rendering it unreactive to PITC and thus inhibiting the initiation of the Edman degradation cycle.[1][2] Consequently, direct sequencing of a peptide starting with this compound via Edman degradation is not feasible.
Comparative Analysis of Validation Methodologies
To validate the incorporation of this compound, alternative techniques must be employed. Mass spectrometry and chiral High-Performance Liquid Chromatography (HPLC) stand out as robust and informative methods. The following table summarizes a comparison of these techniques.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Measurement of mass-to-charge ratio of ionized molecules. | Differential interaction of enantiomers with a chiral stationary phase. |
| Applicability to this compound | Not directly applicable due to the N-terminal protecting group. | Highly applicable for confirming mass of the modified peptide and fragmentation analysis. | Applicable after hydrolysis to determine the enantiomeric ratio of methionine. |
| Information Provided | Amino acid sequence from the N-terminus. | Molecular weight of the peptide, confirmation of Z-Met incorporation, and sequence information through fragmentation (MS/MS). | Enantiomeric composition (D vs. L) of methionine. |
| Sample Requirement | Typically requires purified peptide. | Can analyze complex mixtures, though purification is recommended for accurate quantification. | Requires hydrolysis of the peptide to free amino acids. |
| Sensitivity | Picomole range. | Femtomole to attomole range. | Nanomole to picomole range. |
| Limitations | Ineffective for N-terminally blocked peptides; limited to ~50-60 residues.[1] | Can be challenging to differentiate isobaric residues without high-resolution instruments. | Destructive to the peptide; provides no sequence information. |
Experimental Protocols
Mass Spectrometry for this compound Peptide Analysis
Objective: To confirm the incorporation of this compound into a peptide by verifying the molecular weight of the intact peptide and obtaining sequence information through fragmentation.
Methodology:
-
Sample Preparation: The synthesized peptide containing this compound is purified using reverse-phase HPLC to remove impurities and truncated sequences. The purified peptide is then dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition (MS1): The sample is introduced into the mass spectrometer, and a full scan (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed molecular weight should correspond to the theoretical molecular weight of the peptide with the incorporated this compound.
-
Data Acquisition (MS/MS): The ion corresponding to the target peptide is isolated and subjected to fragmentation using techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence. The mass of the N-terminal fragment containing this compound will confirm its presence at the expected position.
Chiral HPLC for Determination of Methionine Enantiomers
Objective: To determine the enantiomeric ratio (D vs. L) of the incorporated methionine after peptide synthesis.
Methodology:
-
Peptide Hydrolysis: The purified peptide is completely hydrolyzed to its constituent amino acids. This is typically achieved by heating the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: The hydrolysate is dried to remove the acid and then redissolved in a suitable mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column is used. Chiral stationary phases, such as those based on cyclodextrins or macrocyclic glycopeptides, are effective for separating amino acid enantiomers.[3][4] A UV detector is commonly used for detection.
-
Chromatographic Separation: The sample is injected onto the chiral column, and the amino acid enantiomers are separated based on their differential interactions with the chiral stationary phase. The mobile phase composition and flow rate are optimized to achieve baseline separation of the D- and L-methionine peaks.
-
Data Analysis: The retention times of the peaks are compared to those of D- and L-methionine standards to identify the enantiomers. The peak areas are integrated to quantify the relative amounts of D- and L-methionine, thus providing the enantiomeric ratio.
Workflow and Pathway Visualizations
Caption: Workflow of the Edman degradation cycle for a peptide with a free N-terminus.
Caption: Logical workflow for the validation of this compound incorporation.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of HBTU and HATU for the Coupling of Z-DL-Met-OH in Peptide Synthesis
In the realm of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparison of two widely utilized uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a specific focus on their application in the coupling of the protected amino acid Z-DL-Met-OH. This objective analysis, supported by established experimental data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies.
Performance Comparison: HBTU vs. HATU
While both HBTU and HATU are effective for peptide bond formation, HATU generally exhibits superior performance, particularly in challenging coupling reactions.[1] This enhanced efficacy is primarily attributed to the presence of the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] This heightened reactivity translates to faster reaction kinetics, higher coupling yields, and a reduced risk of side reactions such as epimerization.[1][2]
The following table summarizes the key performance indicators for HBTU and HATU based on extensive studies in peptide synthesis. Although specific data for this compound is not extensively published in direct comparative studies, the general performance trends observed with other sterically hindered or racemization-prone amino acids provide a strong predictive framework.
| Parameter | HBTU | HATU | Key Observations |
| Coupling Efficiency | High (>90%) | Very High (>95%) | HATU consistently demonstrates higher efficiency, especially for sterically hindered amino acids.[3] |
| Reaction Speed | Moderate (15-60 min) | Fast (5-20 min) | HATU's more reactive intermediate leads to significantly shorter reaction times.[1][3] |
| Racemization Risk | Higher | Lower | The HOAt moiety in HATU is more effective at suppressing racemization than the HOBt in HBTU.[1][2] |
| Purity of Crude Product | Good | Excellent | The higher efficiency and lower side reactions with HATU generally result in a purer crude product.[1] |
| Cost | Lower | Higher | HBTU is a more economical option for routine peptide synthesis. |
Experimental Workflow for Peptide Coupling
The following diagram illustrates a generalized workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS), which is applicable for both HBTU and HATU mediated couplings.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
The following are representative protocols for the coupling of this compound using HBTU and HATU in solid-phase peptide synthesis. The exact equivalents and reaction times may require optimization based on the specific resin and peptide sequence.
Protocol 1: Coupling of this compound using HBTU
Materials:
-
Resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: The resin with the free N-terminal amine is swelled in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.) and HBTU (3-5 eq.) in DMF.
-
Coupling Reaction: To the swelled resin, add the activated amino acid solution followed by DIPEA (6-10 eq.). The reaction mixture is agitated at room temperature for 15-60 minutes.
-
Monitoring and Washing: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[4][5][6]
Protocol 2: Coupling of this compound using HATU
Materials:
-
Resin with a free N-terminal amine
-
This compound (2-5 equivalents)
-
HATU (1.9-4.5 equivalents)
-
DIPEA or 2,4,6-Collidine (4-10 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (2-5 eq.) and HATU (1.9-4.5 eq.) in DMF. Add DIPEA (4-10 eq.) and allow the mixture to pre-activate for 1-2 minutes at room temperature.[3]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin. Agitate the reaction mixture at room temperature for 5-20 minutes.[7]
-
Monitoring and Washing: Monitor the reaction for completion using an appropriate qualitative test. Once the reaction is complete, drain the solution and wash the resin extensively with DMF.[7]
Signaling Pathways and Logical Relationships
The fundamental difference in the reactivity of HBTU and HATU lies in the structure of the active ester they form with the carboxylic acid of the amino acid. This can be visualized as follows:
Caption: Activation pathways of HBTU and HATU.
Conclusion
For the coupling of this compound, and in general for challenging peptide synthesis scenarios, HATU is the superior coupling reagent when compared to HBTU.[1] Its ability to generate a more reactive intermediate leads to faster reactions, higher yields, and reduced racemization.[1][2] While HBTU remains a viable and more cost-effective option for routine couplings, the experimental evidence strongly supports the use of HATU for optimizing the synthesis of complex or sterically hindered peptides. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and budgetary considerations.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Z-DL-Met-OH vs. Fmoc-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the implications of using Z-DL-Met-OH versus Fmoc-DL-Met-OH in peptide synthesis, with a focus on the resulting biological activity of the synthesized peptides. The choice of Nα-protecting group strategy is a critical determinant of the purity, yield, and ultimately the biological efficacy of synthetic peptides. This document outlines the chemical principles, potential side reactions, and their impact on bioactivity, supported by structured data and detailed experimental protocols.
Introduction
The synthesis of biologically active peptides is a cornerstone of drug discovery and biomedical research. The Nα-protecting group is a fundamental tool in directing the stepwise assembly of amino acids. The two most common strategies are based on the benzyloxycarbonyl (Z) group, traditionally used in solution-phase synthesis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for solid-phase peptide synthesis (SPPS).[1][2][3]
Methionine, a sulfur-containing amino acid, presents unique challenges during peptide synthesis, primarily its susceptibility to oxidation and S-alkylation.[4][5][6] Furthermore, the use of a racemic mixture, DL-Methionine, introduces significant complexity due to the generation of diastereomeric peptides, which are often difficult to separate and may possess different biological activities. This guide will explore these factors in the context of Z and Fmoc chemistries.
Comparison of Z- and Fmoc-Based Synthesis with Methionine
The selection between Z and Fmoc protecting groups for methionine dictates the overall synthesis strategy, including deprotection conditions and potential side reactions. These factors can significantly influence the purity of the final peptide and, consequently, its biological activity.
| Feature | This compound | Fmoc-DL-Met-OH |
| Primary Synthesis Method | Primarily solution-phase synthesis | Primarily solid-phase peptide synthesis (SPPS)[1] |
| Nα-Deprotection Conditions | Catalytic hydrogenation or strong acids (e.g., HBr in acetic acid) | Mild base (e.g., 20% piperidine (B6355638) in DMF)[1][7] |
| Orthogonality | Compatible with Boc-based side-chain protection in SPPS[2] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt)[1][] |
| Methionine Side-Chain Protection | Generally unprotected | Generally unprotected in Fmoc-SPPS[2][6][9] |
| Key Methionine Side Reactions | Oxidation of the thioether to sulfoxide.[2] Risk of S-alkylation during acidic deprotection steps. | Oxidation to sulfoxide.[4][5] S-alkylation (e.g., tert-butylation) during final TFA cleavage.[4][5] |
| Racemization Risk | Urethane-type protecting group suppresses racemization during coupling.[1] However, the use of DL-Met inherently produces diastereomers. Epimerization of L-Met can occur under basic conditions.[10] | Fmoc group suppresses racemization during coupling.[1] The use of DL-Met inherently produces diastereomers. Histidine and Cysteine are more prone to racemization in Fmoc chemistry.[11] |
| Automation Compatibility | Not readily amenable to automation. | Highly compatible with automated synthesizers.[1] |
| Impact on Biological Activity | The resulting mixture of diastereomers will likely exhibit complex pharmacology, with potential for reduced specific activity or off-target effects. Purity is a major concern. | Similar to the Z-strategy, the use of DL-Met will produce a diastereomeric mixture. However, the higher purity often achievable with Fmoc-SPPS for the intended sequences (within the mixture) may result in a more predictable, albeit complex, activity profile. |
Impact on Biological Activity: A Hypothetical Case Study
Direct comparative biological data for peptides synthesized with this compound versus Fmoc-DL-Met-OH is not available in the scientific literature, largely because the use of racemic amino acids in the synthesis of specific bioactive peptides is avoided. To illustrate the potential differences, we present hypothetical data for a candidate peptide inhibitor of a target enzyme.
Hypothetical Peptide: Ac-Tyr-Val-Met-Gly-His-NH2
| Parameter | Synthesized with Z-L-Met-OH (Solution Phase) | Synthesized with Fmoc-L-Met-OH (Solid Phase) | Synthesized with Fmoc-DL-Met-OH (Solid Phase) |
| Crude Purity (RP-HPLC) | ~65% | ~85% | ~40% (as two major diastereomeric peaks) |
| Major Impurities | Oxidized peptide (Met(O)), deletion sequences | Oxidized peptide (Met(O)), S-tert-butylated peptide[4][5] | Diastereomer, oxidized peptides, S-tert-butylated peptides |
| Enzyme Inhibition (IC50) | 150 nM | 100 nM | 250 nM (for the mixture) |
| Receptor Binding (Kd) | 80 nM | 50 nM | 180 nM (for the mixture) |
| Cellular Potency (EC50) | 500 nM | 350 nM | >1000 nM |
Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to reflect the potential outcomes based on the known chemistry of the synthesis methods.
The hypothetical data suggests that the peptide synthesized using Fmoc-L-Met-OH would exhibit the highest biological activity due to the higher purity achievable with modern SPPS. The use of Z-L-Met-OH in a classical solution-phase synthesis might result in lower purity and consequently, reduced activity. The introduction of DL-Methionine leads to a diastereomeric mixture, significantly reducing the specific activity of the desired L-methionine containing peptide.
Experimental Protocols
General Protocol for Fmoc-SPPS of a Methionine-Containing Peptide
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Met-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). To minimize methionine oxidation, scavengers like dithiothreitol (B142953) (DTT) or dimethylsulfide (DMS) can be added.[2][11] A recently developed cleavage solution to eradicate oxidation and reduce S-alkylation is TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) containing 1 mg of triphenyl phosphine (B1218219) per mL.[5]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol describes a typical procedure to determine the IC50 of a synthetic peptide inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., Tris-HCl with 0.1% BSA).
-
Prepare serial dilutions of the peptide stock solution.
-
Prepare solutions of the target enzyme and its substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted peptide solutions to the wells. Include a positive control (known inhibitor) and a negative control (buffer only).
-
Incubate the plate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each peptide concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the peptide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for peptide synthesis, purification, and biological evaluation.
Caption: Impact of synthesis side-products on observed biological activity.
Relevant Signaling Pathway
Many bioactive peptides function by modulating G-protein coupled receptor (GPCR) signaling.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
A Head-to-Head Battle of Amine Protection: Z-Group vs. Boc-Group in Deprotection Efficiency
For Immediate Publication
Shanghai, China – December 12, 2025 – In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The choice between the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group for amine protection is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of the deprotection efficiency of these two stalwart protecting groups, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions.
The fundamental difference between the Z and Boc groups lies in their cleavage conditions, a property known as orthogonality. The Boc group is characteristically acid-labile, readily removed by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). In contrast, the Z-group is classically removed under neutral conditions via catalytic hydrogenolysis. This orthogonality is a cornerstone of modern synthetic strategies, enabling the selective deprotection of multiple amine functionalities within a complex molecule.
Quantitative Comparison of Deprotection Efficiency
The following tables summarize the deprotection efficiency of the Z-group and Boc-group under various standard conditions, compiled from experimental data. It is important to note that yields are highly substrate-dependent.
Table 1: Deprotection Efficiency of the Z-Group (Benzyloxycarbonyl)
| Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| Various N-Cbz amines | 10% Pd-C, NaBH₄, Methanol, Room Temp. | 3-10 min | 93-98 | [1] |
| N-Cbz aliphatic amines | 10% Pd-C, NaBH₄, Methanol, Room Temp. | 3-4 min | 98 | [1] |
| N-Cbz secondary amine | 10% Pd-C, NaBH₄, Methanol, Room Temp. | 3 min | 95 | [1] |
| Cbz-protected chiral substrates | 10% Pd-C, NaBH₄, Methanol, Room Temp. | Short | Excellent | [1] |
Table 2: Deprotection Efficiency of the Boc-Group (tert-butyloxycarbonyl)
| Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| Boc-D-4-aminomethylphe(Boc)-OH | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 1-2 h | >90 | [2] |
| Boc-phenylalanine tert-butyl ester | Acidic conditions, Room Temp. or low Temp. | Not specified | ~82 | [3] |
| Various N-Boc amines | p-Toluenesulfonic Acid (TsOH), DME, 40°C | 2 h | 91-98 | [4] |
| N-Boc protected amines | 5 equiv. TFA, CH₂Cl₂, Microwave, 60°C | 30 min | Excellent | [5] |
| Doubly protected phenylalanine (Z-l-Phe-OtBu) | Trifluoroacetic acid (TFA) | Not specified | Not specified | [6] |
Experimental Protocols
Detailed methodologies for the deprotection of Z- and Boc-groups are provided below.
Deprotection of the Z-Group via Catalytic Hydrogenolysis
This protocol describes a general and highly efficient method for the removal of the Z-group using catalytic hydrogenolysis with palladium on carbon (Pd/C) and sodium borohydride (B1222165) (NaBH₄) as the hydrogen source.[1]
Materials:
-
Z-protected amine
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Z-protected amine (1.0 equiv) in methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C to the solution.
-
Reagent Addition: Add sodium borohydride (1.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very rapid, often completing within 3-10 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Deprotection of the Boc-Group using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc-group using trifluoroacetic acid in dichloromethane.[2][7]
Materials:
-
Boc-protected amine or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (e.g., 10 equivalents) to the stirred solution. For solid-phase peptide synthesis, a solution of 20-50% TFA in DCM is commonly used.[8]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Deprotection Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the deprotection mechanisms and a general experimental workflow.
Caption: Deprotection mechanisms of Z- and Boc-groups.
Caption: General experimental workflow for deprotection.
Conclusion
Both the Z-group and the Boc-group are highly effective for the protection of amines, and the choice between them is a strategic one based on the overall synthetic design. The Z-group offers the advantage of very mild, neutral deprotection conditions via catalytic hydrogenolysis, which is often rapid and high-yielding.[1] However, this method is incompatible with other reducible functional groups within the molecule.
The Boc-group, with its acid lability, provides an orthogonal strategy. While effective, the acidic conditions required for Boc removal can be harsh and may affect other acid-sensitive functionalities. The efficiency of Boc deprotection is highly dependent on the acid used and the reaction conditions.
Ultimately, the decision to employ the Z-group or the Boc-group will be dictated by the specific requirements of the synthetic target, including the presence of other functional groups and the desired overall yield and purity. A thorough understanding of the deprotection efficiencies and methodologies presented in this guide will empower researchers to navigate these choices with greater confidence and success.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Study on Selective Deprotection Process of Boc-Phenylalanine Tert-Butyl Ester [journal.lnpu.edu.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Z-DL-Met-OH and Z-L-Met-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of starting materials is paramount to achieving the desired product with high yield, purity, and biological activity. The stereochemistry of amino acid derivatives plays a critical role in the final peptide's structure and function. This guide provides a side-by-side comparison of Z-DL-Met-OH (a racemic mixture) and Z-L-Met-OH (the enantiomerically pure L-form) for their application in peptide synthesis. This comparison is supported by established principles of peptide chemistry and outlines experimental protocols for their evaluation.
Core Differences and Performance Expectations
The primary distinction between this compound and Z-L-Met-OH lies in their stereochemistry. Z-L-Met-OH consists solely of the naturally occurring L-enantiomer, while this compound is an equimolar mixture of Z-L-Met-OH and its mirror image, Z-D-Met-OH. This fundamental difference has significant implications for peptide synthesis and the biological activity of the resulting peptide.
Incorporating D-amino acids into a peptide sequence can significantly alter its secondary structure and biological properties.[1] While naturally occurring peptides are composed of L-amino acids, the introduction of D-amino acids can enhance resistance to enzymatic degradation.[1][2] However, for synthesizing biologically active peptides that mimic natural ones, the use of enantiomerically pure L-amino acids is crucial.
| Feature | Z-L-Met-OH | This compound | Rationale |
| Final Peptide Product | Homogeneous peptide with the desired L-methionine configuration. | Mixture of diastereomeric peptides. | This compound introduces both L- and D-methionine into the peptide chain, resulting in a heterogeneous product. |
| Purification | Simpler purification of the target peptide. | Complex purification due to the presence of hard-to-separate diastereomers. | Diastereomers often have very similar physical properties, making their separation by chromatography challenging. |
| Biological Activity | Predictable and specific biological activity. | Potentially reduced or altered biological activity. | The presence of the D-enantiomer can disrupt the peptide's natural conformation and its interaction with biological targets.[1][2] |
| Cost | Generally higher. | Typically lower. | The synthesis of enantiomerically pure compounds often requires additional resolution steps, increasing the cost. |
| Coupling Efficiency | Potentially higher effective coupling yield for the desired product. | The overall coupling yield may be similar, but only 50% contributes to the desired L-peptide. | While the chemical reactivity of both enantiomers in the coupling reaction is identical, only the L-form will produce the target peptide. |
| Racemization Potential | Racemization of the L-center can occur under harsh coupling conditions. | The L-enantiomer is subject to racemization, further complicating the product mixture. | Activation of the carboxylic acid group during peptide bond formation can lead to the loss of stereochemical integrity.[3][4] |
Experimental Protocols
To empirically evaluate the performance of this compound and Z-L-Met-OH, a standardized solid-phase peptide synthesis (SPPS) protocol can be employed.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model peptide (e.g., a pentapeptide) to compare the incorporation of Z-L-Met-OH versus this compound.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[5]
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes).[6]
-
Wash the resin thoroughly with DMF, isopropanol (B130326) (IPA), and dichloromethane (B109758) (DCM).[6]
2. Amino Acid Coupling:
-
For Z-L-Met-OH: Dissolve Z-L-Met-OH (2 eq.), a coupling agent such as HBTU (1.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (4 eq.) in DMF.
-
For this compound: Dissolve this compound (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature to ensure complete coupling.[7]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
3. Subsequent Amino Acid Couplings:
-
For subsequent amino acids (Fmoc-protected), repeat the deprotection and coupling steps as described above.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Methods for Chiral Purity
To assess the outcome of the synthesis using this compound and to check for racemization when using Z-L-Met-OH, the following analytical techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): After acid hydrolysis of the purified peptide, the resulting amino acids can be derivatized and analyzed on a chiral column to determine the ratio of L- and D-methionine.[8][9]
-
Mass Spectrometry (MS): Can be used to identify the presence of diastereomeric peptides in the crude product from the this compound synthesis, although it may not be able to distinguish between them without prior separation.
Visualizing the Synthesis and Potential Pitfalls
Peptide Coupling Workflow
The following diagram illustrates the general workflow of a single amino acid coupling step in solid-phase peptide synthesis.
Caption: General workflow for a single amino acid coupling step in SPPS.
Racemization Mechanism during Coupling
A significant side reaction in peptide synthesis is the racemization of the activated amino acid. This is particularly relevant when using Z-protected amino acids, which can form an oxazolone (B7731731) intermediate that is susceptible to deprotonation and subsequent loss of stereochemistry.[3][4]
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
To mitigate racemization, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is recommended. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3][10]
Conclusion
For the synthesis of peptides intended to mimic or study natural biological functions, the use of enantiomerically pure Z-L-Met-OH is strongly recommended. While it may be more expensive, it leads to a homogeneous product with predictable biological activity and simplifies the purification process significantly.
This compound , being a racemic mixture, will inevitably result in a mixture of diastereomeric peptides. This not only complicates purification but also leads to a final product with potentially reduced or unpredictable biological activity. Its use may be considered only in specific research contexts where the influence of D-methionine incorporation is being studied or for applications where stereochemistry is not critical, which is rare in drug development. The initial cost savings of using the racemic mixture are often negated by the increased complexity and cost of downstream purification and analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. rsc.org [rsc.org]
- 8. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
A Comparative Guide to Analytical Techniques for Confirming Z-Group Removal
For researchers, scientists, and drug development professionals, the successful removal of the Carboxybenzyl (Cbz or Z) protecting group is a critical step in the synthesis of complex molecules, particularly peptides and pharmaceuticals. Confirmation of complete deprotection is paramount to ensure the desired product's purity and to avoid side reactions in subsequent synthetic steps. This guide provides a comprehensive comparison of common analytical techniques used to monitor and confirm the removal of the Z-group, offering insights into their principles, advantages, and limitations.
Comparison of Analytical Techniques
The choice of an analytical technique for monitoring Z-group deprotection depends on several factors, including the required level of detail, the available instrumentation, and the nature of the reaction mixture. The following table summarizes the key characteristics of the most frequently employed methods.
| Technique | Principle | Speed | Cost | Information Provided | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | Fast | Low | Qualitative assessment of the disappearance of the starting material and the appearance of the product.[1] | Simple, rapid, and cost-effective for routine reaction monitoring.[1] | Provides limited quantitative information and may not resolve compounds with similar polarities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Moderate | High | Structural confirmation of the product, disappearance of characteristic Z-group signals, and appearance of new signals for the deprotected amine. | Provides unambiguous structural information and can be used for quantitative analysis. | Requires relatively high sample concentration and can be complex to interpret for mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture by liquid chromatography, followed by mass analysis for identification and quantification.[2][3][4][5] | Moderate to Fast | High | Confirmation of the molecular weight of the starting material and the product, allowing for precise monitoring of the reaction progress.[2][3] | High sensitivity and specificity, providing both separation and mass information.[3] | Destructive technique, and quantification may require calibration standards. |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique that separates, identifies, and quantifies components in a mixture.[6] | Moderate | Moderate to High | Quantitative analysis of the starting material and product, allowing for the determination of reaction kinetics and purity.[6][7] | High resolution and quantitative accuracy.[6][7] | Requires method development and may not provide structural information without a coupled detector like MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[8][9][10] | Fast | Low to Moderate | Disappearance of the characteristic carbonyl (C=O) stretch of the carbamate (B1207046) and the appearance of N-H stretching vibrations of the free amine.[8][9] | Rapid and non-destructive, useful for quick confirmation of functional group transformation. | Can be difficult to interpret in complex mixtures and may not be suitable for quantitative analysis without careful calibration. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are general protocols for the key analytical techniques discussed.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of the Z-group deprotection reaction.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane, the polarity of which is optimized based on the starting material and product)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., ninhydrin (B49086) stain for primary amines)
Protocol:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture spotted on the same point) on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is close to the top of the plate, remove it from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. The Z-protected starting material, containing an aromatic ring, should be UV active.
-
To visualize the deprotected amine, which may not be UV active, stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (typically purple or yellow) indicates the presence of a primary or secondary amine.
-
The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the deprotected product and assess the reaction completion.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Reaction mixture sample
Protocol:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the following changes:
-
Disappearance of Z-group signals: Look for the disappearance of the characteristic benzylic protons (a singlet around 5.1 ppm) and the aromatic protons of the benzyl (B1604629) group (multiplet between 7.2 and 7.4 ppm).
-
Appearance of amine proton signals: The N-H protons of the newly formed amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. Adding a drop of D₂O will cause the N-H peak to disappear, confirming its identity.
-
Shifts in adjacent proton signals: Protons on the carbon atom adjacent to the nitrogen will experience a change in their chemical shift upon deprotection.
-
-
Acquire a ¹³C NMR spectrum to confirm the disappearance of the carbonyl carbon of the carbamate (around 156 ppm) and the benzylic carbon (around 67 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To monitor the reaction by observing the mass-to-charge ratio of the starting material and the product.
Materials:
-
LC-MS system (with ESI or APCI source)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate)
-
Reaction mixture sample, diluted
Protocol:
-
Develop a suitable LC method to separate the Z-protected starting material from the deprotected product.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the diluted sample into the LC-MS system.
-
Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected mass-to-charge ratios ([M+H]⁺) of the starting material and the product.
-
Reaction completion is indicated by the disappearance of the peak corresponding to the starting material's mass and the appearance and maximization of the peak corresponding to the product's mass.
Alternative Amine Protecting Groups and Their Confirmation
While the Z-group is widely used, other protecting groups for amines are also common in organic synthesis. The choice of protecting group often depends on the desired orthogonality and the stability of the substrate to different deprotection conditions. The analytical techniques to confirm their removal are often similar to those used for the Z-group.
tert-Butoxycarbonyl (Boc) Group
The Boc group is another prevalent amine protecting group, typically removed under acidic conditions (e.g., trifluoroacetic acid).
-
TLC: Similar to Z-group removal, the disappearance of the less polar Boc-protected starting material and the appearance of the more polar amine product can be monitored.
-
NMR: The characteristic signal for the nine equivalent protons of the tert-butyl group (a singlet around 1.4 ppm) will disappear upon deprotection.
-
LC-MS: The reaction is monitored by observing the disappearance of the [M+H]⁺ peak of the Boc-protected compound and the appearance of the [M+H]⁺ peak of the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly important in solid-phase peptide synthesis and is removed under basic conditions (e.g., piperidine).
-
UV-Vis Spectroscopy: The removal of the Fmoc group liberates dibenzofulvene, which has a strong UV absorbance. This property is often used for quantitative monitoring of the deprotection in automated peptide synthesizers.[11][12]
-
TLC/LC-MS: These techniques can also be used to confirm the absence of the Fmoc-protected species and the presence of the free amine.
Allyloxycarbonyl (Alloc) Group
The Alloc group is removed under neutral conditions using a palladium catalyst.
-
HPLC/LC-MS: These are the most common methods for monitoring Alloc deprotection, allowing for the separation and identification of the starting material, product, and any potential side products.[13][14][15]
-
TLC: Can be used for qualitative monitoring, similar to Z-group deprotection.
Conclusion
Confirming the complete removal of the Z-group is a critical checkpoint in a synthetic sequence. A combination of analytical techniques often provides the most comprehensive and reliable assessment of the deprotection reaction. While TLC offers a quick and simple qualitative check, techniques like NMR and LC-MS provide more detailed structural and molecular weight information, respectively. For quantitative analysis of reaction kinetics and product purity, HPLC is the method of choice. By understanding the principles and applying the appropriate analytical protocols, researchers can ensure the integrity of their synthetic intermediates and the successful progression to their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS method for therapeutic drug monitoring of carbamazepine, lamotrigine and valproic acid in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Monitoring of Carbamazepine in Epilepsy Patients by Highly Sensitive LC/MS Method and its Clinical Applications | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analyzetest.com [analyzetest.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
A Comparative Guide to Z-DL-Met-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protected amino acids is a critical determinant of success. This guide provides an objective comparison of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) with other commonly used methionine derivatives, supported by a synthesis of available data and established principles in peptide chemistry. This document aims to assist in making informed decisions for optimizing synthesis strategies.
Performance Comparison: this compound vs. Alternatives
The choice between different N-α-protecting groups for methionine, such as the benzyloxycarbonyl (Z), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc) groups, significantly impacts coupling efficiency, racemization risk, and overall yield and purity of the final peptide. While direct head-to-head quantitative data for this compound is limited in publicly available literature, the following tables summarize the expected performance based on the known characteristics of these protecting groups.
Table 1: Comparison of Key Synthesis Parameters
| Parameter | This compound | Fmoc-L-Met-OH | Boc-L-Met-OH |
| Primary Synthesis Method | Solution-Phase | Solid-Phase (SPPS) | Solid-Phase (SPPS) |
| Protecting Group Type | Urethane | Urethane | Urethane |
| Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂/Pd-C), Strong Acid (e.g., HBr/AcOH) | Base (e.g., 20% Piperidine (B6355638) in DMF) | Strong Acid (e.g., TFA) |
| Coupling Efficiency | Generally Good to High | High to Very High | High to Very High |
| Racemization Risk | Low for the protected residue | Low for the protected residue | Low for the protected residue |
| Methionine Oxidation Risk | Moderate to High | Moderate to High | Moderate to High |
Table 2: Expected Quantitative Performance in a Model Dipeptide Synthesis
| Metric | This compound | Fmoc-L-Met-OH | Boc-L-Met-OH |
| Typical Coupling Yield | 85-95% | >99% | >99% |
| Estimated Racemization | < 1% | < 1% | < 1% |
| Crude Purity | 80-90% | 85-95% | 85-95% |
| Final Yield (after purification) | 70-85% | 75-90% | 75-90% |
Note: The data for this compound is extrapolated from typical values for Z-protected amino acids in solution-phase synthesis. Actual results may vary depending on the specific coupling conditions and peptide sequence.
Key Considerations in Peptide Synthesis with Methionine Derivatives
Coupling Efficiency
In solid-phase peptide synthesis (SPPS), coupling efficiencies are crucial, as incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide.[1] Both Fmoc and Boc strategies in SPPS are optimized for high coupling yields, often exceeding 99%.[1] Solution-phase synthesis using Z-protected amino acids, like this compound, can also achieve high yields, but the overall process can be more laborious due to the need for purification after each step.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis. Urethane-based protecting groups, such as Z, Fmoc, and Boc, are known to significantly suppress racemization of the protected amino acid residue during activation and coupling.[2] The risk of racemization is generally low for all three derivatives when appropriate coupling reagents and conditions are employed.[2]
Methionine Oxidation
The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) during synthesis, particularly under acidic conditions used for cleavage in Boc-SPPS.[3] This can also occur during the handling and storage of methionine-containing peptides. While the protecting group on the α-amino group does not directly prevent side-chain oxidation, the choice of synthesis strategy and cleavage conditions is important. Scavengers are often added during cleavage to minimize this side reaction.[3]
Experimental Protocols
Below are representative experimental protocols for the use of this compound in solution-phase synthesis and a standard protocol for Fmoc-L-Met-OH in solid-phase peptide synthesis for comparison.
Solution-Phase Coupling of this compound (DCC/HOBt Method)
This protocol describes the synthesis of a dipeptide, Z-DL-Met-Xaa-OR, where Xaa is the C-terminal amino acid residue with its carboxyl group protected as an ester.
1. Materials:
-
This compound
-
Amino acid ester hydrochloride (H-Xaa-OR·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
2. Procedure:
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF and neutralize with TEA or DIPEA (1.0 eq.) at 0 °C.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM or DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude dipeptide by recrystallization or column chromatography.
Solid-Phase Coupling of Fmoc-L-Met-OH (Standard SPPS Protocol)
This protocol outlines a single coupling cycle for adding Fmoc-L-Met-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Met-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF, DCM, Isopropanol (IPA) for washing
2. Procedure:
-
Swell the Resin: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x).
-
Coupling: a. In a separate vessel, pre-activate Fmoc-L-Met-OH (3-5 eq. relative to resin loading) with a coupling reagent like HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for a few minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
References
Scalability Showdown: Solution-Phase Synthesis with Z-DL-Met-OH vs. Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, the choice of peptide synthesis methodology is a critical decision that impacts scalability, cost, and ultimately, the viability of a project. This guide provides an objective comparison between the classical solution-phase peptide synthesis (LPPS), exemplified by the use of Z-DL-Met-OH, and the more modern Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles, scalability factors, and provide supporting data to inform your selection process.
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) has become the dominant methodology for the synthesis of medium to long peptides due to its efficiency, amenability to automation, and simplified purification processes.[1] It is particularly well-suited for research and early development stages where speed and high throughput are paramount.[2] In contrast, solution-phase peptide synthesis (LPPS) remains a highly relevant and often preferred method for the large-scale manufacturing of short peptides and peptide fragments.[1][3] Its primary advantages lie in cost-effectiveness at scale and the ability to purify intermediates, potentially leading to higher final product purity.[4][5]
The use of this compound falls within the classical solution-phase approach, where the benzyloxycarbonyl (Z or Cbz) group serves as a protecting group for the amine.[6] The "DL" designation indicates a racemic mixture of methionine, which would typically be avoided in the synthesis of stereospecific peptides for pharmaceutical applications unless a subsequent resolution step is planned.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative and qualitative differences between solution-phase synthesis and SPPS, particularly concerning their scalability.
| Parameter | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Optimal Peptide Length | Short peptides (<10 amino acids)[4] | Medium to long peptides (<80 amino acids)[4] |
| Scalability | Excellent for large-scale production (kilograms)[7] | Good, especially with automation; can be costly at very large scales[1] |
| Yield | Can be higher for short peptides due to intermediate purification[4] | Can decrease with increasing peptide length due to cumulative inefficiencies[7] |
| Purity (Crude) | Can be higher due to purification of intermediates[4] | Generally lower before purification, with accumulation of deletion sequences[7] |
| Cycle Time per Amino Acid | Slow and labor-intensive[8] | Rapid, especially with automated synthesizers[4] |
| Automation Potential | Low[3] | High, well-suited for automated platforms[9] |
| Solvent & Reagent Consumption | Generally lower excess of reagents needed[4] | Often requires a large excess of reagents and solvents, increasing waste[10] |
| Cost-Effectiveness | More cost-effective for large quantities of short, simple peptides[3][11] | More cost-effective for research-scale and complex, long peptides[12] |
Experimental Workflows
The fundamental difference between the two methodologies lies in the physical state of the growing peptide chain. In LPPS, all reactants are in solution, whereas in SPPS, the peptide is anchored to an insoluble resin.
Caption: Workflow for Solution-Phase Peptide Synthesis (LPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
General Protocol for Solution-Phase Synthesis of a Dipeptide using Z-protection
This protocol is a representative example and would require optimization for specific amino acids.
-
C-terminal Protection: The C-terminal amino acid (e.g., L-Methionine methyl ester) is prepared to protect the carboxylic acid group.
-
Coupling Reaction:
-
Dissolve one equivalent of this compound in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and an activator (e.g., N-hydroxysuccinimide - NHS) at 0°C.
-
After activation, add one equivalent of the C-terminal protected amino acid (e.g., L-Methionine methyl ester).
-
Allow the reaction to proceed for several hours at room temperature, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove by-products (e.g., dicyclohexylurea - DCU).
-
Wash the organic solution with dilute acid, then dilute base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting protected dipeptide by crystallization or column chromatography.[13]
-
-
N-terminal Deprotection (Cleavage of Z-group):
-
Dissolve the purified, protected dipeptide in a suitable solvent.
-
Perform catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst) to remove the Z-group.
-
Filter off the catalyst and evaporate the solvent to yield the dipeptide, which can be purified again if necessary.
-
General Protocol for Solid-Phase Peptide Synthesis (Fmoc-based)
This protocol outlines a single coupling cycle in an automated synthesizer.
-
Resin Preparation: Start with a pre-loaded resin, where the C-terminal amino acid is already attached (e.g., Fmoc-Met-Wang resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 5-10 minutes) to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.[14]
-
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes). A large excess of the activated amino acid is used to drive the reaction to completion.[10]
-
-
Washing:
-
Wash the resin extensively with DMF to remove all excess reagents and by-products.
-
-
Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the sequence.
-
Cleavage and Final Deprotection:
-
Once the sequence is complete, wash the resin with a solvent like dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[14]
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
-
Conclusion: Making an Informed Decision
The choice between solution-phase synthesis and SPPS is not merely a matter of old versus new but a strategic decision based on the specific goals of the project.
-
Choose Solution-Phase Peptide Synthesis (LPPS) when your primary objective is the large-scale, cost-effective production of a short and relatively simple peptide.[1][11] The ability to purify intermediates can be a significant advantage for achieving high final purity, which is critical for pharmaceutical applications.[4]
-
Choose Solid-Phase Peptide Synthesis (SPPS) for projects involving longer, more complex peptides, or when speed, high-throughput, and automation are critical, such as in drug discovery and early-phase development.[2][11] While raw material costs can be higher, the savings in labor and time are often substantial.[1]
Ultimately, a hybrid approach, where fragments are synthesized using SPPS and then coupled together in solution, can also be a powerful strategy, leveraging the advantages of both methodologies for the synthesis of very long peptides or proteins.[15]
References
- 1. neulandlabs.com [neulandlabs.com]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. gencefebio.com [gencefebio.com]
- 4. bachem.com [bachem.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Comparative Guide to the Cleavage of Peptides Containing N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH)
This guide provides a comparative analysis of enzymatic and chemical methods for the cleavage of peptides terminating in the non-standard amino acid, Z-DL-Met-OH. The data and protocols presented are based on established principles of peptide chemistry and enzymology to project the expected outcomes for a model peptide substrate.
Overview of Cleavage Strategies
The cleavage of a peptide bond adjacent to a modified C-terminal amino acid like this compound presents unique challenges. The N-terminal benzyloxycarbonyl (Z) group can sterically hinder enzyme access, and the racemic (DL) nature of the methionine means that stereospecific enzymes will likely only recognize the L-enantiomer.
This guide compares two common metalloproteases, Thermolysin and Carboxypeptidase A, against the standard chemical cleavage reagent, Cyanogen Bromide (CNBr). We analyze their performance using a model peptide: Ac-Ala-Pro-Phe-Z-DL-Met-OH .
-
Thermolysin : An endopeptidase that preferentially cleaves on the N-terminal side of bulky, hydrophobic residues (e.g., Met, Phe, Leu). Its utility for a C-terminal residue may be limited, but cleavage at the adjacent Phe-Met bond is possible.
-
Carboxypeptidase A : An exopeptidase that cleaves C-terminal amino acids. Its efficiency is highly dependent on the nature of the C-terminal residue and can be affected by N-terminal modifications of that residue.
-
Cyanogen Bromide (CNBr) : A chemical reagent that specifically cleaves the peptide bond at the C-terminal side of a methionine residue. This method is not stereospecific but is sensitive to oxidation of the methionine's sulfur atom.
Comparative Performance Data
The following table summarizes the projected quantitative outcomes for the cleavage of the model peptide Ac-Ala-Pro-Phe-Z-DL-Met-OH by each method. The data assumes ideal reaction conditions and highlights the key performance differences.
| Parameter | Thermolysin | Carboxypeptidase A | Cyanogen Bromide (CNBr) |
| Primary Cleavage Site | Phe-(Z)-DL-Met | Phe-(Z)-DL-Met | Phe-(Z)-DL-Met |
| Cleavage Specificity | High (at Phe) | Moderate to Low | Very High (at Met) |
| Stereoselectivity | L-enantiomer only | L-enantiomer only | None (cleaves D and L) |
| Projected Max. Yield (%) | ~50% | < 20% (High steric hindrance) | > 90% |
| Optimal pH | 7.0 - 8.5 | 7.5 | 0.1 M HCl (Acidic) |
| Reaction Time | 4 - 8 hours | 12 - 24 hours | 12 - 24 hours |
| Key Byproducts | None expected | None expected | Homoserine lactone at C-term |
| Inhibited By | EDTA, o-phenanthroline | EDTA, o-phenanthroline | Oxidizing agents |
Visualization of Cleavage and Workflows
Cleavage Site Diagram
The diagram below illustrates the specific cleavage points for each method on the model peptide.
Caption: Cleavage sites on Ac-Ala-Pro-Phe-Z-DL-Met-OH.
Experimental Workflow Diagram
This diagram outlines the general workflow for performing a comparative cleavage experiment.
Caption: General experimental workflow for peptide cleavage analysis.
Method Comparison Logic
This diagram provides a logical comparison of the key attributes of each cleavage method.
Caption: Logical comparison of enzymatic vs. chemical cleavage.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Enzymatic Cleavage with Thermolysin
-
Substrate Preparation : Prepare a 1 mg/mL stock solution of the peptide Ac-Ala-Pro-Phe-Z-DL-Met-OH in 50 mM Tris-HCl buffer, pH 7.5, containing 5 mM CaCl₂.
-
Enzyme Preparation : Prepare a 1 mg/mL stock solution of thermolysin in the same Tris-HCl buffer.
-
Reaction Setup : In a microcentrifuge tube, combine 100 µL of the peptide solution with 10 µL of the thermolysin solution (enzyme:substrate ratio of 1:10 w/w).
-
Incubation : Incubate the reaction mixture at 37°C for 4 hours.
-
Quenching : Stop the reaction by adding 5 µL of 0.5 M EDTA solution to chelate the essential Ca²⁺ ions.
-
Analysis : Immediately analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the cleaved and uncleaved peptides.
Protocol 2: Chemical Cleavage with Cyanogen Bromide (CNBr)
-
Substrate Preparation : Dissolve 1 mg of the peptide Ac-Ala-Pro-Phe-Z-DL-Met-OH in 500 µL of 70% (v/v) formic acid.
-
Reagent Preparation : Weigh 10 mg of CNBr crystals in a chemical fume hood. Caution: CNBr is highly toxic.
-
Reaction Setup : Add the solid CNBr to the peptide solution. The final concentration of CNBr should be approximately 100-fold molar excess over the methionine residue.
-
Incubation : Seal the tube, protect it from light with aluminum foil, and incubate at room temperature (25°C) for 18 hours with gentle agitation.
-
Quenching/Removal : Dilute the reaction mixture with 1 mL of deionized water and freeze-dry (lyophilize) the sample to remove the excess reagent and acid. Repeat the dilution and lyophilization step two more times.
-
Analysis : Reconstitute the dried sample in a suitable solvent (e.g., 20% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry to identify the resulting peptide fragment (Ac-Ala-Pro-Phe-homoserine lactone).
Conclusion and Recommendations
For the specific cleavage of a peptide containing a C-terminal this compound, the choice of method depends critically on the desired outcome.
-
For selective cleavage of the L-enantiomer , enzymatic methods are necessary. However, the efficiency is predicted to be low due to steric hindrance from the Z-group. Thermolysin is expected to be more effective than Carboxypeptidase A by targeting the less-hindered internal Phe-Met bond.
-
For complete and specific cleavage at methionine regardless of stereochemistry , Cyanogen Bromide (CNBr) is the superior method. It is not affected by the Z-group or the racemic nature of the methionine, offering a projected yield of over 90%. However, this method requires harsh acidic conditions and careful handling of a toxic reagent.
Researchers should select the method that best aligns with their experimental goals, considering the trade-offs between stereoselectivity, reaction conditions, and overall cleavage efficiency.
Safety Operating Guide
Proper Disposal of Z-DL-Met-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-Methionine), a common reagent in synthetic chemistry and drug development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is imperative to follow standard laboratory chemical waste procedures to minimize environmental impact and uphold best practices in laboratory safety. The information presented here is based on available safety data sheets for the closely related Z-L-Methionine and general principles of chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious.
-
Inhalation: Move the person into fresh air.
In the event of a spill, sweep up the solid material, place it in a suitable, closed container for disposal, and ventilate the area. Avoid generating dust.
Quantitative Data Summary
Due to the non-hazardous nature of this compound, quantitative hazard data such as permissible exposure limits or toxicity values are not applicable. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol |
| Hazard Classification | Not classified as a hazardous substance |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with your institution's specific chemical hygiene plan and local regulations. The following protocol provides a general framework for its disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Do not dispose of this compound down the drain.[1]
-
Segregate solid this compound waste from liquid waste.
-
Keep this compound waste separate from incompatible materials, such as strong oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container for solid this compound waste. The label should include the chemical name ("this compound" or "N-Benzyloxycarbonyl-DL-Methionine") and clearly state "NON-HAZARDOUS WASTE."
-
For solutions containing this compound, use a designated, sealed container for non-hazardous liquid chemical waste. The label should identify all components of the solution.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling Z-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Z-DL-Met-OH. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is a necessary and prudent measure.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum thickness of 0.11 mm.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact.[1] |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation.[1][2] | A particle filter respirator may be considered if dust generation is significant.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for safety and efficiency.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment of the planned experiment.
-
Gather Materials: Ensure all necessary equipment and materials, including the correct PPE, are readily available.
-
Verify Ventilation: Confirm that the laboratory's ventilation system is functioning correctly.[2]
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station.[2]
Donning PPE
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
